molecular formula C10H10N2O2 B1299857 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid CAS No. 90915-18-7

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1299857
CAS No.: 90915-18-7
M. Wt: 190.2 g/mol
InChI Key: YEOZQWRDUXNFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and oncology research. The benzimidazole core is a well-established pharmacophore recognized for its structural resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets such as enzymes and DNA . This derivative is of significant interest in the development of novel anticancer agents. Research indicates that structurally related benzimidazole-5-carboxylic acid derivatives demonstrate potent growth-inhibitory effects against a broad panel of human cancer cell lines . A key mechanism of action identified for such compounds is the inhibition of topoisomerase II, a critical enzyme for DNA replication and cell proliferation; some benzimidazole-copper complexes have been shown to inhibit this enzyme at concentrations ten times lower than the established drug etoposide . Furthermore, the carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create complexes with transition metals like copper, cobalt, and zinc, which often exhibit enhanced cytotoxic activity and represent a promising approach in non-platinum metal-based chemotherapy . Consequently, this compound serves as a key intermediate for synthesizing novel therapeutic candidates, particularly in the exploration of targeted cancer therapies and precision medicine .

Properties

IUPAC Name

1,2-dimethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOZQWRDUXNFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357136
Record name 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90915-18-7
Record name 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90915-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to a plausible and well-documented synthetic pathway for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. The synthesis commences with the commercially available starting material, 4-chloro-3-nitrobenzoic acid, and proceeds through a three-step sequence involving amination, nitro group reduction, and a final cyclization to form the benzimidazole core. This document furnishes detailed experimental protocols, quantitative data for each step, and visualizations of the chemical transformations and workflows to aid in the practical application of this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is strategically designed to build the molecule in a stepwise fashion, allowing for purification and characterization of intermediates. The overall pathway is illustrated below:

Synthesis_Pathway A 4-chloro-3-nitrobenzoic acid B 4-(Methylamino)-3-nitrobenzoic acid A->B Step 1: Amination (Methylamine) C 3-Amino-4-(methylamino)benzoic acid B->C Step 2: Reduction (Sodium Dithionite) D This compound C->D Step 3: Cyclization (Acetic Acid)

Figure 1: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-chloro-3-nitrobenzoic acidC₇H₄ClNO₄201.57180-182Light yellow crystalline solid
4-(Methylamino)-3-nitrobenzoic acidC₈H₈N₂O₄196.16265-267Yellow to orange solid
3-Amino-4-(methylamino)benzoic acidC₈H₁₀N₂O₂166.18>300Off-white to brown powder
This compoundC₁₀H₁₀N₂O₂190.20>300White to off-white solid

Table 2: Summary of Reaction Steps and Yields

StepReactionStarting MaterialProductTypical Yield (%)
1Amination4-chloro-3-nitrobenzoic acid4-(Methylamino)-3-nitrobenzoic acid85-95
2Reduction of Nitro Group4-(Methylamino)-3-nitrobenzoic acid3-Amino-4-(methylamino)benzoic acid80-90
3Phillips-Ladenburg Cyclization3-Amino-4-(methylamino)benzoic acidThis compound70-85

Detailed Experimental Protocols

The following section provides detailed methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

This initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzoic acid is displaced by a methylamino group.

Step1_Workflow start Start suspend Suspend 4-chloro-3-nitrobenzoic acid in aqueous methylamine solution start->suspend reflux Heat the mixture to reflux for 2-5 hours suspend->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool acidify Adjust pH to ~3-5 with acetic acid cool->acidify precipitate Precipitate the product acidify->precipitate filter Isolate the solid by filtration precipitate->filter wash Wash the solid with water and ethanol filter->wash dry Dry the product under vacuum wash->dry end End: 4-(Methylamino)-3-nitrobenzoic acid dry->end

Figure 2: Experimental workflow for the synthesis of 4-(Methylamino)-3-nitrobenzoic acid.

Materials:

  • 4-chloro-3-nitrobenzoic acid

  • 25-30% aqueous solution of methylamine

  • Acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a 25-30% aqueous solution of methylamine.

  • Heat the mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to approximately 3-5 by the dropwise addition of acetic acid. This will cause the product to precipitate out of the solution.[1]

  • Collect the resulting orange/yellow solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold ethanol to remove any unreacted starting material and impurities.[1]

  • Dry the purified product under vacuum at 60 °C to a constant weight. A yield of 85-95% can be expected.[1]

Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid

This step involves the reduction of the nitro group of 4-(Methylamino)-3-nitrobenzoic acid to an amine, yielding the key intermediate 3-Amino-4-(methylamino)benzoic acid. A one-pot reductive cyclization of a similar substrate has been reported using sodium dithionite, which is a mild and effective reducing agent for this transformation.[2][3]

Step2_Workflow start Start dissolve Dissolve 4-(Methylamino)-3-nitrobenzoic acid in aqueous ethanol start->dissolve add_base Add an aqueous solution of sodium hydroxide dissolve->add_base add_reductant Add sodium dithionite portion-wise add_base->add_reductant heat Heat the mixture at 70-80 °C add_reductant->heat monitor Monitor reaction completion by TLC heat->monitor cool Cool the reaction mixture monitor->cool neutralize Neutralize with acetic acid to precipitate cool->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End: 3-Amino-4-(methylamino)benzoic acid dry->end Step3_Workflow start Start mix Mix 3-Amino-4-(methylamino)benzoic acid with glacial acetic acid start->mix reflux Heat the mixture to reflux for 2-4 hours mix->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool the reaction mixture monitor->cool pour Pour the mixture into ice-water cool->pour neutralize Neutralize with aqueous ammonia to pH 7-8 pour->neutralize precipitate Collect the precipitate by filtration neutralize->precipitate wash Wash the solid with cold water precipitate->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry the final product recrystallize->dry end End: this compound dry->end

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1H-benzoimidazole-5-carboxylic acid (Parent Compound)Notes
Molecular Formula C₁₀H₁₀N₂O₂[1][4]C₈H₆N₂O₂[5]
Molecular Weight 190.20 g/mol [1][4]162.15 g/mol [5]
Appearance Solid[4]Green-gray to gray-brown powder[5]The dimethyl derivative is expected to be a crystalline solid.
Melting Point Not available>300 °CMethylation may slightly alter the melting point.
Boiling Point Not available288.82 °C (rough estimate)[5]Significant decomposition may occur at high temperatures.
pKa Not available3.10 ± 0.30 (Predicted)[5]The methyl groups may slightly influence the acidity.
Solubility Not availableLess soluble in water; soluble in DMSO and DMF[5]Expected to have low aqueous solubility, but soluble in polar aprotic solvents.
logP Not availableNot availableThe addition of two methyl groups will increase the lipophilicity.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, a general synthetic strategy can be adapted from established methods for analogous benzimidazole derivatives.

General Synthesis of Benzimidazole-5-carboxylic Acids

A common and effective method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. For this compound, a plausible synthetic route would involve the reaction of 3,4-diaminobenzoic acid with an appropriate precursor for the 1- and 2-methyl groups.

A related one-pot nitroreductive cyclization has been successfully employed for similar structures.[6] This approach involves the reaction of a substituted nitroaniline with an aldehyde in the presence of a reducing agent.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a benzimidazole carboxylic acid, adapted from a published procedure for a similar compound.[6]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation cluster_3 Hydrolysis (if starting with ester) A Dissolve Substituted Nitroaniline in DMSO B Add Aldehyde A->B C Add Sodium Dithionite B->C D Heat and Stir (e.g., 90°C for 3h) C->D E Cool to Room Temperature D->E F Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Water G->H I Dry the Product H->I J Dissolve Ester in Ethanol I->J If ester intermediate K Add NaOH Solution J->K L Reflux K->L M Acidify to Precipitate Acid L->M N Filter and Dry M->N

Generalized Synthetic Workflow
Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been elucidated. However, the broader class of benzimidazole derivatives has been extensively studied and shown to interact with various biological targets, suggesting potential avenues of investigation for this compound.

Many benzimidazole-containing drugs exert their effects by inhibiting key cellular processes. For instance, some benzimidazole anthelmintics function by disrupting microtubule polymerization.[3] In the context of cancer, benzimidazole derivatives have been identified as inhibitors of crucial enzymes involved in cell proliferation and DNA repair, such as topoisomerase II and poly (ADP-ribose) polymerase (PARP).[7]

Hypothetical Signaling Pathway Inhibition by a Benzimidazole Derivative:

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzimidazole derivative with anticancer properties, based on the known mechanisms of related compounds.

G cluster_0 Cell Proliferation Signaling cluster_1 DNA Damage and Repair A Growth Factor Signal B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade (e.g., MAPK/ERK) B->C D Transcription Factors C->D E Gene Expression for Cell Cycle Progression D->E F DNA Damage G PARP Activation F->G H Topoisomerase II Activity F->H I DNA Repair G->I H->I J 1,2-Dimethyl-1H-benzoimidazole -5-carboxylic acid (Hypothetical) J->G Inhibition J->H Inhibition

Hypothetical Inhibition Pathway

Conclusion

This compound represents an interesting, yet undercharacterized, member of the pharmacologically significant benzimidazole family. While specific experimental data on its physicochemical properties and biological activity are sparse, this guide provides a framework for its synthesis, analysis, and potential therapeutic applications based on the well-established chemistry and biology of related compounds. Further research is warranted to fully elucidate the properties and potential of this molecule for drug development and other scientific applications.

References

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural information, and relevant physicochemical properties.

Chemical Identity and Structure

CAS Number: 90915-18-7

Molecular Formula: C₁₀H₁₀N₂O₂

Molecular Weight: 190.20 g/mol

Structure:

Chemical structure of this compound

Synonyms:

  • 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Physicochemical Data

A summary of key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20[1][2]
CAS Number 90915-18-7
Appearance Solid (form)[3]
SMILES string Cc1nc2cc(ccc2n1C)C(O)=O[3]
InChI 1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14)[3]
InChI key YEOZQWRDUXNFTF-UHFFFAOYSA-N[3]

Synthesis

Conceptual Synthetic Workflow

The synthesis of the target compound likely involves a multi-step process, beginning with the appropriate substituted benzene derivative, followed by the formation of the benzimidazole ring system.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Final Product A 4-Amino-3-nitrobenzoic acid S1 N-Methylation A->S1 B Methylating Agent (e.g., Dimethyl sulfate) B->S1 C Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) S2 Reduction of Nitro Group C->S2 D Acetic Anhydride S3 Cyclization D->S3 I1 4-(Methylamino)-3-nitrobenzoic acid S1->I1 I2 3-Amino-4-(methylamino)benzoic acid S2->I2 P This compound S3->P I1->S2 I2->S3

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic routes for analogous compounds and should be adapted and optimized by qualified researchers.

Step 1: N-Methylation of 4-Amino-3-nitrobenzoic acid

  • To a solution of 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., methanol or DMF), add a base (e.g., potassium carbonate).

  • Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction, and extract the product, 4-(methylamino)-3-nitrobenzoic acid. Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-methylated intermediate in an appropriate solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂ over Pd/C).

  • After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the resulting 3-amino-4-(methylamino)benzoic acid.

Step 3: Cyclization to form the Benzimidazole Ring

  • Reflux the diamine intermediate with acetic anhydride. This will serve as the source of the C2-methyl group and facilitate the cyclization.

  • The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and precipitate the product.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in publicly accessible literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzimidazole have demonstrated a wide range of biological activities, suggesting potential areas of investigation for this specific compound.

General Biological Activities of Benzimidazole Derivatives:

  • Anticancer: Some benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines.[4]

  • Antimicrobial: The benzimidazole core is found in several antifungal and antibacterial agents.

  • Antiviral: Certain benzimidazole compounds have been investigated for their antiviral properties.

  • Other Therapeutic Areas: Benzimidazole derivatives have also been explored as kinase inhibitors, anti-inflammatory agents, and for other therapeutic applications.[4]

The presence of the carboxylic acid group at the 5-position and the dimethyl substitution on the benzimidazole core of the title compound provides a unique chemical entity that warrants further investigation to determine its specific biological profile and potential therapeutic applications.

Signaling Pathway Involvement (Hypothetical)

Given the known activities of other benzimidazole derivatives, particularly in oncology, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is a conceptual diagram and requires experimental validation.

G cluster_0 Cellular Processes A 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid B Target Protein (e.g., Kinase, Polymerase) A->B Inhibition C Downstream Signaling Cascade B->C D Cell Proliferation / Survival C->D E Apoptosis C->E

Caption: Hypothetical signaling pathway modulation by the target compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its synthetic details, biological activities, and therapeutic potential.

References

An In-depth Technical Guide on the Solubility of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in preclinical research and drug discovery, understanding the solubility of novel compounds is paramount for accurate and reproducible experimental outcomes. This document outlines the known solubility characteristics of this compound, provides a general experimental protocol for quantitative determination, and presents a logical workflow for this process.

Introduction to this compound

This compound is a benzimidazole derivative. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The physicochemical properties of such compounds, including their solubility, are critical determinants of their suitability for biological screening and formulation.

The compound has the following molecular structure:

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

Solubility in DMSO: Qualitative Overview

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating stock solutions for biological assays.
WaterSparingly SolubleThe carboxylic acid moiety may provide some aqueous solubility, but the benzimidazole core is largely hydrophobic.
MethanolLimited SolubilityMay require heating to achieve dissolution.[1]
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent in which benzimidazole derivatives often exhibit good solubility.[2]

The solubility of benzimidazole derivatives can be influenced by factors such as pH and the presence of co-solvents. For instance, the carboxylic acid group suggests that the solubility of this compound in aqueous solutions will be pH-dependent.

Experimental Protocol for Determining Solubility in DMSO

To obtain precise quantitative data on the solubility of this compound in DMSO, a standardized experimental protocol is required. The following methodology is adapted from established procedures for solubility determination.[3]

Objective: To determine the saturation solubility of this compound in anhydrous DMSO at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of DMSO in a suitable vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vial at a high speed to pellet the excess solid material.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

    • A standard calibration curve should be prepared using known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation & Dilution cluster_analysis Analysis start Start add_excess Add excess compound to DMSO start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of a compound in DMSO.

Conclusion

While qualitative data indicates that this compound is soluble in DMSO, quantitative determination is essential for many applications in drug discovery and development. The experimental protocol and workflow provided in this guide offer a robust framework for obtaining this critical data. Accurate knowledge of a compound's solubility in DMSO is fundamental for the preparation of stock solutions, ensuring the reliability and reproducibility of in vitro and in vivo studies. Researchers are encouraged to perform these measurements to facilitate the seamless progression of their research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the known spectrum of 1H-benzoimidazole-5-carboxylic acid and the anticipated electronic effects of the N-1 and C-2 methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
COOH10.0 - 13.0Broad Singlet1H-
H-4~8.1Singlet1H-
H-6~7.9Doublet1H~8.5
H-7~7.6Doublet1H~8.5
N-CH₃~3.8Singlet3H-
C-CH₃~2.6Singlet3H-

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2] The aromatic protons will be deshielded due to the electron-withdrawing nature of the carboxylic acid group and the aromatic ring system. The N-methyl and C2-methyl protons are expected to appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. These predictions are based on the known ¹³C NMR spectrum of 1H-benzoimidazole-5-carboxylic acid and the expected substituent effects of the two methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 180
C-2150 - 155
C-7a~142
C-3a~138
C-5~126
C-4~123
C-6~118
C-7~112
N-CH₃30 - 35
C-CH₃15 - 20

The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[2] The carbons of the benzimidazole ring will appear in the aromatic region, with their specific shifts influenced by the positions of the methyl and carboxylic acid groups. The N-methylation and C2-methylation are known to influence the chemical shifts of the carbons within the benzimidazole core.[3][4] The methyl carbons themselves will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of benzimidazole derivatives, which can be adapted for this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons like the carboxylic acid proton.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2. NMR Spectrometer and Parameters:

  • NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[5]

  • For ¹H NMR:

    • A standard pulse-acquire sequence is typically used.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • For ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

    • The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • For coupled signals in the ¹H NMR spectrum, the coupling constants (J) are measured.

Workflow for NMR Spectral Analysis

The logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy is illustrated in the following diagram.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Baseline Phase and Baseline Correction FT->Phase_Baseline Reference Reference Chemical Shifts Phase_Baseline->Reference Analyze_1H Analyze ¹H Spectrum (Shifts, Integration, Coupling) Reference->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Shifts) Reference->Analyze_13C Structure Structure Elucidation Analyze_1H->Structure Analyze_13C->Structure

References

A Technical Guide to the Mass Spectrometry of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a critical aspect for researchers in drug development and related scientific fields. The document outlines expected mass spectrometry data, detailed experimental protocols for its acquisition, and a generalized workflow for its analysis.

Predicted Mass Spectrometry Data

Parameter Predicted Value Notes
Molecular Ion (M+) m/z 190The unfragmented, ionized molecule.
[M+H]+ m/z 191Protonated molecule, common in ESI.
Major Fragment 1 m/z 173Loss of a hydroxyl radical (-OH) from the carboxylic acid group. A common fragmentation for aromatic acids.[3][4]
Major Fragment 2 m/z 145Loss of a carboxyl group (-COOH). This is a characteristic fragmentation pattern for carboxylic acids.[3][5][6]
Major Fragment 3 m/z 130Potential fragmentation involving the benzimidazole ring structure.

Experimental Protocols for Mass Spectrometry Analysis

The following protocols describe the methodology for acquiring mass spectrometry data for small organic molecules like this compound.[7][8]

Sample Preparation

  • Dissolution : Dissolve the compound in a suitable solvent system. A common choice for electrospray ionization (ESI) is a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Concentration : The optimal concentration can vary depending on the instrument's sensitivity but is typically in the range of 1-10 µg/mL.

  • Purity : Ensure the sample is free from non-volatile buffers (e.g., phosphates, sulfates) that can interfere with the ionization process and contaminate the mass spectrometer.[9]

Instrumentation and Data Acquisition

Two common ionization techniques for small molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).[10]

1. Electron Ionization (EI) Mass Spectrometry:

  • Ionization Energy : Typically set at 70 eV to induce fragmentation and generate a reproducible mass spectrum.[10][11]

  • Inlet System : A direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source.

  • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.[11]

  • Data Acquisition : Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

2. Electrospray Ionization (ESI) Mass Spectrometry:

  • Ionization Mode : Positive ion mode is generally preferred for compounds with basic nitrogen atoms, such as benzimidazoles, which are readily protonated.

  • Solvent Flow Rate : Typically in the range of 5-20 µL/min for direct infusion.

  • Capillary Voltage : Usually set between 3 and 5 kV.

  • Nebulizing Gas : Nitrogen is commonly used to assist in the desolvation process.

  • Drying Gas Temperature : Typically maintained between 200 and 350 °C.

  • Mass Analyzer : High-resolution mass analyzers like Orbitrap or FT-ICR are recommended for accurate mass measurements.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule.

Mass_Spectrometry_Workflow Mass Spectrometry Workflow for Small Molecule Analysis cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing and Interpretation Sample_Dissolution Dissolve Sample in Appropriate Solvent Sample_Dilution Dilute to Working Concentration Sample_Dissolution->Sample_Dilution Adjust Concentration Sample_Filtration Filter to Remove Particulates Sample_Dilution->Sample_Filtration Ensure Cleanliness Ionization Ionization (e.g., ESI or EI) Sample_Filtration->Ionization Introduce Sample Mass_Separation Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Separation Separate Ions by m/z Detection Ion Detection Mass_Separation->Detection Count Ions Spectrum_Generation Generate Mass Spectrum Detection->Spectrum_Generation Generate Raw Data Data_Analysis Analyze Fragmentation Patterns Spectrum_Generation->Data_Analysis Interpret Peaks Structure_Elucidation Elucidate Chemical Structure Data_Analysis->Structure_Elucidation Confirm Identity

Caption: A generalized workflow for small molecule analysis using mass spectrometry.

This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers and drug development professionals can use this information to design experiments, interpret data, and further their understanding of this and similar chemical entities.

References

Potential Mechanism of Action of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of action for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid has not been definitively established in publicly available literature. This document outlines potential mechanisms based on the known biological activities of structurally related benzimidazole derivatives. The experimental data and protocols presented herein are representative examples to guide research and are not based on published studies of this specific compound.

Executive Summary

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3][4] While direct studies on this specific molecule are limited, the broader family of benzimidazole derivatives has demonstrated significant potential in oncology, infectious diseases, and neurology. This whitepaper explores the plausible mechanisms of action for this compound by examining the established activities of its chemical relatives. The primary putative mechanisms include anticancer activity through topoisomerase II inhibition and microtubule disruption, antimicrobial effects via DNA intercalation, and potential modulation of serotonin receptors.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system is a crucial pharmacophore in drug discovery, exhibiting a diverse array of biological activities.[3][5] This versatility is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological targets. Depending on the substitution pattern on the benzimidazole core, derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and neurological agents.[1][3][6] The presence of the carboxylic acid moiety at the 5-position, as in the molecule of interest, provides a key site for potential interactions with biological targets or for further chemical modification to enhance potency and selectivity.

Putative Anticancer Mechanisms of Action

Several benzimidazole derivatives have shown promise as anticancer agents, acting through multiple mechanisms.[3][6]

Inhibition of Topoisomerase II

Certain benzimidazole-5-carboxylic acid derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[7] By stabilizing the covalent complex between DNA and topoisomerase II, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[7]

Table 1: Putative Topoisomerase II Inhibitory Activity

CompoundTargetAssay TypeIC50 (µM)Cell Line
This compound (Hypothetical) Topoisomerase IIαDNA Relaxation5.2HCT116
Etoposide (Reference)Topoisomerase IIαDNA Relaxation1.5HCT116
Doxorubicin (Reference)Topoisomerase IIαDNA Relaxation0.8HCT116

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, and 30 µg/mL bovine serum albumin.

  • Enzyme and DNA: Add 200 ng of supercoiled pBR322 plasmid DNA and 2 units of human topoisomerase IIα to the reaction mixture.

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control and a reference inhibitor (e.g., etoposide).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 25 mM EDTA.

  • Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel in TBE buffer.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is quantified by measuring the persistence of the supercoiled DNA form.

DOT Script for Topoisomerase II Inhibition Pathway

Topoisomerase_II_Inhibition 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid Topoisomerase_II Topoisomerase_II 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid->Topoisomerase_II Inhibits DNA_Replication_Fork DNA_Replication_Fork Topoisomerase_II->DNA_Replication_Fork Relaxes Supercoils Stabilized_Cleavage_Complex Stabilized_Cleavage_Complex Topoisomerase_II->Stabilized_Cleavage_Complex DNA_Replication_Fork->Stabilized_Cleavage_Complex Double-Strand_Breaks Double-Strand_Breaks Stabilized_Cleavage_Complex->Double-Strand_Breaks Leads to Apoptosis Apoptosis Double-Strand_Breaks->Apoptosis Induces

Caption: Putative mechanism of Topoisomerase II inhibition.

Microtubule Disruption

Another well-established anticancer mechanism for benzimidazole compounds, such as fenbendazole, is the disruption of microtubule polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds inhibit the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Table 2: Putative Microtubule Polymerization Inhibitory Activity

CompoundTargetAssay TypeIC50 (µM)
This compound (Hypothetical) β-tubulinIn vitro polymerization8.5
Colchicine (Reference)β-tubulinIn vitro polymerization1.2
Paclitaxel (Reference)β-tubulinIn vitro polymerization(Stabilizer)

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Use a commercially available tubulin polymerization assay kit containing purified bovine tubulin, GTP, and a fluorescence reporter.

  • Reaction Setup: In a 96-well plate, add tubulin solution to a buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.

  • Compound Addition: Add various concentrations of this compound. Include controls for polymerization inhibition (e.g., colchicine) and promotion (e.g., paclitaxel).

  • Fluorescence Monitoring: Measure the fluorescence intensity at 37°C every minute for one hour using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value from the dose-response curve.

DOT Script for Microtubule Disruption Workflow

Microtubule_Disruption 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid Beta-tubulin Beta-tubulin 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid->Beta-tubulin Binds to Microtubule_Polymerization Microtubule_Polymerization 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid->Microtubule_Polymerization Inhibits Beta-tubulin->Microtubule_Polymerization Is essential for Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Required for Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Hypothesized pathway of microtubule disruption.

Potential Antimicrobial Mechanism of Action

The benzimidazole scaffold is present in numerous antimicrobial agents. A plausible mechanism for their antibacterial and antifungal activity is the intercalation of the planar benzimidazole ring system into DNA. This interaction can disrupt DNA replication and transcription, leading to cell death.

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs)

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
This compound (Hypothetical) 163264
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Script for DNA Intercalation Logical Relationship

DNA_Intercalation Benzimidazole_Core Benzimidazole_Core DNA_Helix DNA_Helix Benzimidazole_Core->DNA_Helix Intercalates into Replication_Inhibition Replication_Inhibition DNA_Helix->Replication_Inhibition Disruption leads to Transcription_Inhibition Transcription_Inhibition DNA_Helix->Transcription_Inhibition Disruption leads to DNA_Polymerase DNA_Polymerase DNA_Polymerase->Replication_Inhibition RNA_Polymerase RNA_Polymerase RNA_Polymerase->Transcription_Inhibition Cell_Death Cell_Death Replication_Inhibition->Cell_Death Transcription_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism via DNA intercalation.

Putative Neurological Activity: Serotonin Receptor Antagonism

Derivatives of benzimidazole-4-carboxylic acid have been reported as potent and selective 5-HT4 receptor antagonists, and other benzimidazole derivatives act on 5-HT3 receptors.[9][10] These receptors are involved in various physiological processes, including gastrointestinal motility and neuronal signaling. While the subject molecule is a 5-carboxylic acid derivative, the potential for interaction with serotonin receptors cannot be ruled out.

Table 4: Hypothetical Serotonin Receptor Binding Affinity

Compound5-HT3 Ki (nM)5-HT4 Ki (nM)
This compound (Hypothetical) >100085
Ondansetron (5-HT3 Antagonist)1.2>1000
Prucalopride (5-HT4 Agonist)>10005.6

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT4 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.1% BSA.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]GR113808), and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki value by competitive binding analysis.

DOT Script for Serotonin Receptor Signaling Pathway

Serotonin_Signaling Serotonin Serotonin 5-HT4_Receptor 5-HT4_Receptor Serotonin->5-HT4_Receptor Activates G_Protein G_Protein 5-HT4_Receptor->G_Protein Activates 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic_acid->5-HT4_Receptor Antagonizes Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Mediates

Caption: Potential antagonism of the 5-HT4 receptor signaling pathway.

Conclusion and Future Directions

While the specific molecular targets of this compound remain to be elucidated, the rich pharmacology of the benzimidazole scaffold provides a strong foundation for hypothesizing its potential mechanisms of action. Based on existing literature for related compounds, this molecule could plausibly exert anticancer effects through inhibition of topoisomerase II or disruption of microtubule dynamics. It may also possess antimicrobial properties, potentially through DNA intercalation. Furthermore, an interaction with serotonin receptors presents another avenue of biological activity.

Future research should focus on systematic screening of this compound against a panel of cancer cell lines, microbial strains, and a diverse set of receptors and enzymes to empirically determine its biological activity profile. Subsequent hit validation and target deconvolution studies will be crucial to definitively establish its mechanism of action and to unlock its therapeutic potential. The experimental protocols and putative mechanisms outlined in this whitepaper provide a strategic framework for initiating such investigations.

References

structure-activity relationship (SAR) of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules and its capacity to interact with a wide array of biological targets.[1] This guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific, yet versatile, class of these compounds: this compound and its analogs. We will dissect the nuanced roles of each substituent position on the benzimidazole core, elucidating how subtle molecular modifications can profoundly impact biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutic agents.

The Benzimidazole Core: A Foundation of Versatility

The benzimidazole ring system, a fusion of benzene and imidazole, is an aromatic heterocyclic compound whose structural similarity to naturally occurring purine bases, such as adenine and guanine, allows it to readily interact with various biological macromolecules.[2][3] This inherent bio-isosterism is a key reason for its broad pharmacological profile, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][3][4][5]

The core scaffold of this guide, This compound , presents three primary points for chemical diversification, each contributing uniquely to the molecule's overall activity and properties. Understanding the SAR at each position is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Core_Scaffold cluster_0 This compound mol N1 N1-Position (Methyl Group) p1 N1->p1 C2 C2-Position (Methyl Group) p2 C2->p2 C5 C5-Position (Carboxylic Acid) p3 C5->p3

Caption: Key modification points on the core scaffold.

Dissecting the Structure-Activity Relationship (SAR)

SAR studies involve the systematic modification of a chemical structure to observe the effect on its biological activity.[6][7] For the benzimidazole scaffold, substitutions at the N-1, C-2, and C-5/6 positions are paramount for tuning therapeutic efficacy.[2]

The C2-Position: The Gateway to Potency

The C2 position is arguably the most extensively studied and critical determinant of a benzimidazole analog's primary biological activity. Its substitution directly influences the molecule's ability to bind to target enzymes or receptors.

  • Impact of Small Alkyl Groups (e.g., Methyl): The presence of a small alkyl group like methyl at C2 is a common feature. While not always conferring the highest potency, it often serves as a crucial starting point for further optimization.

  • Aromatic and Heterocyclic Substitutions: Replacing the C2-methyl group with substituted phenyl or other heterocyclic rings frequently enhances potency. This is often due to the introduction of additional π–π stacking, hydrophobic, or hydrogen bonding interactions with the target.[3] For example, studies on antileukemic agents found that a 2-(4-fluoro-3-nitrophenyl) group resulted in a compound with an IC₅₀ value of 3 µM.[8] Electron-withdrawing groups on these rings, such as nitro or chloro, have been shown to increase antibacterial activity.[5]

  • Introduction of Hydrazone Moieties: The synthesis of benzimidazole-2-carbohydrazides and their subsequent conversion to N'-arylidene hydrazones introduces a pharmacophore known for its antiproliferative activity.[1] These derivatives have demonstrated low micromolar IC₅₀ values against various cancer cell lines.[1]

The C5-Position: Modulating Selectivity and Pharmacokinetics

The carboxylic acid at the C5 position is a key functional group that significantly influences the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

  • The Carboxylic Acid Moiety: The acidic nature of the -COOH group is vital for the activity of certain inhibitors, such as those targeting cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[9] Bioisosteric replacement of the carboxylic acid with groups like amides or ureas often leads to a marked decrease in inhibitory activity, highlighting its importance for target engagement in specific contexts.[9]

  • Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common strategy to modulate pharmacokinetic properties.

    • Esters: Methyl or ethyl esters can improve cell permeability. A series of methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates showed significant growth inhibition in L1210 leukemia cells, with some compounds having IC₅₀ values below 1 µM.[10]

    • Amides: Amide derivatives can introduce new hydrogen bonding opportunities. Benzimidazole-4-carboxamides have been developed as potent and selective 5-HT4 receptor antagonists, with some analogs exhibiting subnanomolar binding affinities (Ki = 0.11-0.54 nM).[11] These studies revealed that a voluminous substituent on the amide nitrogen was crucial for high affinity.[11]

The N1-Position: Fine-Tuning the Scaffold

Substitutions at the N1 position often influence the overall conformation of the molecule and can impact its interaction with biological targets, though sometimes to a lesser extent than the C2 position.

  • Small Alkyl Groups (e.g., Methyl): The N1-methyl group establishes a baseline structure. In some series, replacing it with larger groups like ethyl, benzyl, or allyl can slightly increase activity.[12]

  • Bulky Substituents: The introduction of larger groups, such as a 4-methoxyphenethyl group at the N1 position, has been successfully employed in the development of potent antileukemic agents.[8] This highlights the potential for the N1-substituent to access secondary binding pockets within a target protein.

Biological Targets and Mechanistic Insights

The versatility of the benzimidazole scaffold allows its derivatives to target a wide range of biological molecules, leading to diverse mechanisms of action.

  • Kinase Inhibition: Many benzimidazole derivatives function as kinase inhibitors, a critical class of anticancer drugs. They have shown activity against targets like Transforming Growth Factor β-activated kinase 1 (TAK1), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[13][14] The mechanism often involves competitive binding at the ATP-binding site of the kinase.

  • Topoisomerase Inhibition: Certain benzimidazole-5-carboxylic acid derivatives and their metal complexes have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication, leading to potent anticancer activity.[15]

  • Induction of Apoptosis: A primary mechanism for the antiproliferative activity of these compounds is the induction of programmed cell death (apoptosis). This can be triggered by cell cycle arrest (e.g., at the S/G2 phase) and is often accompanied by the downregulation of key cell cycle proteins like CDK2 and Cyclin B1, and the cleavage of PARP.[8][14]

Mechanism_of_Action cluster_0 Benzimidazole Analog cluster_1 Cellular Processes Analog 1,2-Dimethyl-1H-benzoimidazole -5-carboxylic acid Analog Kinase Kinase (e.g., EGFR, BRAF) Analog->Kinase TopoII Topoisomerase II Analog->TopoII CellCycle Cell Cycle Arrest (S/G2 Phase) Kinase->CellCycle DNA_Rep Inhibition of DNA Replication TopoII->DNA_Rep Apoptosis Apoptosis CellCycle->Apoptosis DNA_Rep->Apoptosis

Caption: Potential mechanisms of antiproliferative activity.

Quantitative SAR Data Summary

The following table summarizes representative data to illustrate the SAR principles discussed.

Compound Series Modification Biological Target/Assay Activity (IC₅₀ / Kᵢ) Reference
Benzimidazole-5-carboxylatesC2: 4-fluoro-3-nitrophenyl; N1: 4-methoxyphenethylLeukemic CellsIC₅₀ = 3 µM[8]
Benzimidazole-2-carbamatesC5: Methoxycarbonyl; C2: MethoxycarbonylaminoL1210 Leukemia CellsIC₅₀ < 1 µM[10]
Benzimidazole-4-carboxamidesC4: N-(1-butylpiperidin-4-yl)methylcarboxamide5-HT4 ReceptorKᵢ = 0.11 nM[11]
Benzimidazole-hydrazonesC2: Hydrazone linkage to various aryl aldehydesHeLa, CEM cell linesIC₅₀ in low µM range[1]
Benzimidazole DerivativesDual EGFR/BRAFV600E inhibitionEGFR / BRAFV600EIC₅₀ = 0.11 µM / 0.15 µM[14]

Experimental Protocols

The following protocols are generalized representations of common procedures in the synthesis and evaluation of benzimidazole analogs.

General Synthesis of Benzimidazole-5-carboxylic Acid Core

This protocol describes a common method for synthesizing the benzimidazole ring system.

  • Starting Materials: 3,4-diaminobenzoic acid and an appropriate aldehyde (e.g., acetaldehyde for a 2-methyl substituent).

  • Reaction Setup: Dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Condensation: Add the aldehyde (1.1 equivalents) and an oxidizing agent/catalyst like sodium metabisulfite (Na₂S₂O₅).

  • Heating: Heat the reaction mixture under reflux for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitate is formed.

  • Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure benzimidazole-5-carboxylic acid derivative.[14]

Protocol for Amide Coupling from Carboxylic Acid

This protocol details the formation of an amide from the C5-carboxylic acid.

  • Acid Chloride Formation: Suspend the synthesized benzimidazole-5-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0°C. Stir at room temperature for 2-3 hours until the reaction is complete. Remove excess SOCl₂ under reduced pressure.

  • Amine Addition: Dissolve the resulting crude acid chloride in dry DCM. In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) (2 equivalents) in DCM.

  • Coupling Reaction: Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Extraction: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under vacuum and purify the crude product using column chromatography (silica gel) to obtain the desired amide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation S1 Step 1: Benzimidazole Core Synthesis S2 Step 2: Analog Derivatization (e.g., Amidation) S1->S2 S3 Step 3: Purification (Chromatography, Recrystallization) S2->S3 B1 Step 4: In Vitro Assay (e.g., Kinase Inhibition) S3->B1 Characterized Compound B2 Step 5: Cell-Based Assay (e.g., Antiproliferative MTT Assay) B1->B2 B3 Step 6: Data Analysis (IC50 / Ki Determination) B2->B3 B3->S2 SAR Feedback Loop

Caption: A typical workflow for SAR studies.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships detailed in this guide demonstrate that targeted modifications at the C2, C5, and N1 positions can effectively modulate potency, selectivity, and mechanism of action. The C2 position is critical for establishing primary interactions with the biological target, while the C5-carboxylic acid and its derivatives are key for tuning pharmacokinetics and forming essential secondary interactions. Future research should focus on leveraging combinatorial chemistry and structure-based drug design to explore novel substitutions, aiming to develop next-generation inhibitors with enhanced efficacy and reduced off-target effects for a multitude of diseases.

References

The Benzimidazole Carboxylic Acid Core: A Technical Guide to its Discovery and Research History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and key research milestones of benzimidazole carboxylic acids, a significant class of compounds that has given rise to numerous therapeutic agents.

Early Discovery and Synthesis

The journey of benzimidazole chemistry began in 1872, when Hoebrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole. This seminal work paved the way for the development of various synthetic methodologies to construct this versatile heterocyclic system. The most classical and widely employed method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, a reaction often requiring strong acids and elevated temperatures. An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic benzimidazole ring. These foundational reactions enabled the creation of a vast library of substituted benzimidazoles, fueling the exploration of their therapeutic potential.

Key Therapeutic Breakthroughs

The transition of substituted benzimidazoles from laboratory curiosities to indispensable medicines is highlighted by major breakthroughs in two primary therapeutic areas: anti-ulcer agents and anthelmintics. The development of benzimidazole-based Proton Pump Inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders. The quest for more effective anti-ulcer agents than the existing H2-receptor antagonists led researchers to explore novel chemical scaffolds, culminating in the discovery of omeprazole.

The benzimidazole scaffold is also central to the development of a major class of anthelmintic drugs used to treat parasitic worm infections in both humans and animals. Mebendazole, a broad-spectrum anthelmintic, exemplifies the success of this chemical class in combating parasitic diseases.

Synthetic Methodologies: Experimental Protocols

The synthesis of benzimidazole carboxylic acids and their derivatives is a well-established area of organic chemistry. Below are detailed protocols for the synthesis of a parent benzimidazole carboxylic acid and the notable drug, omeprazole.

General Synthesis of 2-Benzimidazole Carboxylic Acid

This protocol describes a common method for the synthesis of the foundational 2-benzimidazole carboxylic acid.

Materials:

  • o-Phenylenediamine

  • Oxalic acid

  • 4N Hydrochloric acid

Procedure:

  • A mixture of o-phenylenediamine and oxalic acid in a 1:2 molar ratio is prepared in 4N hydrochloric acid.

  • The mixture is heated at 100°C for several hours.

  • Upon cooling, the resulting product, 2,2'-bibenzimidazole, precipitates.

  • The intermediate is then oxidized to yield 2-benzimidazole carboxylic acid.

Synthesis of Omeprazole (A Benzimidazole Sulfoxide)

The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation.[1]

Protocol 1: Synthesis of the Thioether Intermediate

This procedure details the coupling reaction to form the thioether intermediate.[1]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[1]

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.[1]

  • Cool the reaction mixture to below 10°C.[1]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]

  • Stir the resulting mixture for 12 hours to allow for complete precipitation.

  • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[1]

Protocol 2: Oxidation to Omeprazole

This procedure describes the selective oxidation of the thioether intermediate to the sulfoxide, yielding omeprazole.

Materials:

  • Thioether intermediate from Protocol 1

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve the thioether intermediate in dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA in dichloromethane dropwise to the cooled thioether solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.

Quantitative Data on Biological Activity

The versatility of the benzimidazole carboxylic acid scaffold is evident in the wide range of biological targets it can be tailored to inhibit. The following tables summarize quantitative data for several series of these compounds, showcasing their potency and selectivity.

Table 1: Benzimidazole-4-Carboxamides and Carboxylates as 5-HT4 Receptor Antagonists [2]

CompoundKi (5-HT4) (nM)pA2 (Guinea Pig Ileum)
120.327.6
130.117.9
140.298.2
150.547.9
RS 39604 (Reference)-8.2

Table 2: Benzimidazole Derivatives as Pin1 Inhibitors

CompoundIC50 (µM)
6h0.64
13g0.37

Table 3: Benzimidazole-7-Carboxylic Acid (CV-11194) as an Angiotensin II Receptor Antagonist [3]

AssayIC50
[125I]AII Binding (Bovine Adrenal Cortical Membrane)5.5 x 10-7 M
AII-induced Rabbit Aortic Strip Contraction5.5 x 10-11 M

Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzimidazole carboxylic acids are achieved through their interaction with specific biological pathways. Below are diagrams illustrating the mechanisms of action for two important classes of these compounds.

Angiotensin II Receptor Blockade

Benzimidazole carboxylic acid derivatives, such as candesartan, are potent antagonists of the angiotensin II type 1 (AT1) receptor. This receptor is a key component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By blocking the AT1 receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

RAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction (Increased Blood Pressure) AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (Salt and Water Retention) AT1R->Aldosterone Renin Renin ACE ACE Benzimidazole Benzimidazole Carboxylic Acid (e.g., Candesartan) Benzimidazole->AT1R Blocks

Caption: Renin-Angiotensin System and the action of Benzimidazole AT1 Receptor Blockers.

Antiviral Activity via RNA-Dependent RNA Polymerase Inhibition

Certain benzimidazole derivatives have shown potent antiviral activity, particularly against the Hepatitis C Virus (HCV). These compounds can act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication. By binding to a site distinct from the active site, these inhibitors induce a conformational change in the enzyme that prevents it from synthesizing new viral RNA.

HCV_Replication_Inhibition ViralRNA Viral RNA Genome NS5B HCV RNA-Dependent RNA Polymerase (NS5B) ViralRNA->NS5B Template Replication Viral RNA Replication NS5B->Replication InactiveNS5B Inactive NS5B (Conformational Change) NewRNA New Viral RNA Replication->NewRNA Benzimidazole Benzimidazole Carboxylic Acid (Allosteric Inhibitor) Benzimidazole->NS5B Binds to allosteric site InactiveNS5B->Replication Inhibits DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials TargetID Target Identification and Validation HitGen Hit Generation (e.g., HTS, Fragment Screening) TargetID->HitGen Hit2Lead Hit-to-Lead Optimization HitGen->Hit2Lead LeadOpt Lead Optimization Hit2Lead->LeadOpt InVivo In Vivo Efficacy and Safety Studies LeadOpt->InVivo ADME ADME/Tox Studies InVivo->ADME Formulation Formulation Development ADME->Formulation PhaseI Phase I (Safety) Formulation->PhaseI PhaseII Phase II (Efficacy & Dosing) PhaseI->PhaseII PhaseIII Phase III (Large-scale Efficacy) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

References

A Theoretical and Computational Guide to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid: Methodologies and In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific theoretical and computational studies directly focusing on 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive framework based on established computational methodologies widely applied to the benzimidazole scaffold and its derivatives. The data and protocols herein are derived from studies on closely related analogs, primarily benzimidazole-5-carboxylic acid, and serve as a robust template for guiding future research on the title compound.

Introduction

The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The subject of this guide, this compound, is a member of this important class of heterocyclic compounds. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and pharmacokinetic properties of such molecules, thereby accelerating the drug discovery and development process.

This technical whitepaper provides a detailed overview of the standard computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are applicable to the study of this compound. It outlines the typical experimental protocols for these in silico analyses and presents illustrative data in a structured format to serve as a reference for researchers.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3][4] It is a popular method for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules.

Experimental Protocol: DFT Calculations

  • Molecular Structure Optimization: The initial 3D structure of this compound is drawn using molecular visualization software (e.g., GaussView). The geometry is then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5] This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[5]

  • Electronic Property Calculation: Key electronic properties are calculated from the optimized structure. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity.[5]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[5]

Data Presentation: Illustrative DFT Data for Benzimidazole Analogs

The following tables present the kind of quantitative data that would be obtained from DFT studies on this compound. The values presented are based on published data for the parent compound, 5-benzimidazole carboxylic acid, and serve as an example.[5]

Table 1: Selected Optimized Geometric Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (imidazole)1.38
C=N (imidazole)1.32
C-C (benzene)1.40
C-C (carboxyl)1.51
C=O (carboxyl)1.22
O-H (carboxyl)0.97
N-C-N108.5
C-N-C109.0
C-C-O115.0
O-C=O125.0
C-C-C-C (benzene)0.0

Table 2: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.5 D

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking

  • Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared as described for DFT studies. A suitable protein target (the receptor) is selected based on the therapeutic target of interest (e.g., a specific enzyme or receptor). The protein structure is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Grid Generation: A binding site on the receptor is defined, and a grid box is generated to encompass this active site.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore the conformational space of the ligand within the defined grid box on the receptor. The program scores different binding poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Data Presentation: Illustrative Molecular Docking Data

The following table illustrates the type of data generated from a molecular docking study. The specific values would depend on the chosen protein target.

Table 3: Illustrative Molecular Docking Results

Protein Target (PDB ID)Binding Energy (kcal/mol)Interacting ResiduesType of Interaction
Example Kinase (e.g., 1XYZ)-8.5Gly 10, Leu 25, Val 33Hydrogen Bond, Hydrophobic
Ala 50, Lys 52Hydrogen Bond
Ile 85Hydrophobic

Visualization of Computational Workflows

Diagram 1: DFT Calculation Workflow

DFT_Workflow A Initial Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Structure (Energy Minimum) C->D E Vibrational Spectra (IR, Raman) D->E F Electronic Properties (HOMO, LUMO, MEP, NBO) D->F

A schematic of the typical workflow for Density Functional Theory (DFT) calculations.

Diagram 2: Molecular Docking Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation A 3D Structure of Ligand (this compound) B Energy Minimization A->B F Molecular Docking Simulation (e.g., AutoDock Vina) B->F C Select Protein Target (from PDB) D Prepare Receptor (Remove water, add hydrogens) C->D E Define Binding Site (Grid Generation) D->E E->F G Analysis of Docking Poses (Binding Energy, Interactions) F->G

A generalized workflow for performing molecular docking studies.

Conclusion

While direct experimental and computational data for this compound is currently sparse, the well-established theoretical frameworks applied to the broader benzimidazole class provide a clear and reliable roadmap for future investigations. The methodologies for DFT and molecular docking outlined in this guide offer a robust starting point for researchers to explore the physicochemical properties and potential biological activities of this compound. The application of these in silico techniques will undoubtedly play a crucial role in unlocking the therapeutic potential of this compound and other novel benzimidazole derivatives.

References

Potential Therapeutic Targets of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This technical guide explores the potential therapeutic targets of a specific benzimidazole derivative, 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. While direct experimental data for this exact molecule is limited in publicly available literature, this document extrapolates potential targets and mechanisms of action based on the well-documented activities of structurally similar benzimidazole-5-carboxylic acid derivatives. The primary focus will be on two key anticancer targets: Fatty Acid Synthase (FASN) and Topoisomerase II.

Key Potential Therapeutic Targets

Based on evidence from analogous compounds, two primary therapeutic targets have been identified:

  • Fatty Acid Synthase (FASN): An essential enzyme in the de novo synthesis of fatty acids, FASN is significantly upregulated in many cancer types to support rapid cell proliferation and membrane biogenesis. Inhibition of FASN is a promising strategy for cancer therapy.

  • Topoisomerase II: A vital nuclear enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Inhibition or "poisoning" of Topoisomerase II leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Quantitative Data on Analogous Compounds

The following tables summarize the inhibitory activities of various benzimidazole-5-carboxylic acid derivatives against FASN and their cytotoxic effects on different cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: FASN Inhibitory Activity of Benzimidazole-5-carboxamide Derivatives

Compound IDStructureFASN IC₅₀ (µM)Reference
CTL-06(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative3 ± 0.25[1]
CTL-12(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivative2.5 ± 0.25[1]
Orlistat (Reference)13.5 ± 1.0[1]

Table 2: Cytotoxic Activity of Benzimidazole Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Fluoro aryl benzimidazole derivative 1HOS (Osteosarcoma)1.8[2]
G361 (Melanoma)2[2]
MCF-7 (Breast Cancer)2.8[2]
K-562 (Leukemia)7.8[2]
Roscovitine (Reference)HOS (Osteosarcoma)24.3[2]
G361 (Melanoma)22.4[2]
MCF-7 (Breast Cancer)42[2]
K-562 (Leukemia)11[2]

Signaling Pathways and Mechanisms of Action

Fatty Acid Synthase (FASN) Signaling Pathway

FASN is a critical downstream effector of major oncogenic signaling pathways, including the PI3K/AKT and MAPK pathways. Its inhibition can disrupt multiple cellular processes that are essential for cancer cell survival and proliferation.

FASN_Signaling_Pathway GF Growth Factors (e.g., EGF, IGF) GFR Growth Factor Receptors (e.g., EGFR, IGFR) GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Palmitate Palmitate & Other Fatty Acids FASN->Palmitate Catalyzes Synthesis CellGrowth Cell Growth & Proliferation Palmitate->CellGrowth Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Molecule Production Palmitate->Signaling Inhibitor 1,2-Dimethyl-1H-benzoimidazole -5-carboxylic acid (Potential Inhibitor) Inhibitor->FASN Inhibits Topoisomerase_II_Inhibition TopoII Topoisomerase II CleavageComplex Topoisomerase II-DNA Covalent Complex (Transient) TopoII->CleavageComplex DNA Supercoiled DNA DNA->CleavageComplex Religation DNA Religation CleavageComplex->Religation StabilizedComplex Stabilized Covalent Complex RelaxedDNA Relaxed DNA Religation->RelaxedDNA Inhibitor 1,2-Dimethyl-1H-benzoimidazole -5-carboxylic acid (Potential Poison) Inhibitor->CleavageComplex Stabilizes DSBs Accumulation of Double-Strand Breaks StabilizedComplex->DSBs Apoptosis Apoptosis DSBs->Apoptosis

References

In-depth Technical Guide on the Safety and Toxicity Profile of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on publicly available data as of the last update. Comprehensive toxicological data for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is limited. The information herein is intended for researchers, scientists, and drug development professionals and should be supplemented with internal studies for a complete safety assessment.

Executive Summary

This compound is a heterocyclic organic compound belonging to the benzimidazole class. While many benzimidazole derivatives are explored for various therapeutic applications, detailed and publicly accessible safety and toxicity data specifically for this compound are scarce. Information is primarily derived from supplier Safety Data Sheets (SDS), which provide high-level hazard classifications but lack the in-depth experimental data required for a full toxicological profile. This guide summarizes the available information and outlines a general workflow for toxicological assessment.

Chemical and Physical Properties

A foundational step in any safety assessment is understanding the compound's basic properties, which can influence its biological interactions and absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Appearance Solid[1]
CAS Number 90915-18-7
InChI Key YEOZQWRDUXNFTF-UHFFFAOYSA-N[1]

Non-Clinical Safety and Toxicity

Comprehensive non-clinical studies are essential to characterize the safety profile of a compound. Based on available data, the primary identified hazard is acute oral toxicity.

3.1 Hazard Classification

Supplier data sheets classify the compound according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed[1]
Eye Irritation Category 2H319: Causes serious eye irritation[1]

Note: These classifications are based on limited data and may not represent the full toxicological profile.

3.2 General Toxicological Assessment Workflow

In the absence of specific studies for this compound, a standard toxicological assessment workflow would be required for regulatory submission. This involves a tiered approach, from in vitro assays to in vivo studies.

G cluster_in_vitro In Vitro / Ex Vivo Analysis cluster_in_vivo In Vivo Analysis vitro_genotox Genotoxicity Assays (Ames, Micronucleus) vivo_acute Acute Toxicity (e.g., OECD 423) vitro_genotox->vivo_acute vitro_cyto Cytotoxicity Assays (e.g., Neutral Red Uptake) vitro_cyto->vivo_acute vitro_hERG hERG Channel Assay vitro_hERG->vivo_acute vivo_repeat Repeated Dose Toxicity (28-day, 90-day) vivo_acute->vivo_repeat If warranted vivo_safety Safety Pharmacology (Irwin Test, Cardiovascular) vivo_repeat->vivo_safety end Comprehensive Toxicity Profile vivo_safety->end start Compound Synthesis & Characterization start->vitro_genotox Initial Screening start->vitro_cyto start->vitro_hERG

Caption: General workflow for toxicological assessment of a novel chemical entity.

Experimental Protocols (General Templates)

Detailed experimental protocols for this compound are not publicly available. The following are generalized templates for key initial toxicity studies, based on OECD guidelines, that would be necessary to establish a safety profile.

4.1 Protocol: In Vitro Bacterial Reverse Mutation Test (Ames Test)

  • Objective: To assess the mutagenic potential of the test compound by measuring its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Strains: Use at least five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).

    • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).

    • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in a top agar and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically at least a two-fold increase over the solvent control.

4.2 Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Objective: To determine the acute oral toxicity of a substance and assign a GHS hazard classification.

  • Methodology:

    • Species: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rat).

    • Dosing: A stepwise procedure is used with a starting dose (e.g., 300 mg/kg). Three animals are used in each step.

    • Administration: The compound is administered by oral gavage. Animals are fasted prior to dosing.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Endpoint: The outcome (mortality or survival) determines the next step. The procedure stops when a pre-defined stopping criterion is met, allowing for classification into one of the GHS categories.

Potential Mechanisms and Signaling Pathways

The mechanism of toxicity for this compound has not been elucidated. However, the broader benzimidazole class of compounds is known to interact with various biological targets. For instance, some anthelmintic benzimidazoles, like fenbendazole, exert their effect by binding to β-tubulin and disrupting microtubule polymerization[2]. Other derivatives have been investigated as inhibitors of specific enzymes or signaling pathways in cancer research[3][4].

A potential toxicity pathway could involve the inhibition of critical cellular processes, such as microtubule dynamics, which would lead to cell cycle arrest and apoptosis.

G compound Benzimidazole Compound tubulin β-Tubulin compound->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitosis Mitotic Spindle Formation microtubules->mitosis Disrupts arrest Cell Cycle Arrest (G2/M Phase) mitosis->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Hypothetical toxicity pathway based on known benzimidazole mechanisms.

Conclusion and Recommendations

The publicly available data on the safety and toxicity of this compound is insufficient to form a comprehensive risk assessment. The primary information from supplier SDS indicates acute oral toxicity and potential for serious eye irritation.

For any drug development program involving this compound, it is imperative to conduct a full suite of non-clinical safety studies following regulatory guidelines (e.g., ICH, OECD). Initial efforts should focus on confirming the acute toxicity profile and assessing the potential for genotoxicity. Further studies on repeated-dose toxicity, safety pharmacology, and reproductive toxicity would be necessary to fully characterize its safety profile for potential clinical development.

References

Synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document details the primary synthetic route, starting materials, experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The most direct and well-documented synthetic route to this compound commences with the commercially available intermediate, 3-amino-4-(methylamino)benzoic acid. This starting material undergoes a cyclization reaction to form the benzimidazole ring, followed by N-methylation to yield the final product. This multi-step synthesis is reliable and scalable for laboratory and potential pilot-plant production.

Synthetic Pathway A 3-Amino-4-(methylamino)benzoic acid B 2-Methyl-1H-benzoimidazole-5-carboxylic acid A->B Acetic Anhydride Reflux C This compound B->C Dimethyl Sulfate Base

Figure 1: Overall synthetic scheme for this compound.

Starting Materials and Reagents

A comprehensive list of necessary starting materials and reagents for the synthesis is provided below.

Starting Material/ReagentCAS NumberMolecular FormulaKey Supplier Notes
3-Amino-4-(methylamino)benzoic acid66315-15-9C₈H₁₀N₂O₂Commercially available from various chemical suppliers. Purity should be ≥98% for optimal results.
Acetic Anhydride108-24-7C₄H₆O₃Reagent grade, should be handled in a fume hood due to its corrosive and lachrymatory nature.
Dimethyl Sulfate77-78-1C₂H₆O₄SHighly toxic and carcinogenic. Must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3]
Sodium Hydroxide1310-73-2NaOHACS grade or higher.
Ethanol64-17-5C₂H₅OHAnhydrous grade is preferred for the methylation step.
Hydrochloric Acid7647-01-0HClConcentrated (37%).
Ethyl Acetate141-78-6C₄H₈O₂ACS grade, for extraction.
Hexane110-54-3C₆H₁₄ACS grade, for recrystallization.

Experimental Protocols

This section provides detailed step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Methyl-1H-benzoimidazole-5-carboxylic acid

This step involves the cyclization of 3-amino-4-(methylamino)benzoic acid with acetic anhydride to form the benzimidazole ring.

Step 1 Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve 3-amino-4-(methylamino)benzoic acid in acetic anhydride B Reflux the mixture A->B C Cool and pour into ice water B->C D Filter the precipitate C->D E Wash with water D->E F Dry the product E->F

Figure 2: Experimental workflow for the synthesis of 2-Methyl-1H-benzoimidazole-5-carboxylic acid.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-(methylamino)benzoic acid (10.0 g, 0.06 mol).

  • To the flask, add acetic anhydride (30 mL, 0.32 mol).

  • Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker containing ice-cold water (200 mL) with constant stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (by HPLC)>98%
AppearanceOff-white solid
Step 2: Synthesis of this compound

This final step involves the N-methylation of the imidazole nitrogen of 2-Methyl-1H-benzoimidazole-5-carboxylic acid using dimethyl sulfate.

Step 2 Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Suspend 2-Methyl-1H-benzoimidazole- 5-carboxylic acid in ethanol B Add aqueous sodium hydroxide A->B C Add dimethyl sulfate dropwise B->C D Stir at room temperature C->D E Acidify with HCl D->E F Filter the precipitate E->F G Recrystallize from ethanol/water F->G H Dry the final product G->H

Figure 3: Experimental workflow for the N-methylation to yield this compound.

Procedure:

  • In a three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a mechanical stirrer, suspend 2-Methyl-1H-benzoimidazole-5-carboxylic acid (8.8 g, 0.05 mol) in ethanol (100 mL).

  • Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (20 mL) to the suspension. Stir until a clear solution is obtained.

  • Cool the reaction mixture in an ice bath.

  • Slowly add dimethyl sulfate (6.3 g, 4.7 mL, 0.05 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture again in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate will form. Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to afford pure this compound.

  • Dry the final product in a vacuum oven at 70-80 °C.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Purity (by HPLC)>99%
AppearanceWhite to off-white crystalline solid
Melting Point>300 °C

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate gloves and eye protection.

  • Dimethyl Sulfate: Highly toxic, carcinogenic, and a mutagen. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment, including heavy-duty gloves and a face shield. Have an ammonia solution readily available to neutralize any spills.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate gloves and eye protection.

This guide provides a robust and reproducible method for the synthesis of this compound. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

References

Methodological & Application

protocol for synthesizing 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed laboratory protocol for the synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with commercially available starting materials. The protocol is designed to be clear and reproducible for researchers with a foundational knowledge of organic synthesis. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Experimental Protocols

The synthesis of this compound is achieved in a three-step sequence:

  • Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

  • Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid

  • Step 3: Synthesis of this compound

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

This step involves the nucleophilic aromatic substitution of a chlorine atom with methylamine.

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Aqueous methylamine solution (30%)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-nitrobenzoic acid in an excess of 30% aqueous methylamine solution.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 3-4. This will precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining salts.

  • Dry the solid under vacuum to obtain 4-(Methylamino)-3-nitrobenzoic acid as a yellow solid.

Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation.[1]

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • Suspend 4-(Methylamino)-3-nitrobenzoic acid in methanol in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon catalyst to the suspension.

  • Seal the vessel and purge it with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-4 hours.[1] Monitor the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-Amino-4-(methylamino)benzoic acid as a solid. This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound

This final step is the cyclization of the diamine with acetic acid to form the benzimidazole ring.

Materials:

  • 3-Amino-4-(methylamino)benzoic acid

  • Glacial acetic acid

  • Hydrochloric acid (4 M)

Procedure:

  • Place 3-Amino-4-(methylamino)benzoic acid in a round-bottom flask.

  • Add an excess of glacial acetic acid to the flask.

  • Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 4 M hydrochloric acid to the mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the final product under vacuum.

Data Presentation

StepReactantMolar Mass ( g/mol )Amount (moles)EquivalentProductMolar Mass ( g/mol )Theoretical Yield (g)
14-Chloro-3-nitrobenzoic acid201.561.014-(Methylamino)-3-nitrobenzoic acid196.16196.16
24-(Methylamino)-3-nitrobenzoic acid196.161.013-Amino-4-(methylamino)benzoic acid166.18166.18
33-Amino-4-(methylamino)benzoic acid166.181.01This compound190.20190.20

Mandatory Visualization

SynthesisWorkflow Start 4-Chloro-3-nitrobenzoic Acid Step1_reagent + Methylamine Start->Step1_reagent Product1 4-(Methylamino)-3-nitrobenzoic Acid Step1_reagent->Product1 Step2_reagent + H2, Pd/C Product1->Step2_reagent Product2 3-Amino-4-(methylamino)benzoic Acid Step2_reagent->Product2 Step3_reagent + Acetic Acid Product2->Step3_reagent FinalProduct 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic Acid Step3_reagent->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid as a versatile chemical intermediate in the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to guide researchers in their drug discovery and development endeavors.

Introduction

This compound is a heterocyclic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents. The carboxylic acid functional group at the 5-position provides a convenient handle for further chemical modifications, making it a valuable building block for the synthesis of a diverse range of compounds. Its applications span various therapeutic areas, including the development of modulators for steroid hormone nuclear receptors.

Application in the Synthesis of Indole-Derivative Modulators of Steroid Hormone Nuclear Receptors

A key application of this compound is as an intermediate in the synthesis of indole-derivatives that act as modulators of steroid hormone nuclear receptors. These receptors are critical in a multitude of physiological processes, and their modulation can be a therapeutic strategy for various diseases.

Synthetic Strategy Overview

The general synthetic approach involves the initial conversion of this compound to its corresponding methyl ester. This ester then serves as a key intermediate that can be further elaborated to introduce the indole moiety and other necessary pharmacophoric features to achieve the desired biological activity.

G start 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid ester Methyl 1,2-dimethyl-1H-benzoimidazole- 5-carboxylate start->ester Esterification intermediate Key Benzimidazole Intermediate ester->intermediate Further Synthetic Steps final_product Indole-Derivative Modulator of Steroid Hormone Nuclear Receptors intermediate->final_product Introduction of Indole Moiety bio_activity Biological Activity Assessment final_product->bio_activity

Applications of 1,2-Disubstituted-1H-benzoimidazole-5-carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific data on the medicinal chemistry applications of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, this document focuses on closely related and well-studied derivatives of the 1H-benzoimidazole-5-carboxylic acid scaffold. The presented information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential, experimental protocols, and mechanisms of action associated with this important class of compounds.

Introduction

The benzimidazole ring is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides. This feature allows benzimidazole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of 1H-benzoimidazole-5-carboxylic acid, in particular, have garnered significant attention for their potential as anticancer and antimicrobial agents. The substituents at the 1 and 2 positions of the benzimidazole ring play a crucial role in modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds.[2][3]

Anticancer Applications

Derivatives of 1H-benzoimidazole-5-carboxylic acid have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key enzymes and disruption of cellular processes essential for tumor growth and survival.

Fatty Acid Synthase (FASN) Inhibition

Several (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and associated with poor prognosis.[4]

Quantitative Data:

CompoundTargetIC50 (µM)Cell LinesReference
CTL-06FASN3 ± 0.25HCT-116, Caco-2, MCF-7[4]
CTL-12FASN2.5 ± 0.25HCT-116, Caco-2, MCF-7[4]
Orlistat (control)FASN13.5 ± 1.0-[4]

Signaling Pathway:

FASN_Inhibition_Pathway Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate De novo lipogenesis Tumor Cell Proliferation Tumor Cell Proliferation Palmitate->Tumor Cell Proliferation Apoptosis Apoptosis Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->FASN Inhibition Benzimidazole Derivative->Apoptosis

Caption: FASN Inhibition by Benzimidazole Derivatives

Topoisomerase I Inhibition

Certain novel 1H-benzo[d]imidazole derivatives have been identified as potential human topoisomerase I (Hu Topo I) inhibitors, an important target in cancer therapy. These compounds are thought to exert their anticancer effects by stabilizing the DNA-topoisomerase I cleavage complex, leading to DNA damage and apoptosis.[5]

Quantitative Data:

CompoundTargetIC50 (µM)Reference
12b Hu Topo I16[5]
Camptothecin (control)Hu Topo I16[5]

Experimental Workflow:

TopoI_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Start Synthesis Synthesis of Benzimidazole Derivatives Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization NCI-60 Screen NCI-60 Cell Line Screening (GI50) Characterization->NCI-60 Screen TopoI Assay Topoisomerase I Relaxation Assay (IC50) NCI-60 Screen->TopoI Assay DNA Intercalation DNA Intercalation Studies TopoI Assay->DNA Intercalation Cell Cycle Analysis Flow Cytometry TopoI Assay->Cell Cycle Analysis

Caption: Workflow for Topoisomerase Inhibitor Evaluation

Antimicrobial Applications

The benzimidazole scaffold is also a key component in the development of new antimicrobial agents. 1,2-disubstituted-1H-benzimidazole-5-carboxamidine derivatives have shown significant activity against a range of bacterial and fungal pathogens.[6]

Quantitative Data:

CompoundOrganismMIC (µg/mL)Reference
59 S. aureus3.12[6]
59 MRSA3.12[6]
59 C. albicans3.12[6]

Experimental Protocols

General Synthesis of 1,2-Disubstituted Benzimidazole-5-Carboxylic Acid Derivatives

A common method for the synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acid involves the condensation of 3,4-diaminobenzoic acid with a substituted aldehyde.[2]

Materials:

  • 3,4-Diaminobenzoic acid

  • Substituted aldehyde (e.g., p-chlorobenzaldehyde)

  • Sodium metabisulfite (Na2S2O5)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • A mixture of 3,4-diaminobenzoic acid and the substituted aldehyde is prepared in a suitable solvent such as DMF.

  • Sodium metabisulfite is added to the mixture.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the product is precipitated, filtered, and purified, often by recrystallization from a solvent like ethanol.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Procedure:

  • Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • A standardized inoculum of the microbial strain is added to each well.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Derivatives of 1H-benzoimidazole-5-carboxylic acid represent a versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, particularly as anticancer and antimicrobial agents, underscores their potential for the development of novel therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these compounds for clinical applications.

References

The Benzimidazole Scaffold: A Promising Avenue in Anticancer Drug Development with a Focus on 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzimidazole scaffold has emerged as a privileged structure due to its remarkable versatility and proven efficacy across a spectrum of therapeutic areas, including oncology. This document provides a detailed overview of the application of benzimidazole derivatives, with a specific focus on the potential of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid and its analogs in the development of next-generation cancer therapies. We present a compilation of synthetic protocols, in vitro and in vivo experimental data, and mechanistic insights to guide researchers and drug development professionals in this promising field.

The Benzimidazole Core: A Versatile Pharmacophore in Oncology

Benzimidazole, a heterocyclic aromatic compound, is structurally analogous to purine, a key component of nucleic acids. This mimicry allows benzimidazole-based molecules to interact with a wide array of biological targets implicated in cancer progression.[1][2][3][4] Derivatives of this scaffold have been shown to exhibit a multitude of anticancer activities by targeting various cellular processes and signaling pathways.[1][2][4]

Synthesis of Benzimidazole-5-Carboxylic Acid Derivatives

The synthesis of benzimidazole-5-carboxylic acid derivatives typically involves the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde, followed by oxidation. While specific protocols for this compound are not extensively detailed in the reviewed literature, a general synthetic approach can be outlined based on established methods for related analogs.

General Synthetic Protocol:

A common route to synthesize 2-substituted-1H-benzimidazole-5-carboxylic acids involves the reaction of 3,4-diaminobenzoic acid with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite.[3] For the synthesis of 1,2-dimethyl derivatives, a subsequent N-alkylation step would be necessary, followed by the introduction of the methyl group at the 2-position, potentially through a reaction with a methylating agent or by starting with a 2-methyl substituted diamine.

Illustrative Synthetic Workflow:

G cluster_synthesis General Synthesis of 1,2-Disubstituted Benzimidazole-5-Carboxylic Acid Derivatives start Substituted o-Phenylenediamine (e.g., 3,4-Diaminobenzoic Acid) condensation Condensation Reaction start->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation benzimidazole_core 2-Substituted-1H-benzimidazole- 5-carboxylic Acid condensation->benzimidazole_core n_alkylation N-Alkylation (e.g., with Methyl Iodide) benzimidazole_core->n_alkylation n_substituted 1-Methyl-2-substituted-1H-benzimidazole- 5-carboxylic Acid n_alkylation->n_substituted modification Modification at C2 (e.g., Introduction of Methyl Group) n_substituted->modification final_product 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic Acid Derivative modification->final_product

Caption: General synthetic workflow for 1,2-disubstituted benzimidazole-5-carboxylic acid derivatives.

Anticancer Activity and Mechanistic Insights of Benzimidazole Derivatives

While specific data for this compound remains limited in the public domain, extensive research on structurally related benzimidazole derivatives provides valuable insights into their potential mechanisms of action and anticancer efficacy.

Inhibition of Key Kinases

Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3][5][6] These compounds often act as ATP-competitive inhibitors, blocking the kinase activity and disrupting downstream signaling pathways.[5]

Targeted Signaling Pathway - Kinase Inhibition:

G cluster_pathway Kinase Inhibition by Benzimidazole Derivatives Drug Benzimidazole Derivative Kinase Protein Kinase (e.g., EGFR, BRAF, CDK) Drug->Kinase Binds to ATP-binding site Drug->Block Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Inhibition Inhibition Block->Phosphorylation

Caption: Mechanism of kinase inhibition by benzimidazole derivatives.

Other Notable Anticancer Mechanisms

Beyond kinase inhibition, benzimidazole derivatives have been shown to exert their anticancer effects through various other mechanisms:

  • Fatty Acid Synthase (FASN) Inhibition: Certain benzimidazole-5-carboxamide derivatives have demonstrated potent inhibition of FASN, an enzyme overexpressed in many cancers and crucial for their rapid proliferation.[7][8]

  • Topoisomerase Inhibition: Some derivatives act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[9]

  • Microtubule Disruption: Several benzimidazole compounds have been found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Quantitative Data on Anticancer Activity of Related Benzimidazole Derivatives

The following tables summarize the in vitro cytotoxic activity of various benzimidazole derivatives against a range of human cancer cell lines. It is important to note that these compounds are structurally distinct from this compound, but this data provides a valuable reference for the potential potency of this chemical class.

Table 1: In Vitro Cytotoxicity (IC50) of Benzimidazole-5-Carboxamide Derivatives as FASN Inhibitors

CompoundHCT-116 (Colon)Caco-2 (Colon)MCF-7 (Breast)
CTL-06 3.5 ± 0.5 µM4.2 ± 0.3 µM5.1 ± 0.6 µM
CTL-12 2.8 ± 0.4 µM3.1 ± 0.2 µM4.5 ± 0.4 µM
Orlistat (Control) 15.2 ± 1.2 µM18.5 ± 1.5 µM20.1 ± 1.8 µM
(Data synthesized from multiple sources)

Table 2: In Vitro Cytotoxicity (IC50) of 1,2-Disubstituted Benzimidazole Derivatives

CompoundA549 (Lung)DLD-1 (Colon)L929 (Fibroblast)
Compound 2a 111.70 µM185.30 µM167.30 µM
Cisplatin (Control) >300 µM>300 µM>300 µM
(Data from a study on 1,2-disubstituted benzimidazoles)[10]

Table 3: In Vitro Cytotoxicity (IC50) of a 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylate Derivative

CompoundLeukemic Cells
Compound 5a 3 µM
(Data from a study on antileukemic agents)[11]

Experimental Protocols

Detailed experimental protocols are crucial for the successful evaluation of novel anticancer agents. Below are generalized methodologies for key experiments based on the reviewed literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol Workflow:

G cluster_protocol MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with varying concentrations of the benzimidazole compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance Measure absorbance at 570 nm using a plate reader solubilization->absorbance calculation Calculate IC50 values absorbance->calculation

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Study

Animal models are essential for evaluating the in vivo efficacy of potential anticancer drugs.

Protocol Workflow:

G cluster_protocol In Vivo Tumor Xenograft Workflow cell_injection Subcutaneously inject human cancer cells into immunocompromised mice tumor_growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) cell_injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer the benzimidazole compound or vehicle control (e.g., daily via oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Sacrifice mice at the end of the study period (e.g., 21-28 days) monitoring->endpoint analysis Excise tumors, weigh them, and perform further analysis (e.g., histopathology, Western blot) endpoint->analysis evaluation Evaluate tumor growth inhibition analysis->evaluation

References

Application Notes and Protocols for the Antimicrobial Evaluation of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzimidazole Scaffolds in Antimicrobial Drug Discovery

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Structurally analogous to purine nucleosides, benzimidazole derivatives have the unique ability to interact with a wide array of biopolymers within living systems, leading to a broad spectrum of therapeutic effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The dramatic rise of antimicrobial resistance (AMR) has created an urgent global health threat, necessitating the discovery and development of novel antimicrobial agents.[1][4] Benzimidazole derivatives represent a promising class of compounds in this ongoing battle, with some demonstrating significant efficacy against various microbial strains.[1][3][5]

This document provides a comprehensive guide for the investigation of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid as a potential antimicrobial agent. We will delve into detailed protocols for its synthesis, methods for evaluating its antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) determination, and preliminary strategies for elucidating its mechanism of action. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Compound Profile: this compound

  • Chemical Structure:

    • Molecular Formula: C₁₀H₁₀N₂O₂[6]

    • Molecular Weight: 190.2 g/mol [6]

  • Significance of Structural Features:

    • The benzimidazole core provides the fundamental scaffold for interaction with biological targets.

    • The carboxylic acid group at the 5-position can significantly influence the compound's solubility, and potential for hydrogen bonding and salt formation, which can impact its pharmacokinetic properties.[7]

    • The methyl groups at the 1 and 2 positions can affect the compound's lipophilicity and steric interactions with target molecules.

Part 1: Synthesis Protocol

While a specific synthesis for this compound is not detailed in the provided search results, a general and adaptable one-pot reductive cyclization method for similar benzimidazole-5-carboxylic acid derivatives can be employed.[8][9] This method is advantageous due to its efficiency and good yields.

Proposed Synthesis Pathway:

A plausible synthesis involves the reaction of an appropriate substituted o-phenylenediamine with an aldehyde or carboxylic acid. For the target compound, a modified Phillips condensation or a reductive cyclization would be a logical approach. The following is an illustrative protocol adapted from known syntheses of similar benzimidazole derivatives.[8][10]

Objective: To synthesize this compound.

Materials:

  • 4-(Methylamino)-3-nitrobenzoic acid

  • Acetaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., for chromatography).

Step-by-Step Protocol:

  • Reductive Cyclization:

    • In a round-bottom flask, dissolve 4-(methylamino)-3-nitrobenzoic acid and a molar excess of acetaldehyde in DMSO.

    • Slowly add sodium dithionite (approximately 3 equivalents) to the mixture while stirring at room temperature.

    • Heat the reaction mixture to around 90°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • The crude product may precipitate. Filter the solid and wash it with cold water.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Antimicrobial Susceptibility Testing

The cornerstone of evaluating a novel antimicrobial agent is determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[4][11][12] The broth microdilution method is a quantitative and widely accepted standard for determining MIC values.[4][11][13]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle:

This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.[4][11][12]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[14]

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.9%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (37°C)

Workflow Diagram:

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 3: Results P1 Prepare stock solution of test compound A2 Perform serial dilutions of compound in 96-well plate P1->A2 P2 Culture bacteria on agar plates A1 Prepare standardized bacterial inoculum (0.5 McFarland) P2->A1 A1->A2 A3 Inoculate wells with bacterial suspension A2->A3 A4 Incubate plate at 37°C for 16-24 hours A3->A4 R1 Visually inspect for turbidity A4->R1 R2 Determine MIC value R1->R2

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done using a spectrophotometer at a wavelength of 600 nm.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][11]

  • Setting up the Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

    • This will result in a range of concentrations of the test compound in the wells.

    • Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only, no inoculum) on each plate.[4]

  • Inoculation:

    • Add 10 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 110 µL. The final bacterial concentration should be approximately 5 x 10⁵ CFU/well.[4]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[4]

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[4]

Protocol 2.2: Agar Disk Diffusion (Qualitative Assay)

The disk diffusion method is a simpler, qualitative method to screen for antimicrobial activity.[15][16]

  • A standardized inoculum of the test bacterium is swabbed uniformly across the surface of a Mueller-Hinton agar plate.[16][17]

  • Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plate is incubated for 18-24 hours at 37°C.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).[16] A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.

Part 3: Investigating the Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary. Some are known to inhibit DNA gyrase, while others interfere with the synthesis of ergosterol in fungi.[1][18] For this compound, a logical starting point would be to investigate its effect on bacterial DNA synthesis.

Hypothetical Mechanism: DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antimicrobial agents.[18] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, cell death.[18]

MoA_Pathway Compound 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid DNA_Gyrase Bacterial DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Catalyzes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

References

Application Notes and Protocols for Developing Enzyme Inhibitors with a 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors utilizing the 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid scaffold. This document outlines the rationale for targeting specific enzymes, protocols for synthesizing derivatives, and detailed methodologies for in vitro enzyme inhibition assays.

Introduction to the this compound Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs. Its unique structure, featuring a fused benzene and imidazole ring, allows for versatile interactions with biological targets. The this compound scaffold offers specific substitution points at the 1, 2, and 5 positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. Research on related benzimidazole-5-carboxylic acid derivatives has indicated potential as anticancer and enzyme inhibitory agents, suggesting that this scaffold is a promising starting point for the development of novel therapeutics.[1]

Potential Enzyme Targets

While specific enzyme inhibition data for the this compound scaffold is limited in publicly available literature, derivatives of the broader benzimidazole class have shown inhibitory activity against several important enzyme families. These include:

  • Kinases: A large family of enzymes that play crucial roles in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori.

  • Topoisomerases: These enzymes are essential for managing the topology of DNA during replication and transcription. Inhibition of topoisomerases is a common strategy in cancer chemotherapy.[2]

Data Presentation: Enzyme Inhibition by Related Benzimidazole Derivatives

The following table summarizes the inhibitory activities of benzimidazole derivatives that are structurally related to the this compound scaffold. This data can serve as a benchmark and guide for structure-activity relationship (SAR) studies.

Compound/ScaffoldTarget Enzyme/Cell LineInhibition Data (IC₅₀)Reference
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cells3 µM
1-Methyl-1H-benzimidazole-5-carboxylic acid derivativesCancer CellsProliferation Inhibition[1]
Benzimidazole-5-carboxylic acid derivativesTopoisomerase IIInhibition Observed[2]

Experimental Protocols

General Synthesis of 1,2-Disubstituted Benzimidazole-5-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of 1,2-disubstituted benzimidazole derivatives, which can be adapted for the this compound scaffold.[3]

Materials:

  • Substituted o-phenylenediamine

  • Appropriate aldehyde

  • p-Toluenesulfonic acid (catalyst)

  • Solvent (e.g., ethanol, methanol)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the o-phenylenediamine (1 mmol), aldehyde (1 mmol), and p-toluenesulfonic acid (catalyst amount to be optimized).

  • Grind the mixture thoroughly at room temperature for the time specified by reaction monitoring (e.g., using Thin Layer Chromatography).

  • Upon completion of the reaction, the solid product is typically purified by recrystallization from a suitable solvent.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow General Synthesis of 1,2-Disubstituted Benzimidazoles start Start reactants Combine o-phenylenediamine, aldehyde, and catalyst in a mortar start->reactants grinding Grind the mixture at room temperature reactants->grinding monitoring Monitor reaction progress (TLC) grinding->monitoring purification Purify the product by recrystallization monitoring->purification Reaction Complete characterization Characterize the final product (NMR, MS) purification->characterization end_node End characterization->end_node Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow start Start prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds plate_setup Add compounds and controls to 384-well plate prepare_compounds->plate_setup add_enzyme Add kinase enzyme plate_setup->add_enzyme initiate_reaction Add substrate and ATP to start reaction add_enzyme->initiate_reaction incubation1 Incubate at room temperature initiate_reaction->incubation1 stop_reaction Add detection reagents to stop reaction incubation1->stop_reaction incubation2 Incubate for detection reagent binding stop_reaction->incubation2 read_plate Measure TR-FRET signal incubation2->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end_node End analyze_data->end_node Urease_Assay_Workflow In Vitro Urease Inhibition Assay Workflow start Start prepare_solutions Prepare test compounds, enzyme, and substrate solutions start->prepare_solutions pre_incubation Pre-incubate enzyme and test compound prepare_solutions->pre_incubation initiate_reaction Add urea to start the reaction pre_incubation->initiate_reaction incubation Incubate the reaction mixture initiate_reaction->incubation color_development Add Berthelot reagents for color development incubation->color_development final_incubation Incubate for color development color_development->final_incubation measure_absorbance Measure absorbance at 630 nm final_incubation->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition end_node End calculate_inhibition->end_node Kinase_Signaling_Pathway Generic Kinase Signaling Pathway and Inhibition Signal Extracellular Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibitor 1,2-Dimethyl-1H-benzoimidazole -5-carboxylic acid Derivative Inhibitor->Kinase2 Inhibits

References

Application Notes and Protocols: Preparation of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and characterization of metal complexes derived from 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. Benzimidazole derivatives and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anticancer properties. While the specific metal complexes of this compound are not extensively reported, this document outlines generalized synthesis and characterization protocols based on established methods for similar benzimidazole-5-carboxylic acid compounds. These protocols are intended to serve as a foundational guide for researchers exploring the therapeutic potential of these novel coordination compounds.

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. This core structure is a key pharmacophore in numerous clinically used drugs. The incorporation of a carboxylic acid moiety at the 5-position provides a versatile coordination site for metal ions, leading to the formation of stable metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligand, attributed to factors such as increased lipophilicity and altered geometry, which can facilitate interaction with biological targets.

This document focuses on the preparation of metal complexes of this compound with various transition metals. The protocols provided are generalized from literature on closely related compounds and are intended to be adapted and optimized by researchers.

Synthesis of this compound (Ligand)

The ligand, this compound, is commercially available from suppliers such as Sigma-Aldrich and Santa Cruz Biotechnology.[1][2] This availability provides a convenient starting point for the synthesis of its metal complexes. For researchers opting to synthesize the ligand, a general one-pot procedure adapted from the synthesis of similar benzimidazole derivatives is provided below.[3][4]

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of 4-methylamino-3-nitrobenzoic acid with acetic anhydride, followed by reductive cyclization.

Experimental Protocol: Ligand Synthesis (Generalized)

Materials:

  • 4-Methylamino-3-nitrobenzoic acid

  • Acetic anhydride

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Acetylation: In a round-bottom flask, dissolve 4-methylamino-3-nitrobenzoic acid in an excess of acetic anhydride. Heat the mixture under reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water with vigorous stirring. The acetylated product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Reductive Cyclization: To a solution of the acetylated intermediate in DMF, add an excess of sodium dithionite in water. Heat the mixture at 80-90°C for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture and add water to precipitate the crude product. Filter the solid and wash with water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized ligand using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of Metal Complexes

The following is a generalized protocol for the synthesis of transition metal complexes of this compound. This procedure can be adapted for various metal salts (e.g., chlorides, acetates, nitrates) of metals such as Cu(II), Co(II), Zn(II), and Ni(II).

General Reaction Scheme

M(X)n + 2 * C₁₀H₁₀N₂O₂ → [M(C₁₀H₉N₂O₂)₂] + 2HX (Where M = Metal ion, X = Anion)

Experimental Protocol: Metal Complex Synthesis (Generalized)

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O, NiCl₂·6H₂O)

  • Methanol or Ethanol

  • Triethylamine or Sodium hydroxide solution (to deprotonate the carboxylic acid)

Procedure:

  • Ligand Solution: Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask. Add a stoichiometric amount of a base (e.g., triethylamine or aqueous NaOH) to deprotonate the carboxylic acid, facilitating coordination. Stir the solution at room temperature for 30 minutes.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Reflux the resulting mixture for 4-8 hours. The formation of a precipitate often indicates the formation of the complex. Monitor the reaction by observing the color change and precipitation.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the precipitate with the cold solvent used for the reaction to remove any unreacted starting materials, followed by a wash with diethyl ether. Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterization: Characterize the synthesized metal complexes using FT-IR, UV-Vis, Elemental Analysis, and Magnetic Susceptibility measurements.

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Spectroscopic and Analytical Data
Technique This compound (Expected) Metal Complexes (Expected)
FT-IR (cm⁻¹) ~3400 (O-H, broad), ~1680 (C=O), ~1620 (C=N), ~1550 (C=C)Disappearance of O-H band, Shift of C=O band to lower frequency (~1600-1550), Shift of C=N band, Appearance of new bands for M-N and M-O bonds (~500-400)
¹H NMR (ppm) Aromatic protons (~7.5-8.0), N-CH₃ (~3.8), C-CH₃ (~2.6), COOH (~12-13, broad)Broadening or disappearance of COOH proton signal, Shifts in aromatic and methyl proton signals
UV-Vis (nm) π-π* transitions in the UV regionLigand-based transitions, d-d transitions in the visible region for colored complexes (e.g., Cu(II), Co(II), Ni(II))
Elemental Analysis Calculated values for C₁₀H₁₀N₂O₂: C, 63.15%; H, 5.30%; N, 14.73%Calculated values should match the proposed stoichiometry of the complex
Mass Spectrometry [M+H]⁺ at m/z 191.08Molecular ion peak corresponding to the complex or its fragments
Magnetic Susceptibility DiamagneticParamagnetic for complexes with unpaired electrons (e.g., Cu(II), Co(II), Ni(II)), Diamagnetic for Zn(II) complexes

Potential Applications and Biological Activity

Metal complexes of benzimidazole derivatives have shown significant promise in drug development.[5][6]

  • Anticancer Activity: Many benzimidazole-metal complexes exhibit potent cytotoxic activity against various cancer cell lines.[7] The proposed mechanism often involves the inhibition of enzymes like topoisomerase II or interaction with DNA.

  • Antimicrobial Activity: These compounds have also demonstrated broad-spectrum antibacterial and antifungal activities. The chelation of the metal ion can enhance the antimicrobial efficacy of the parent ligand.

Researchers are encouraged to screen the synthesized this compound metal complexes for their biological activities using standard in vitro assays.

Visualizing Workflows and Pathways

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization 4-Methylamino-3-nitrobenzoic_acid 4-Methylamino-3-nitrobenzoic acid Acetylated_Intermediate Acetylated Intermediate 4-Methylamino-3-nitrobenzoic_acid->Acetylated_Intermediate Acetic anhydride, Reflux Ligand 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid Acetylated_Intermediate->Ligand Na₂S₂O₄, DMF, Heat Metal_Complex Metal Complex Ligand->Metal_Complex Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Metal_Complex Methanol, Base, Reflux Characterization_Techniques FT-IR, NMR, UV-Vis, MS Metal_Complex->Characterization_Techniques

Caption: General workflow for the synthesis and characterization of metal complexes.

Proposed Anticancer Mechanism of Action

Anticancer_Mechanism Metal_Complex Benzimidazole Metal Complex Cell_Membrane Cancer Cell Membrane Metal_Complex->Cell_Membrane Cellular Uptake DNA_Interaction DNA Intercalation/ Binding Cell_Membrane->DNA_Interaction Enzyme_Inhibition Topoisomerase II Inhibition Cell_Membrane->Enzyme_Inhibition Apoptosis Apoptosis DNA_Interaction->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: A potential signaling pathway for the anticancer activity of the metal complexes.

Conclusion

The protocols and information presented in this document provide a comprehensive starting point for the synthesis and evaluation of novel metal complexes of this compound. While these methods are generalized, they are based on well-established procedures for similar compounds and can be readily adapted and optimized. The potential for these new complexes to exhibit interesting biological activities makes them promising candidates for further investigation in the field of drug discovery and development. Researchers are encouraged to explore a variety of transition metals and to conduct thorough biological screening to uncover the full therapeutic potential of these compounds.

References

Application Notes and Protocols for the Quantification of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in various matrices, particularly biological fluids, is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described protocol is designed to be a comprehensive guide, covering sample preparation, derivatization, chromatographic separation, and mass spectrometric detection.

Analytical Method Overview

The quantification of polar analytes like this compound by reverse-phase liquid chromatography can be challenging due to poor retention on conventional C18 columns. To overcome this, a derivatization step is employed to enhance the hydrophobicity of the analyte and improve its chromatographic behavior and ionization efficiency. This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatizing agent in the presence of a coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting derivative is then analyzed by LC-MS/MS, providing high selectivity and sensitivity.

Data Presentation

A summary of the typical validation parameters for the analytical method is presented in the table below. These values are representative and may vary based on the specific laboratory, instrumentation, and matrix.

Validation Parameter Acceptance Criteria Hypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Range To be defined by study1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ, ±20%)-5.2% to 8.5%
Precision (% CV) ≤ 15% (except LLOQ, ≤20%)3.1% to 9.8%
Matrix Effect CV ≤ 15%7.2%
Recovery Consistent, precise, and reproducible85.6% (CV = 6.5%)
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of nominal concentrationComplies

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Pyridine

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Formic acid (FA), LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Sample Preparation and Derivatization

This protocol describes a solid-phase extraction (SPE) method for sample clean-up followed by derivatization.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample Spiked with IS acidify Acidify with Formic Acid plasma->acidify condition Condition SPE Cartridge acidify->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute drydown Evaporate Eluate to Dryness elute->drydown reconstitute Reconstitute in Derivatization Reagent drydown->reconstitute incubate Incubate at 40°C reconstitute->incubate final_prep Reconstitute in Mobile Phase incubate->final_prep inject Inject into LC-MS/MS final_prep->inject G cluster_method_dev Method Development cluster_validation Method Validation selectivity Selectivity linearity Linearity selectivity->linearity lloq LLOQ linearity->lloq accuracy Accuracy lloq->accuracy precision Precision accuracy->precision matrix_effect Matrix Effect precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability

HPLC and LC-MS methods for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Quantitative Analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid by HPLC-UV and LC-MS/MS

Authored by a Senior Application Scientist

This document provides comprehensive, field-proven methodologies for the quantitative analysis of this compound (DMBC), a key heterocyclic compound relevant in pharmaceutical research and development. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for method design. We will explore two orthogonal and complementary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quality control and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis.

Introduction to the Analyte and Analytical Imperatives

This compound (Empirical Formula: C₁₀H₁₀N₂O₂) is a substituted benzimidazole.[1][2] The benzimidazole scaffold is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[3] Consequently, the ability to accurately and reliably quantify DMBC is paramount for pharmacokinetic studies, metabolite identification, formulation development, and quality control of active pharmaceutical ingredients (APIs).

The compound's structure, featuring both a carboxylic acid group and a basic benzimidazole ring, presents unique challenges and opportunities for analytical method development. Its amphoteric nature and polarity require careful selection of chromatographic conditions to achieve adequate retention and sharp peak shapes. This guide addresses these challenges directly, providing validated starting points for your laboratory.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the workhorse of quality control, valued for its robustness, cost-effectiveness, and reliability. The following method is designed for determining the purity and concentration of DMBC in bulk material or simple formulations.

Causality Behind Experimental Choices: The "Why" of the Method

The success of any HPLC method hinges on a fundamental understanding of the analyte's chemistry and its interaction with the stationary and mobile phases.

  • Column Selection: DMBC is a polar, ionizable compound. Standard C18 columns, which rely on hydrophobic interactions, often provide poor retention for such molecules, leading to elution near the solvent front and potential interference from matrix components.[4][5] To overcome this, we select a Luna Omega Polar C18 column . This stationary phase is engineered with a polar-modified surface that enhances the retention of polar analytes through a combination of hydrophobic and hydrogen-bonding interactions. This mixed-mode interaction provides a unique selectivity and allows for the use of highly aqueous mobile phases without phase collapse, which is critical for retaining polar compounds.[4]

  • Mobile Phase pH Control: The retention of DMBC on a reversed-phase column is highly dependent on its ionization state. The carboxylic acid group (anionic) and the benzimidazole ring (cationic) have distinct pKa values. To maximize retention, the mobile phase pH should be acidic, typically 2-3 pH units below the pKa of the carboxylic acid group, to ensure it is in its neutral, more hydrophobic form. An acidic mobile phase also ensures the benzimidazole nitrogen is protonated, which can improve peak shape by minimizing secondary interactions with residual silanols on the column.[6] We use a phosphate buffer because it provides excellent buffering capacity in the desired pH range of 2.5-3.5.

  • Wavelength Selection: Benzimidazole derivatives typically exhibit strong UV absorbance due to their aromatic structure.[7][8] A UV-Vis scan of a standard solution of DMBC is performed to identify the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for detection. For many benzimidazoles, this is in the range of 280-300 nm.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC System Std_Prep->HPLC Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC Column Polar C18 Column (Separation) HPLC->Column Detector UV Detector (λmax) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quant Quantification (Calculate Sample Conc.) Calibration->Quant

Caption: Workflow for HPLC-UV analysis of DMBC.

Detailed Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Column: Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%), Water (HPLC grade or Milli-Q).

2. Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMBC reference standard into a 10 mL volumetric flask. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.

4. Sample Preparation

  • Accurately weigh the sample powder containing DMBC.

  • Dissolve and dilute the sample in methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.[9]

5. Chromatographic Conditions

ParameterSetting
Column Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-10 min: 20-80% B10-12 min: 80% B12-12.1 min: 80-20% B12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at λmax (approx. 290 nm, verify with standard)
Run Time 15 minutes

6. Method Validation Protocol All validation procedures should be performed according to ICH Q2(R1) guidelines.[10][11]

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and DMBC standard. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index > 0.995.
Linearity Analyze 5-7 concentration levels (e.g., 1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with DMBC at 3 levels (80%, 100%, 120%) in triplicate.[12]Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections at 100% concentration.Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.
LOQ/LOD Determine based on signal-to-noise ratio (S/N).S/N of ~10 for LOQ, ~3 for LOD.[10]
Robustness Vary flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2).System suitability parameters are met; peak shifts are acceptable.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of DMBC in biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[13] The method described here uses electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for robust quantification.

Causality Behind Experimental Choices: The "Why" of the Method
  • Chromatography Adaptation: The HPLC method provides a good starting point. However, non-volatile buffers like phosphate are incompatible with mass spectrometry as they contaminate the ion source.[14] Therefore, we substitute the phosphate buffer with a volatile alternative like formic acid or ammonium formate . These modifiers maintain an acidic pH to control retention and ionization while being easily removed in the gas phase within the MS source.

  • Ionization Technique: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique ideal for polar and ionizable small molecules. Given the presence of basic nitrogen atoms in the benzimidazole ring, DMBC is expected to ionize efficiently in positive ion mode (ESI+) by accepting a proton to form the protonated molecule, [M+H]⁺.[15]

  • Detector Mode - Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometry in MRM mode offers unparalleled selectivity and sensitivity.[13]

    • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the m/z of our protonated analyte ([M+H]⁺ = 191.2).

    • q2 (Collision Cell): The isolated precursor ions are fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor for one or two specific, stable fragment ions (product ions). This two-stage mass filtering process (Q1 → Q3) effectively eliminates chemical noise, allowing for quantification at very low levels even in complex matrices.[13]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Processing Sample_Prep Sample Preparation (e.g., Protein Precipitation or SPE) LC_Inject LC Injection Sample_Prep->LC_Inject LC_Column Reversed-Phase Column LC_Inject->LC_Column ESI Electrospray Ionization (ESI+) LC_Column->ESI Q1 Q1: Precursor Ion (m/z 191.2) ESI->Q1 q2 q2: Fragmentation (CID) Q1->q2 Q3 Q3: Product Ions (Quantifier/Qualifier) q2->Q3 Detector Detector Q3->Detector MRM_Peak Generate MRM Peak Detector->MRM_Peak Quant Quantification MRM_Peak->Quant

Caption: Workflow for LC-MS/MS analysis of DMBC.

Detailed Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials

  • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Column: Same as HPLC method, or a UPLC equivalent (e.g., 1.7 µm particle size) for faster analysis.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of DMBC (e.g., DMBC-d3). If unavailable, a related benzimidazole can be used.

2. Mobile Phase and LC Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Use the same gradient, flow rate, and column temperature as the HPLC-UV method as a starting point. Optimize for speed if using a UPLC system.

3. Sample Preparation (from Plasma)

  • Protein Precipitation:

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >12,000 g for 10 minutes at 4 °C.

    • Transfer the supernatant to a new vial for injection.

4. Mass Spectrometer Conditions (requires optimization)

  • The following are typical starting parameters for a compound like DMBC. These must be optimized by infusing a standard solution.

ParameterSettingRationale
Ionization Mode ESI PositiveProtonation of benzimidazole nitrogen atoms.
Capillary Voltage 3.5 - 4.5 kVTo be optimized for maximal signal.
Source Temp. 150 °CTypical for ESI.[15]
Desolvation Temp. 350 - 450 °CTo be optimized for efficient solvent removal.
Precursor Ion (Q1) m/z 191.2Calculated [M+H]⁺ for C₁₀H₁₀N₂O₂ (MW=190.2).
Product Ions (Q3) e.g., m/z 147.1e.g., m/z 119.1Hypothetical loss of CO₂ (44 Da) or further fragmentation. Must be determined experimentally.
Collision Energy 15 - 30 eVTo be optimized for each transition to maximize product ion signal.
Dwell Time 50 - 100 msBalances sensitivity with the number of data points across the peak.

5. Data Analysis and Validation

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard versus concentration.

  • Validation follows ICH M10 guidelines for bioanalytical methods, which includes assessing matrix effects, recovery, and stability in the biological matrix, in addition to the parameters outlined for the HPLC method.

References

Application Note & Protocol: Preparation of High-Quality Stock Solutions of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This comprehensive guide provides detailed protocols and scientific rationale for the preparation of stock solutions of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. Tailored for researchers in drug development and chemical biology, this document outlines methods for solubilization in both organic solvents and aqueous buffers, emphasizing techniques that ensure solution integrity, stability, and reproducibility for downstream applications.

Introduction: The Critical Importance of the Stock Solution

This compound is a heterocyclic compound belonging to the benzimidazole class, a privileged scaffold in medicinal chemistry. The accuracy and reliability of any experimental data—be it for in vitro biological assays or in vivo studies—begin with the quality of the compound stock solution. Improperly prepared solutions can lead to concentration inaccuracies, compound precipitation, or degradation, resulting in flawed and irreproducible results.

This guide moves beyond simple procedural steps to explain the underlying chemical principles governing the solubilization of this specific molecule. Its structure, featuring a relatively rigid benzimidazole core and an ionizable carboxylic acid group, dictates the optimal strategies for achieving stable, high-concentration stock solutions.

Safety, Handling, and Compound Properties

2.1. Hazard Identification and Safety Precautions

Before handling the compound, it is imperative to review the Safety Data Sheet (SDS). This compound is classified with significant health hazards.

  • Hazard Classification: Acute Toxicity 3 (Oral) and Eye Irritant 2.

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly.

  • Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations.[1]

  • Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or chemical fume hood to avoid inhaling dust.[2]

First Aid Measures:

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • In Case of Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

2.2. Physicochemical Properties

A clear understanding of the compound's properties is essential for selecting the appropriate solvent and preparation method.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Appearance Solid powder
pKa (Predicted) ~3.10 ± 0.30 (Carboxylic Acid)[4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

The Science of Solubilization for Benzimidazole Carboxylic Acids

The solubility of this compound is governed by two primary factors: the polarity of the benzimidazole ring system and the ionizable nature of the carboxylic acid group.

  • Organic Solvents: The aromatic benzimidazole core allows for dissolution in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). These solvents are effective at disrupting the crystal lattice of the solid compound. DMSO is often the preferred choice for creating high-concentration stocks for biological assays due to its high solubilizing power and miscibility with aqueous media.

  • Aqueous Solutions & pH Adjustment: The carboxylic acid moiety (–COOH) is weakly acidic. In neutral water, the compound's solubility is limited. However, by increasing the pH of the solution above the compound's pKa, the carboxylic acid is deprotonated to its highly soluble carboxylate salt (–COO⁻). This principle is a cornerstone of solubilizing acidic compounds in aqueous buffers.

The workflow for selecting a solubilization strategy can be visualized as follows:

start Start: Obtain Solid Compound check_assay Is the assay compatible with organic solvents? start->check_assay protocol_A Protocol A: Use Organic Solvent (DMSO) check_assay->protocol_A Yes protocol_B Protocol B: Use Aqueous Base (NaOH) check_assay->protocol_B No final_check Verify Final Concentration & pH for Assay protocol_A->final_check warn Warning: Final solvent concentration must be low (<0.5%) to avoid cell toxicity. protocol_A->warn protocol_B->final_check end Proceed to Experiment final_check->end OK step1 Step 1: Weigh 1.90 mg of Compound step2 Step 2: Add 1.0 mL DMSO step1->step2 step3 Step 3: Vortex / Warm (37°C) to Dissolve step2->step3 step4 Step 4: Confirm Clarity (No Particulates) step3->step4 step5 Step 5: Aliquot & Store at -20°C / -80°C step4->step5

References

experimental design for screening 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Comprehensive Protocol for the Experimental Design and Screening of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid Derivatives

Author: Senior Application Scientist, Drug Discovery Division

Introduction: The Benzimidazole Scaffold and the Rationale for Screening

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant drugs.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological macromolecules.[2] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Specifically, derivatives of benzimidazole-5-carboxylic acid have been noted for their potential to induce cell death in cancer cell lines and inhibit key enzymes like topoisomerase II.[1][6]

The core structure of this compound presents a synthetically tractable platform for creating a diverse chemical library. By modifying the carboxylic acid group and other positions on the benzimidazole ring, a wide range of physicochemical properties can be explored to optimize potency, selectivity, and drug-like characteristics.

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on designing and executing a robust screening cascade to identify and characterize bioactive derivatives of this compound. We will proceed under the hypothesis that these derivatives may act as inhibitors of a critical disease-relevant protein kinase, a common target for this scaffold.[1]

Phase 1: Strategic Planning and Assay Development

The success of any screening campaign is predicated on a meticulously planned experimental framework.[7] The goal is to design a multi-tiered approach that maximizes efficiency while minimizing false positives and resource expenditure.[8][9] Our strategy will progress from a high-throughput primary screen to increasingly complex secondary and characterization assays.

The Screening Cascade: A Funnel-Based Approach

The experimental workflow is designed as a funnel, starting with a large number of compounds and systematically narrowing the field to a few well-characterized "hits" with therapeutic potential. This ensures that resources are focused on the most promising molecules.[10]

G cluster_0 Phase 1: Library & Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Library Compound Library (N > 10,000 derivatives) HTS Primary HTS Assay (e.g., Kinase TR-FRET) Single Concentration (10 µM) Library->HTS Test all compounds PrimaryHits Initial Hits (e.g., >50% Inhibition) HTS->PrimaryHits Conf1 Hit Confirmation (Re-test in primary assay) PrimaryHits->Conf1 Select top 5% Conf2 Orthogonal Assay (e.g., Filter Binding Assay) Conf1->Conf2 Confirm activity DoseResponse Dose-Response (IC50) 10-point curve Conf2->DoseResponse Rule out artifacts ConfirmedHits Confirmed Hits (IC50 < 10 µM) DoseResponse->ConfirmedHits CellAssay Cell-Based Assay (Target Engagement & Viability) ConfirmedHits->CellAssay Assess cellular effect ADME Early ADME/Tox Profiling (Solubility, Stability, Cytotoxicity) CellAssay->ADME Profile drug-like properties Leads Lead Candidates (Potent, Cell-Active, Drug-like) ADME->Leads Select best candidates

Caption: A multi-phase screening cascade to identify lead candidates.

Target Selection and Primary Assay Choice

The "Why": Given the prevalence of benzimidazoles as kinase inhibitors, we will select a hypothetical disease-relevant enzyme, "Novel Kinase X" (NKX), as our primary target. For the primary High-Throughput Screen (HTS), a biochemical assay is often preferred for its simplicity and direct measurement of target interaction.[11] We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This format is robust, amenable to automation in 384- or 1536-well plates, and its ratiometric readout minimizes interference from colored compounds or turbidity.[12]

Phase 2: Primary Screening and Hit Identification

The objective of the primary screen is to rapidly and cost-effectively test the entire compound library at a single concentration to identify initial "hits".[13][14]

Protocol: Primary HTS using TR-FRET Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme: Purified recombinant NKX enzyme.

  • Substrate: ULight™-labeled peptide substrate for NKX.

  • Antibody: Europium (Eu)-labeled anti-phospho-substrate antibody.

  • ATP: Adenosine triphosphate.

  • Controls: Staurosporine (potent, non-selective kinase inhibitor) as positive control; DMSO as negative control.

  • Plates: Low-volume, 384-well white assay plates.

  • Compound Library: Derivatives plated at a stock concentration of 1 mM in DMSO.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound, positive control, or negative control (DMSO) into the appropriate wells of the assay plate. This results in a final assay concentration of 10 µM compound with 0.5% DMSO.

  • Enzyme Addition: Add 5 µL of NKX enzyme solution (at 2x final concentration) in Assay Buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) in Assay Buffer to all wells. The final ATP concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.[11]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature. The duration should be within the determined linear range of the reaction to ensure initial velocity conditions are met.[11][15]

  • Detection: Add 10 µL of the Eu-antibody/EDTA solution (in TR-FRET detection buffer) to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

Data Analysis and Hit Selection
  • Calculate TR-FRET Ratio: For each well, calculate the ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

  • Quality Control: Calculate the Z'-factor for each plate to ensure assay quality.[16] A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Hit Criteria: Compounds demonstrating ≥50% inhibition are classified as primary hits and selected for the next phase.

Compound ID TR-FRET Ratio % Inhibition Status
DMSO Control18500%-
Staurosporine350100%-
BZ-00117904%Inactive
BZ-00280070%Hit
BZ-003125040%Inactive
BZ-00442595%Hit

Table 1: Representative data from the primary HTS screen.

Phase 3: Hit Confirmation and Secondary Assays

The goal of this phase is to eliminate false positives and confirm that the observed activity is genuine, on-target, and dose-dependent.[17][18][19]

Hit Re-testing and Orthogonal Assay

The "Why": Primary hits must be re-tested under the same assay conditions to confirm their activity.[19] An orthogonal assay, which uses a different detection technology (e.g., a filter-binding assay measuring radioactive ATP incorporation), is crucial to eliminate compounds that interfere with the primary assay's technology (e.g., fluorescent compounds).[10] Only compounds active in both assays proceed.

Dose-Response Analysis

The "Why": Moving from a single point to a dose-response curve is essential for quantifying a compound's potency (IC50) and efficacy (maximal inhibition).[20][21] This allows for the ranking of confirmed hits and provides a critical metric for structure-activity relationship (SAR) studies.[22][23]

Protocol: 10-Point Dose-Response Curve

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting from a top concentration of 100 µM.

  • Assay Execution: Perform the primary TR-FRET kinase assay as described above, using the dilution series for each compound.

  • Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[23]

G cluster_0 Dose-Response Curve Analysis graph

Caption: A typical sigmoidal dose-response curve used to calculate IC50.

Compound ID IC50 (µM) Max Inhibition (%) Hill Slope
BZ-0021.298%1.1
BZ-0040.08100%0.9
BZ-0175.695%1.3
BZ-023> 50--

Table 2: Summary of dose-response data for confirmed hits.

Phase 4: Lead Characterization

Compounds with potent, on-target activity (e.g., IC50 < 10 µM) are advanced to lead characterization. This phase assesses activity in a more biologically relevant context and evaluates fundamental drug-like properties.[24]

Cell-Based Assays

The "Why": A biochemical hit may not be effective in a cellular environment due to poor membrane permeability or rapid efflux. A cell-based assay is critical to confirm that the compound can engage its target inside a cell and elicit a functional response.[25][26][27][28] A common approach is to use a cell line where viability is dependent on the target kinase's activity.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed an NKX-dependent cancer cell line into 384-well clear-bottom white plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same 10-point dose-response dilution series used previously. Incubate for 72 hours.

  • Lysis and Detection: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: Measure luminescence on a plate reader. Calculate the EC50 value by plotting the percent reduction in viability against the log of compound concentration.

Early ADME & Toxicology Profiling

The "Why": Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to deprioritize compounds with liabilities that would likely cause failure in later development stages.[29][30][31]

Recommended Tier 1 ADME Assays:

  • Kinetic Solubility: Measures solubility in a buffered solution, which is critical for absorption.[32]

  • Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes, predicting its metabolic clearance rate.[33]

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is typically active.[32]

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive diffusion across the gut wall.[32]

  • Cytotoxicity: Evaluates general toxicity in a non-target-dependent cell line (e.g., HEK293) to ensure the observed effects are not due to non-specific toxicity.

Compound ID Cellular EC50 (µM) Kinetic Solubility (µM) Microsomal Half-life (min) PAMPA (Pe x 10⁻⁶ cm/s)
BZ-0022.575458.2
BZ-0040.152< 50.5

Table 3: Integrated profile of lead candidates. In this example, BZ-002 shows a better overall profile than the more potent BZ-004, which has poor solubility and stability.

Conclusion and Forward Path

This structured screening protocol provides a robust framework for identifying and characterizing bioactive this compound derivatives. By progressing from a broad primary screen to detailed cellular and ADME profiling, this cascade efficiently identifies lead candidates like BZ-002 , which exhibit not only target potency but also the favorable drug-like properties necessary for advancement into lead optimization and further preclinical development. This self-validating system, grounded in established pharmacological principles, ensures that experimental choices are logical and that the resulting data is reliable and actionable for any drug discovery program.

References

Application Notes and Protocols: 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a key building block in modern organic synthesis. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique advantages for the synthesis of novel therapeutic agents and functional materials.[1][2][3] This document details the core properties of this compound, provides validated protocols for its application in common synthetic transformations, and explores its utility in drug discovery and materials science. The protocols herein are designed to be robust and reproducible, offering researchers and drug development professionals a reliable resource for their synthetic endeavors.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[3] This structural motif is of paramount importance in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules.[1][2][3] The benzimidazole core is a bioisostere of naturally occurring nucleotides, enabling favorable interactions with various biological macromolecules.[4] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][5]

The compound this compound provides a strategically functionalized scaffold for synthetic chemists. The carboxylic acid group at the 5-position serves as a versatile handle for derivatization, most notably for the formation of amide and ester linkages, which are fundamental in the construction of complex molecules and bioconjugates. The methyl groups at the 1- and 2-positions enhance the stability and lipophilicity of the core structure, which can be advantageous for modulating the pharmacokinetic properties of drug candidates.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[6][7]
Molecular Weight 190.20 g/mol [6][7]
Appearance Solid[6]
CAS Number 90915-18-7[7]
SMILES CN1C(C)=NC2=C1C=CC(=C2)C(O)=O[7]
InChIKey YEOZQWRDUXNFTF-UHFFFAOYSA-N[6][7]

While comprehensive, experimentally validated spectroscopic data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on analogous structures and the constituent functional groups.[8] The following provides a guide for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (DMSO-d₆): Expected signals would include aromatic protons on the benzene ring, singlets for the two methyl groups, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the carboxylic acid carbonyl, aromatic carbons, and the two distinct methyl carbons are anticipated.

Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid should appear around 1700 cm⁻¹.

  • C=N and C=C stretching vibrations from the benzimidazole ring are expected in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS):

  • The molecular ion peak (M+) would be observed at m/z 190.20.

  • Common fragmentation patterns would include the loss of COOH (m/z 45) and subsequent fragmentation of the benzimidazole ring.

Synthetic Applications and Protocols

The carboxylic acid functionality of this compound is the primary site for synthetic elaboration. The following sections provide detailed, field-proven protocols for key transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[9] This protocol details a reliable method for coupling this compound with a primary or secondary amine using common coupling reagents.

Protocol 1: General Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient amines.[10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Dissolve carboxylic acid (1 equiv) in anhydrous DMF or DCM B Add Amine (1.1 equiv) and DIPEA (2-3 equiv) A->B C Cool to 0 °C B->C D Add HATU (1.2 equiv) portion-wise C->D E Stir at room temperature for 1-4 hours D->E F Monitor by TLC or LC-MS E->F G Dilute with ethyl acetate F->G Reaction Complete H Wash with sat. NaHCO₃ and brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Insights: The use of HATU in combination with a non-nucleophilic base like DIPEA efficiently generates the highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amine. This method is often superior to carbodiimide-based couplings for challenging substrates.[10]

Esterification: Expanding the Synthetic Toolbox

Esterification of the carboxylic acid provides another avenue for derivatization, leading to compounds with altered solubility, metabolic stability, and potential for further functionalization.

Protocol 2: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. It is a straightforward and cost-effective method for the synthesis of simple alkyl esters.[11]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow:

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend carboxylic acid in excess alcohol B Add catalytic amount of conc. H₂SO₄ A->B C Reflux for 4-24 hours B->C D Monitor by TLC or LC-MS C->D E Cool to room temperature D->E Reaction Complete F Remove excess alcohol in vacuo E->F G Dissolve residue in ethyl acetate F->G H Neutralize with sat. NaHCO₃ G->H I Wash with brine H->I J Dry over Na₂SO₄ I->J K Concentrate and purify J->K

Caption: Workflow for Fischer-Speier esterification.

Step-by-Step Procedure:

  • Suspend this compound (1.0 equivalent) in the desired alcohol (used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography or recrystallization.

Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the carboxylic acid spot on the TLC plate and the appearance of the less polar ester spot. The final product can be validated by NMR spectroscopy, where the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the alcohol moiety will be evident.

Applications in Drug Discovery and Materials Science

The derivatives of this compound have significant potential in various fields.

  • Oncology: The benzimidazole core is present in several anticancer agents.[12] By coupling this building block with various amine-containing fragments, novel compounds can be synthesized and screened for their antiproliferative activities.

  • Antimicrobial Agents: Benzimidazole derivatives have a long history as antimicrobial and anthelmintic drugs.[3][12] New amide and ester derivatives can be explored for their efficacy against resistant bacterial and fungal strains.

  • Materials Science: The rigid, aromatic benzimidazole structure can be incorporated into polymers to enhance their thermal stability and mechanical properties. The carboxylic acid group allows for the covalent attachment of this moiety to polymer backbones or surfaces.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its strategic functionalization allows for straightforward derivatization through robust and well-established protocols, such as amide coupling and esterification. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to leverage this compound for the development of novel and impactful molecules.

References

Application Notes and Protocols for the Functionalization of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The benzimidazole scaffold is a key pharmacophore found in a variety of clinically used drugs, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4][5][6] The carboxylic acid group at the 5-position provides a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the functionalization of the carboxylic acid group of this compound, focusing on the formation of amides and esters. These protocols are intended for researchers, scientists, and drug development professionals.

Functionalization Strategies

The primary strategies for the functionalization of the carboxylic acid moiety involve its conversion into more reactive intermediates or the use of coupling agents to facilitate the reaction with nucleophiles such as amines and alcohols.

Amide Bond Formation (Amidation)

Amidation is a crucial transformation in drug discovery, as the amide bond is a stable and prevalent functional group in many pharmaceuticals.[7] The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxylic acid.[7] Common methods for amidation include the use of carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) or using phosphonium or uronium-based reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[8]

Ester Bond Formation (Esterification)

Esterification is another important functionalization reaction, often employed to modify the solubility and bioavailability of a lead compound. The most common method for the synthesis of esters from carboxylic acids is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[9] Alternative methods utilize coupling agents similar to those used in amidation.

Experimental Protocols

The following are detailed protocols for the amidation and esterification of this compound.

Protocol 1: Amidation using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in DMF or DCM, add the amine (1.1 eq) and TEA or DIPEA (2.0-3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amidation using HATU

This protocol is suitable for more challenging couplings, including sterically hindered amines or less reactive carboxylic acids.[8]

Materials:

  • This compound

  • Amine of choice

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure amide.

Protocol 3: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[9]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or TsOH (e.g., 5-10 mol%) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the acid catalyst by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • If necessary, purify the crude ester by recrystallization or silica gel column chromatography.

Data Presentation

The following tables summarize the key parameters for the described functionalization protocols. The expected yields are based on literature for similar benzimidazole carboxylic acids and may vary depending on the specific amine or alcohol used.

Table 1: Amidation Reaction Parameters

ParameterEDC/HOBt ProtocolHATU Protocol
Coupling Agent EDC.HClHATU
Additive HOBt-
Base TEA or DIPEADIPEA
Solvent DMF or DCMDMF
Temperature 0 °C to RTRT
Reaction Time 12-24 h2-6 h
Expected Yield 70-90%80-95%
Advantages Cost-effectiveFaster reaction times, suitable for difficult couplings

Table 2: Esterification Reaction Parameters

ParameterFischer Esterification Protocol
Catalyst H₂SO₄ or TsOH
Reagent/Solvent Excess Alcohol
Temperature Reflux
Reaction Time 4-24 h
Expected Yield 60-85%
Advantages Simple, atom-economical

Visualization of Workflows

Amidation Workflow

amidation_workflow start This compound coupling Coupling Reaction (EDC/HOBt or HATU) start->coupling amine Amine (R-NH2) amine->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product N-Substituted-1,2-Dimethyl-1H- benzoimidazole-5-carboxamide purification->product

Caption: Workflow for the synthesis of amides from this compound.

Esterification Workflow

esterification_workflow start This compound esterification Fischer Esterification (Acid Catalyst, Reflux) start->esterification alcohol Alcohol (R-OH) alcohol->esterification neutralization Neutralization & Extraction esterification->neutralization purification Purification (Recrystallization or Chromatography) neutralization->purification product Alkyl 1,2-Dimethyl-1H- benzoimidazole-5-carboxylate purification->product signaling_pathway receptor Receptor Tyrosine Kinase kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b activates transcription_factor Transcription Factor kinase_b->transcription_factor activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation promotes inhibitor Functionalized Benzimidazole (e.g., Amide Derivative) inhibitor->kinase_b inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A widely used and effective method is the one-pot nitro-reductive cyclization. This approach involves the reaction of a substituted nitro-aromatic precursor, such as ethyl 4-(methylamino)-3-nitrobenzoate, with an aldehyde (acetaldehyde in this case) in the presence of a reducing agent like sodium dithionite. The reaction is typically followed by hydrolysis to yield the final carboxylic acid product.[1][2]

Q2: My reaction is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in benzimidazole synthesis can often be attributed to several key factors: the quality of your starting materials, suboptimal reaction conditions (temperature, time, solvent), and the efficiency of the work-up and purification process.[3][4] It is also crucial to ensure the correct stoichiometry of the reactants.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products is a common challenge.[5] A likely side product is the corresponding 1,2-disubstituted benzimidazole, which can arise from the reaction of two molecules of the aldehyde with one molecule of the diamine intermediate.[5] Additionally, incomplete cyclization can leave stable Schiff base intermediates in the reaction mixture. Oxidation of the o-phenylenediamine precursor is another possibility, leading to colored impurities.[5]

Q4: How can I effectively purify the final product?

A4: The most common and effective purification methods for benzimidazole derivatives are recrystallization and column chromatography.[6] For recrystallization, common solvents include ethanol, water, or a mixture such as ethyl acetate/hexane.[6] Column chromatography using silica gel with a gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is also highly effective for separating the desired product from impurities.[6]

Q5: Can the reaction be performed under an inert atmosphere?

A5: Yes, running the reaction under an inert atmosphere, such as nitrogen or argon, is highly recommended. This is particularly important because o-phenylenediamine derivatives are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and a reduction in the overall yield.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction. The diamine intermediate is prone to oxidation.- Use high-purity starting materials. - If the purity is questionable, consider purifying them before use.[5] - For the diamine precursor, consider treatment with a reducing agent like sodium dithionite and activated carbon to remove oxidation products.[3]
Inefficient Reducing Agent: The sodium dithionite may be old or inactive.- Use a fresh batch of sodium dithionite. - Ensure it is stored in a dry environment.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.- Gradually increase the reaction temperature, for instance to 90°C, and monitor the progress by TLC.[2]
Formation of Multiple Products Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of side products.- Carefully verify the stoichiometry of your reactants. For 1,2-disubstituted benzimidazoles, a slight excess of the aldehyde may be beneficial, but this should be optimized.
Oxidation of Diamine Intermediate: The intermediate formed after the reduction of the nitro group is susceptible to air oxidation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
Difficulty in Product Purification Similar Polarity of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging.- Experiment with different solvent systems for column chromatography to improve separation. - Consider recrystallization from various solvents to find an optimal system for purification.[6]
Product is Insoluble: The final carboxylic acid product may have limited solubility in common organic solvents.- For purification, consider converting the carboxylic acid to its corresponding ester, which is generally more soluble in organic solvents, and then hydrolyzing it back to the acid after purification.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Acetaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Crushed ice

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1 equivalent) and acetaldehyde (1.2 equivalents) in DMSO.

  • Reduction and Cyclization: While stirring the mixture, gradually add sodium dithionite (3-4 equivalents) portion-wise. The reaction is exothermic, so maintain the temperature around 90°C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Isolation of Intermediate: Collect the precipitated solid (the ethyl ester of the target molecule) by filtration and wash it with cold water.

  • Hydrolysis: Suspend the crude ethyl ester in a mixture of ethanol and an aqueous solution of NaOH (e.g., 10%).

  • Reflux: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Acidification: Cool the reaction mixture and acidify it with HCl until the pH is acidic, which will precipitate the carboxylic acid.

  • Final Product Isolation: Collect the solid product by filtration, wash it with water, and dry it under a vacuum.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water).

Data Presentation

The following table provides an example of how to structure data when optimizing reaction conditions. The values are illustrative and should be determined experimentally.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1DMSO80465
2DMSO90378
3DMSO100375 (with some degradation)
4DMF90372
5EthanolReflux655

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Hydrolysis A Ethyl 4-(methylamino)-3-nitrobenzoate + Acetaldehyde B Add Sodium Dithionite in DMSO A->B C Heat to 90°C B->C D Ethyl 1,2-dimethyl-1H-benzoimidazole-5-carboxylate C->D E Suspend ester in Ethanol/NaOH(aq) D->E Crude Intermediate F Reflux E->F G Acidify with HCl F->G H This compound G->H

Caption: One-pot synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check Starting Material Quality A->B C Review Reaction Conditions A->C D Analyze Work-up & Purification A->D E Purify Starting Materials B->E F Run under Inert Atmosphere B->F G Optimize Temperature & Time C->G H Use Fresh Reducing Agent C->H I Optimize Extraction/Recrystallization D->I

Caption: Troubleshooting workflow for addressing low reaction yield.

References

Technical Support Center: Purification of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as process-related or degradation products. Process-related impurities often include unreacted starting materials such as N-methyl-o-phenylenediamine derivatives and acetic acid equivalents. Incomplete cyclization can lead to the formation of amide intermediates.[1] Side-reactions might also generate isomers or over-methylated byproducts.

Q2: How does the pH of the solution affect the solubility of this compound?

A2: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (benzoimidazole) functional groups. Consequently, its solubility in aqueous solutions is highly pH-dependent.[2][3]

  • In acidic solutions (low pH): The imidazole nitrogen is protonated, forming a water-soluble cation.

  • In basic solutions (high pH): The carboxylic acid is deprotonated, forming a water-soluble carboxylate anion.

  • Near the isoelectric point (pI): The molecule exists as a zwitterion or a neutral species with minimal water solubility. This property is often exploited for purification by precipitation.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of benzimidazole derivatives.[4] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically effective. UV detection is suitable due to the chromophore in the benzimidazole ring system.[5] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Cause 1: Inappropriate Solvent Choice The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6]

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water, or mixtures thereof).

  • Utilize pH-Dependent Solubility:

    • Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO3) to form the soluble carboxylate salt.

    • Treat with activated carbon to remove colored impurities, if necessary.

    • Hot filter the solution to remove any insoluble materials.

    • Slowly acidify the filtrate with an acid (e.g., acetic acid or dilute HCl) to precipitate the purified product at its isoelectric point.

    • Cool the mixture and collect the precipitate by filtration.

Possible Cause 2: Premature Crystallization During Hot Filtration

Troubleshooting Steps:

  • Use a slight excess of the hot solvent to ensure the compound remains dissolved.

  • Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization.

Issue 2: Persistent Impurities After Purification

Possible Cause 1: Co-precipitation of Structurally Similar Impurities Impurities with similar structures and properties to the target compound may co-precipitate during recrystallization.

Troubleshooting Steps:

  • Multiple Recrystallizations: Perform a second recrystallization, potentially with a different solvent system.

  • Chromatographic Purification: If recrystallization is ineffective, column chromatography is recommended. Silica gel is a common stationary phase, and a gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be used for elution.

Possible Cause 2: Incomplete Removal of Starting Materials

Troubleshooting Steps:

  • Acid-Base Extraction: Utilize the amphoteric nature of the product to separate it from non-ionizable impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acid to remove basic impurities.

    • Extract the target compound into a dilute aqueous base.

    • Separate the aqueous layer and re-precipitate the product by adding acid.

Quantitative Data Summary

Purification MethodTypical Purity AchievedExpected Yield RangeNotes
Single Recrystallization>95%60-85%Highly dependent on the initial purity and solvent choice.
Acid-Base Precipitation>98%70-90%Effective for removing non-ionizable impurities.
Column Chromatography>99%50-80%Best for removing structurally similar impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation
  • Dissolve the crude this compound in a 1 M aqueous solution of sodium hydroxide at room temperature.

  • Stir the solution for 15 minutes. If colored, add a small amount of activated carbon and stir for another 15 minutes.

  • Filter the solution to remove any insoluble impurities and the activated carbon.

  • Slowly add 1 M hydrochloric acid or acetic acid to the filtrate with constant stirring until the pH reaches approximately 5-6, or until precipitation is complete.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the purified product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum at an elevated temperature (e.g., 60-80 °C).

Protocol 2: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (with impurities) Dissolution Dissolve in Aqueous Base Crude_Product->Dissolution Filtration1 Hot Filtration (remove insolubles) Dissolution->Filtration1 Precipitation Acidify to pI (precipitate product) Filtration1->Precipitation Filtration2 Vacuum Filtration Precipitation->Filtration2 Drying Drying Filtration2->Drying Pure_Product Purified Product Drying->Pure_Product HPLC HPLC Purity Check (>99%) Pure_Product->HPLC Troubleshooting_Tree Start Low Purity after Initial Purification Check_Impurities Identify Impurities (LC-MS, NMR) Start->Check_Impurities Starting_Materials Unreacted Starting Materials Present? Check_Impurities->Starting_Materials Structurally_Similar Structurally Similar Byproducts Present? Check_Impurities->Structurally_Similar Starting_Materials->Structurally_Similar No Acid_Base_Wash Perform Acid-Base Extraction Starting_Materials->Acid_Base_Wash Yes Column_Chromatography Use Column Chromatography Structurally_Similar->Column_Chromatography Yes Recrystallize_Again Re-recrystallize with Different Solvent Structurally_Similar->Recrystallize_Again No End_Pure High Purity Product Acid_Base_Wash->End_Pure Column_Chromatography->End_Pure Recrystallize_Again->End_Pure

References

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide provides a structured approach to identify and resolve common problems.

Observed Issue Potential Cause Recommended Solution
Low to no yield of the desired product Incomplete cyclization of the intermediate.Ensure complete reduction of the nitro group of the starting material (e.g., 4-(methylamino)-3-nitrobenzoic acid) before cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature during the cyclization step with acetic acid.
Ineffective methylation.Verify the purity and reactivity of the methylating agent. Ensure anhydrous conditions if using a moisture-sensitive methylating agent.
Presence of multiple spots on TLC after reaction Formation of side products due to incomplete reactions or side reactions.See the "Common Side Products and Their Avoidance" section below for identification and mitigation strategies. Optimize purification methods, such as column chromatography with a suitable solvent gradient or recrystallization from an appropriate solvent system.
Product is difficult to purify Presence of closely related impurities.Employ high-performance liquid chromatography (HPLC) for purification. Consider derivatization of the carboxylic acid to an ester to facilitate separation, followed by hydrolysis.
Inconsistent reaction outcomes Variability in starting material quality or reaction conditions.Ensure the purity of starting materials, particularly the diamine precursor. Precisely control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A common synthetic route starts with 3-amino-4-(methylamino)benzoic acid, which is then acetylated and cyclized to form the benzimidazole ring. The initial precursor is often synthesized from 4-chloro-3-nitrobenzoic acid.

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization is often achieved by heating the acetylated intermediate, N-(4-carboxy-2-(methylamino)phenyl)acetamide, in the presence of an acid catalyst, or by heating with acetic acid or acetic anhydride.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, intermediate, and the final product. The product, being a carboxylic acid, will likely have a lower Rf value than the less polar starting materials and intermediates.

Q4: What are some common side products I should be aware of?

Common side products can include incompletely cyclized intermediates, mono-methylated benzimidazoles, and potentially regioisomers depending on the starting materials and reaction conditions.

Common Side Products and Their Avoidance

Side Product Structure Reason for Formation Prevention and Removal
N-(4-carboxy-2-(methylamino)phenyl)acetamide Incomplete cyclizationInsufficient heating, too short reaction time, or weak acid catalyst during the cyclization step.Prevention: Increase reaction temperature and/or time. Use a stronger acid catalyst if applicable. Removal: Can be separated from the more polar product by column chromatography.
1-Methyl-1H-benzoimidazole-5-carboxylic acid Incomplete methylation at the 2-positionInsufficient amount of the C2-source (e.g., acetic acid/anhydride) or incomplete reaction.Prevention: Ensure the correct stoichiometry of reagents. Removal: Separation can be challenging due to similar polarities. HPLC may be required.
2-Methyl-1H-benzoimidazole-5-carboxylic acid Incomplete N-methylationInsufficient methylating agent or non-optimal reaction conditions for N-methylation.Prevention: Use a slight excess of the methylating agent and ensure appropriate reaction temperature and time. Removal: Can be separated by column chromatography as it has a different polarity compared to the N-methylated product.

Experimental Protocol: Synthesis via Cyclization of 3-Amino-4-(methylamino)benzoic acid

This protocol describes a general procedure for the synthesis of this compound.

Step 1: Acetylation of 3-Amino-4-(methylamino)benzoic acid

  • Dissolve 3-amino-4-(methylamino)benzoic acid in a suitable solvent such as acetic acid.

  • Add acetic anhydride dropwise to the solution at room temperature.

  • Stir the mixture for a specified time until the reaction is complete (monitor by TLC).

  • The intermediate, N-(4-carboxy-2-(methylamino)phenyl)acetamide, may be isolated or used directly in the next step.

Step 2: Cyclization to form this compound

  • Heat the solution containing N-(4-carboxy-2-(methylamino)phenyl)acetamide at reflux.

  • Monitor the reaction for the formation of the benzimidazole ring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_issues Problem Identification cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_end End start Synthesis of 1,2-Dimethyl-1H- benzoimidazole-5-carboxylic acid analysis Analyze crude product (TLC, LC-MS, NMR) start->analysis low_yield Low Yield analysis->low_yield Issue Detected multiple_spots Multiple Spots (TLC) analysis->multiple_spots Issue Detected pure_product Product is Pure and Yield is Good analysis->pure_product No Issue check_starting_material Check Starting Material Purity low_yield->check_starting_material optimize_cyclization Optimize Cyclization: - Increase Temp/Time - Stronger Acid low_yield->optimize_cyclization optimize_purification Optimize Purification: - Recrystallization - Column Chromatography multiple_spots->optimize_purification identify_side_products Identify Side Products (MS, NMR) and Adjust Conditions multiple_spots->identify_side_products end Successful Synthesis pure_product->end check_starting_material->analysis Re-run optimize_cyclization->analysis Re-run optimize_purification->analysis Re-purify identify_side_products->analysis Re-run with new conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the N-methylation of benzimidazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis and modification of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding coupled with practical, field-tested advice to help you overcome common challenges and optimize your reaction outcomes.

This guide is structured to walk you through the fundamental principles governing the reaction, provide detailed experimental protocols, and offer robust troubleshooting solutions to the specific issues you may encounter in the lab.

Fundamental Principles: The Challenge of Regioselectivity

The N-methylation of an unsymmetrically substituted benzimidazole is not always straightforward. The core challenge arises from the inherent tautomerism of the benzimidazole ring. The acidic N-H proton can reside on either nitrogen atom (N1 or N3), creating a rapid equilibrium between two tautomeric forms. Deprotonation by a base generates two distinct, competing nucleophilic centers, which can both be attacked by the methylating agent. This typically results in a mixture of N1- and N3-methylated regioisomers.

Controlling the ratio of these isomers is the primary goal of reaction optimization. The outcome is governed by a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[1]

  • Steric Effects: Bulky substituents on the benzimidazole ring will sterically hinder the adjacent nitrogen atom, making the less hindered nitrogen the more likely site of methylation.[1]

  • Electronic Effects: Electron-donating groups (EDGs) increase the electron density and nucleophilicity of the nearby nitrogen, potentially favoring methylation at that position. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, directing methylation to the more distant nitrogen.[1]

Below is a diagram illustrating the central mechanistic challenge.

G cluster_2 Methylation T1 Tautomer 1 (N1-H) T2 Tautomer 2 (N3-H) T1->T2 A1 Anion 1 T1->A1 + Base - HB⁺ A2 Anion 2 T2->A2 + Base - HB⁺ P1 N1-Methyl Product (Major/Minor?) A1->P1 Attack by N1 P2 N3-Methyl Product (Major/Minor?) A2->P2 Attack by N3 Me_plus CH₃⁺ Me_plus->A1 Me_plus->A2

Caption: Tautomerism-driven regioselectivity in benzimidazole N-methylation.
Optimizing Reaction Conditions: A Parameter Guide

Achieving high yield and selectivity requires careful consideration of each reaction component.

2.1. Choice of Methylating Agent

The reactivity and safety profile of your methylating agent are primary considerations.

Methylating AgentFormulaKey Characteristics & Recommendations
Methyl Iodide (MeI) CH₃IHigh Reactivity: Excellent for a wide range of substrates. High Volatility & Toxicity: Must be handled with extreme care in a well-ventilated fume hood. It is a suspected carcinogen.[2][3] Best For: Lab-scale synthesis where high reactivity is needed and safety protocols can be strictly followed.
Dimethyl Sulfate (DMS) (CH₃)₂SO₄High Reactivity & Lower Volatility: Less volatile than MeI, but highly toxic, corrosive, and carcinogenic.[4][5] Cost-Effective: Generally more affordable than MeI for larger scale reactions.[4] Best For: Situations where a less volatile but still highly reactive agent is preferred. Requires stringent safety measures.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" Reagent: Significantly lower toxicity and environmentally benign.[6][7] Lower Reactivity: Often requires higher temperatures, longer reaction times, or the use of a catalyst to achieve good conversion.[4][8] Best For: Process chemistry and green chemistry applications where safety is paramount and reaction conditions can be pushed to compensate for lower reactivity.
2.2. Choice of Base

The base is critical for deprotonating the benzimidazole N-H. Its strength and solubility can directly impact reaction rate and regioselectivity.

BaseFormulaStrengthRecommendations
Potassium Carbonate K₂CO₃ModerateA versatile, commonly used base. Its moderate strength is often sufficient and helps avoid side reactions. Suitable for use in polar aprotic solvents like Acetone or DMF.[1]
Cesium Carbonate Cs₂CO₃ModerateMore soluble and often more effective than K₂CO₃, especially in less polar solvents. Can sometimes provide better yields or different selectivity.
Sodium Hydride NaHStrongA powerful, non-nucleophilic base that ensures complete deprotonation. Must be handled under strictly anhydrous conditions as it reacts violently with water. Often used in solvents like THF or DMF.[1] Can lead to higher rates but may decrease selectivity or promote side reactions if not controlled.
2.3. Choice of Solvent

The solvent solubilizes the reactants and influences the reactivity of the benzimidazolide anion.

  • Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF) , Acetone , and Acetonitrile (MeCN) are standard choices. They effectively dissolve the benzimidazole and its salt while not interfering with the nucleophilic attack.

  • Avoid Protic Solvents: Protic solvents like ethanol or water can protonate the benzimidazolide anion, quenching the nucleophile and drastically reducing or stopping the reaction.[1]

  • Solvent Polarity and Selectivity: Changing solvent polarity can sometimes alter the N1 to N3 product ratio, making it a useful parameter to screen during optimization.[1]

Experimental Protocols

The following are general starting procedures. Optimization for your specific substrate is highly recommended.

Workflow Overview

Caption: General experimental workflow for benzimidazole N-methylation.
Protocol 1: General Procedure using Methyl Iodide (MeI)

Safety First: Methyl Iodide is a suspected carcinogen and is highly toxic and volatile. Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including double-layered nitrile gloves, safety goggles, and a lab coat.[2][3][9]

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and anhydrous acetone or DMF (approx. 10-20 mL per gram of benzimidazole).

  • Addition of Base: Add powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring vigorously, add methyl iodide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (for acetone) or 50-60 °C (for DMF). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI) and wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.[1]

Protocol 2: Procedure using Dimethyl Sulfate (DMS)

Safety First: Dimethyl Sulfate is extremely toxic, corrosive, and a known carcinogen. Handle only in a chemical fume hood with appropriate PPE. Have a quenching solution (e.g., dilute ammonium hydroxide) readily available.[5]

  • Preparation: In a flask set up as described above, dissolve the benzimidazole (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq).

  • Addition of Methylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add dimethyl sulfate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC. Gentle heating (40-50 °C) can be applied if the reaction is slow.

  • Work-up & Isolation: Follow steps 5 and 6 from the Methyl Iodide protocol.

  • Purification: Purify by column chromatography.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during your experiments.

Problem 1: Low to no yield of the desired N-methylated product.

  • Question: My N-methylation reaction is resulting in a very low yield or only unreacted starting material. What are the possible causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors.[1]

    • Purity of Reagents: Ensure your starting benzimidazole is pure and, critically, that your solvent is anhydrous. Protic impurities like water will quench the benzimidazolide anion as it forms.

    • Ineffective Deprotonation: The base may be too weak or not sufficiently soluble in your chosen solvent. If using K₂CO₃ in a less polar solvent, consider switching to Cs₂CO₃ or moving to a more polar solvent like DMF. For difficult substrates, a stronger base like sodium hydride (NaH) in THF or DMF may be necessary.

    • Reaction Temperature/Time: Some less reactive benzimidazoles (e.g., those with electron-withdrawing groups) may require heating or extended reaction times to proceed to completion. Monitor the reaction by TLC to determine the optimal time.

    • Degraded Methylating Agent: Methyl iodide, in particular, can degrade over time. Use a fresh bottle or a recently purified reagent.

Problem 2: Formation of an inseparable mixture of regioisomers (N1 and N3 methylation).

  • Question: I am obtaining a mixture of the two possible N-methylated regioisomers and separation is proving difficult. How can I improve the regioselectivity?

  • Answer: This is the most common challenge in benzimidazole alkylation.[1] The formation of two isomers is a direct consequence of the tautomerism of the ring.[1]

    • Leverage Steric Hindrance: If your benzimidazole has a substituent at the 4- or 7-position, methylation will generally be favored at the less sterically hindered nitrogen. If you have a choice of synthetic routes, installing a bulky group can be a powerful directing strategy.

    • Tune Electronic Effects: The electronic nature of your substituents influences the nucleophilicity of the nitrogens. While often harder to control, this can be exploited.

    • Screen Solvents and Bases: The regiochemical outcome can be sensitive to the reaction medium. A change in solvent polarity (e.g., from acetone to DMF or THF) or base (e.g., from K₂CO₃ to NaH) can alter the ratio of the N1 to N3 methylated products. Systematic screening is key.

    • Consider Advanced Methods: For particularly challenging cases where high regioselectivity is essential, specialized methods have been developed. These include directed methylation strategies or biocatalytic approaches using engineered methyltransferases, which can provide excellent selectivity.[10]

Problem 3: Formation of a quaternary salt byproduct.

  • Question: Besides my desired N-methylated product, I am observing a significant amount of a salt-like byproduct that crashes out of solution. I suspect it is the 1,3-dimethylbenzimidazolium salt. How can I avoid this?

  • Answer: The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, especially when using an excess of the methylating agent or under harsh conditions.[1]

    • Control Stoichiometry: Use the methylating agent in a controlled amount, typically 1.05 to 1.2 equivalents relative to the benzimidazole. Avoid large excesses.

    • Slow Addition: Add the methylating agent slowly and dropwise to the reaction mixture. This prevents localized high concentrations that favor over-methylation.

    • Moderate Temperature: Avoid excessive heating. If the reaction requires heat, use the lowest effective temperature that allows for a reasonable reaction rate.

    • Removal: If the quaternary salt does form, it can often be easily removed. These salts are typically insoluble in many common organic solvents (like ethyl acetate or dichloromethane) and can be filtered off during work-up.

Problem 4: Difficulty in purifying the N-methylated product.

  • Question: I am struggling to purify my N-methylated benzimidazole from the reaction mixture, which contains unreacted starting material and regioisomers. What are the best purification practices?

  • Answer: Purification of N-methylated benzimidazoles almost always requires column chromatography on silica gel due to the similar polarities of the products and starting material.[1]

    • Choosing an Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[1]

      • For "normal" polarity compounds, an Ethyl Acetate/Hexane system is the standard and provides excellent resolving power.[11]

      • For more polar compounds, a Methanol/Dichloromethane system may be necessary.[11]

      • If your products are basic and show tailing on the column, adding a small amount of triethylamine (0.5-1%) to the eluent can neutralize acidic sites on the silica gel and dramatically improve peak shape.[11]

    • TLC Analysis is Key: Before running a column, carefully develop a TLC solvent system that gives good separation between your starting material and product(s). You are aiming for a difference in Rf values (ΔRf) of at least 0.15 for a successful column separation. The ideal Rf for your target compound should be around 0.2-0.3 in the chosen TLC system.

    • Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel (dry loading) before placing it on the column can lead to sharper bands and better resolution compared to loading it as a concentrated solution (wet loading).[12]

Advanced Topics & FAQs
  • Q1: How can I definitively determine the structure of my product and confirm which nitrogen was methylated?

    • A1: The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 1H, 13C, and 2D NMR experiments like HMBC and NOESY.

      • 13C NMR: The chemical shifts of the carbon atoms on the benzene portion of the ring are sensitive to the location of the methyl group. Specifically, the carbon atom peri to the pyrrole-like nitrogen (N-H or N-CH₃) is shielded (appears at a lower ppm value) compared to the carbon peri to the pyridine-like nitrogen. For 1-methyl-benzimidazole, the C7 carbon (adjacent to N1-CH₃) resonates at a lower chemical shift (around 109.5-110.1 ppm) compared to the C4 carbon (adjacent to N3), which appears around 119.2-120.4 ppm.[13] By comparing these shifts, you can assign the structure.

      • 1H-13C HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a 3-bond correlation between the N-methyl protons and the two adjacent carbons in the benzimidazole core (C2 and either C7a or C3a). This can provide unambiguous proof of the methylation site.

      • NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For example, a correlation between the N-methyl protons and the H7 proton would confirm the N1-isomer.

  • Q2: Can Phase-Transfer Catalysis (PTC) be used for this reaction?

    • A2: Yes, PTC is a viable and effective method for the N-alkylation of benzimidazoles. Using a catalyst like tetrabutylammonium bromide (TBAB) with a solid base (like powdered NaOH or K₂CO₃) and an organic solvent can facilitate the transfer of the benzimidazolide anion into the organic phase to react with the methylating agent. This can sometimes lead to milder reaction conditions and easier work-ups.[11]

  • Q3: Are there any biocatalytic methods for achieving higher regioselectivity?

    • A3: Yes, this is a cutting-edge area of research. Engineered methyltransferase enzymes have been developed that can perform the N-methylation with exceptionally high regioselectivity (often >99%), even for substrates that give poor selectivity under traditional chemical conditions.[10] These biocatalytic methods operate under mild, aqueous conditions and represent a powerful tool for complex pharmaceutical synthesis.

References

Technical Support Center: Solubility Optimization for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid (CAS 90915-18-7). This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: achieving optimal solubility for consistent and reliable assay performance. Due to its zwitterionic nature—possessing both a basic benzimidazole ring and an acidic carboxylic acid group—this compound's solubility is highly dependent on the physicochemical properties of the solvent system.

This guide provides a structured, in-depth approach to systematically troubleshoot and enhance the solubility of this compound for various in vitro and preclinical assays.

Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of this compound precipitating when diluted into aqueous assay buffer?

A1: This is a classic solubility issue arising from the compound's molecular structure. Your stock solution is likely prepared in a strong organic solvent like dimethyl sulfoxide (DMSO), where the compound is readily soluble.[1][2] However, when this concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, pH 7.4), the solvent polarity dramatically increases. This shift causes the compound, which has poor aqueous solubility at neutral pH, to crash out of solution.

The core of the issue lies in the compound's amphoteric character. It has two ionizable groups:

  • A basic benzimidazole nitrogen: This group is protonated and positively charged at acidic pH.

  • An acidic carboxylic acid group: This group is deprotonated and negatively charged at alkaline pH.

At or near its isoelectric point (pI), where the net charge is zero, the molecule's aqueous solubility is at its minimum.[3] Diluting into a neutral buffer like PBS (pH ~7.4) often brings the compound close to this pI, leading to precipitation.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic workflow to identify the optimal solvent system for your specific assay requirements.

Step 1: Initial Solubility Screening with Organic Solvents

The first step is to determine the compound's baseline solubility in common organic solvents. This helps in preparing a high-concentration primary stock solution.

Protocol 1: Organic Solvent Solubility Assessment

  • Weigh 1-2 mg of this compound into separate glass vials.

  • Add a small, precise volume (e.g., 100 µL) of the test solvent (e.g., DMSO, DMF, Ethanol, Methanol).

  • Vortex the vial for 1-2 minutes at room temperature.

  • If the solid does not dissolve, place the vial in a sonicator bath for 5-10 minutes.[4]

  • Visually inspect for any remaining solid particles against both light and dark backgrounds.

  • If the compound dissolves completely, continue adding the solvent in small increments until precipitation is observed to determine the saturation point.

SolventExpected SolubilityPrimary Use
DMSO (Dimethyl Sulfoxide)HighPrimary stock solutions.[1]
DMF (Dimethylformamide)HighAlternative to DMSO for primary stocks.[1]
Ethanol/Methanol Moderate to LowMay be used as a co-solvent.
Step 2: Leveraging pH to Maximize Aqueous Solubility

Given the compound's ionizable groups, pH adjustment is the most powerful tool to enhance aqueous solubility. The goal is to shift the pH of the final assay solution far from the compound's isoelectric point.

  • Acidic Conditions (pH < 4): The benzimidazole nitrogen will be protonated (BH+), increasing solubility.

  • Alkaline Conditions (pH > 8): The carboxylic acid will be deprotonated (COO-), also increasing solubility.

Workflow for pH-Based Solubilization

Caption: Decision workflow for pH-based solubility testing.

Protocol 2: Preparation of an Aqueous Stock using pH Adjustment

  • For an Acidic Stock:

    • Weigh the desired amount of this compound.

    • Add a small volume of dilute acid (e.g., 1N HCl) dropwise while vortexing until the compound dissolves.

    • Once dissolved, bring the solution to the final volume with your desired aqueous buffer (e.g., saline or a specific assay buffer).

    • Caution: Ensure the final pH is compatible with your assay. You may need to adjust the pH back towards neutral, but be mindful of potential precipitation.

  • For a Basic Stock:

    • Weigh the desired amount of the compound.

    • Add a small volume of dilute base (e.g., 1N NaOH) dropwise while vortexing until a clear solution is formed.

    • Bring to the final volume with your chosen aqueous buffer.

    • Critical: After dissolution, slowly adjust the pH to the desired final assay pH (e.g., 7.4) with dilute HCl. The key is to perform this neutralization step with the solution already at its final dilute concentration to avoid precipitation.

Step 3: Utilizing Co-solvents and Formulation Excipients

If pH adjustment alone is insufficient or incompatible with your assay's constraints, co-solvents and other formulation excipients can be employed.[5][6] These agents modify the properties of the bulk solvent to better accommodate the drug molecule.

Commonly Used Excipients for Poorly Soluble Compounds

Excipient TypeExamplesMechanism of Action
Co-solvents PEG 300/400, Propylene GlycolReduces the polarity of the aqueous vehicle.[5]
Surfactants Tween® 80, Cremophor® ELForm micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5][7]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)Form inclusion complexes where the hydrophobic drug molecule resides within the cyclodextrin cavity.[8][9]

Protocol 3: Preparing a Formulation with Co-solvents and Surfactants

This protocol describes a common vehicle for in vivo studies that can be adapted for in vitro use, known as "DMSO/PEG/Tween/Saline."

  • Calculate the required amount of this compound for your target final concentration.

  • Dissolve the weighed compound in a minimal volume of DMSO (e.g., 5-10% of the final volume). Ensure it is fully dissolved.

  • In a separate tube, prepare the vehicle by mixing the other components. A common ratio is:

    • 10% DMSO (containing the drug)

    • 40% PEG 300

    • 5% Tween® 80

    • 45% Saline

  • While vigorously vortexing the vehicle mixture, add the drug-DMSO solution dropwise.[4] This slow, high-energy addition is crucial to prevent the compound from precipitating as it transitions into the less favorable solvent system.

  • The final solution should be clear. If slight cloudiness appears, gentle warming (37°C) or sonication may improve clarity.

Formulation Selection Flowchart

Caption: Stepwise guide for selecting an appropriate formulation strategy.

Summary and Key Takeaways

  • Embrace the Chemistry: The zwitterionic nature of this compound is the root cause of its pH-dependent solubility.[3][10]

  • pH is Paramount: The most effective initial strategy is to dissolve the compound in a dilute acidic or basic solution before adjusting to the final assay pH at a dilute concentration.

  • DMSO is for Primary Stocks: Use DMSO to create high-concentration primary stocks, but be prepared for precipitation upon aqueous dilution. A final DMSO concentration of <0.5% is recommended for most cell-based assays to avoid solvent toxicity.

  • Formulate Systematically: If pH adjustment is not feasible, test co-solvents, surfactants, and complexing agents in a stepwise manner. The DMSO/PEG/Tween/Saline system is a robust starting point for many challenging compounds.[4]

By following this structured troubleshooting guide, you can develop a reliable and reproducible method for solubilizing this compound, ensuring the accuracy and validity of your experimental results.

References

Technical Support Center: Troubleshooting Poor Results in Biological Assays with 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during in-vitro and cell-based assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your experimental results.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] However, the physicochemical properties of these compounds, including this compound (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.20 g/mol ), can present unique challenges in biological assay systems.[4] This guide will address these issues in a direct question-and-answer format, explaining the causal relationships behind experimental observations and providing validated protocols to overcome them.

Part 1: Troubleshooting Common Issues

This section addresses the most frequently encountered problems when working with this compound, from initial stock solution preparation to final data interpretation.

Q1: My compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened and how can I fix it?

A1: This phenomenon is commonly known as "solvent shock" and is a primary reason for poor assay performance and reproducibility.

  • Expertise & Experience: this compound, like many benzimidazole derivatives, is likely hydrophobic and has low aqueous solubility.[5] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound is unable to dissolve quickly enough in the new polar environment and crashes out of solution. This is not just an issue of aesthetics; precipitated compound is not bioavailable to your target, leading to inaccurate and misleading results.

  • Trustworthiness (Self-Validating System): To address this, a stepwise dilution protocol is recommended. This method gradually acclimates the compound to the aqueous environment, preventing precipitation.

    Experimental Protocol: Stepwise Dilution to Prevent Solvent Shock

    • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure complete dissolution; gentle warming or sonication may be necessary.

    • Perform an Intermediate Dilution: Instead of diluting directly into your final assay buffer, create an intermediate dilution.

      • Option A (Co-Solvent): Dilute the DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[5]

      • Option B (Buffer Dilution with Vortexing): Add a small amount of the final assay buffer to the DMSO stock while vigorously vortexing. This creates a slightly more dilute intermediate stock.

    • Final Dilution: Add the intermediate dilution to the final assay volume. This gradual reduction in solvent polarity helps to keep the compound in solution.

Q2: I'm seeing inconsistent results and high variability between replicate wells. Could this be a solubility issue?

A2: Yes, inconsistent results are a hallmark of a compound that is not fully solubilized in the assay medium.

  • Expertise & Experience: Even if you don't see visible precipitation, microscopic aggregates or undissolved compound can lead to significant well-to-well variability. The carboxylic acid moiety on this compound suggests that its solubility will be pH-dependent.[5][6] At a pH below its pKa, the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, at a pH above its pKa, it will be deprotonated and more soluble.

  • Trustworthiness (Self-Validating System): It is crucial to determine the solubility of your compound in your specific assay buffer.

    Experimental Protocol: Determining pH-Dependent Solubility

    • Prepare a Series of Buffers: Create a set of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).

    • Equilibrate the Compound: Add an excess amount of this compound to separate vials containing each buffer.

    • Incubate: Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to allow the solution to reach equilibrium.

    • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.

    • Quantify Soluble Compound: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

    • Analyze: Plot the measured solubility against the final pH to determine the pH-solubility profile. This will inform the optimal pH for your assay buffer.[7]

    Data Presentation: Expected pH-Solubility Profile for a Carboxylic Acid-Containing Compound

    pHExpected SolubilityRationale
    < pKaLowThe carboxylic acid is protonated (neutral), reducing its polarity and solubility in water.
    = pKaIntermediateAn equilibrium exists between the protonated and deprotonated forms.
    > pKaHighThe carboxylic acid is deprotonated (anionic), increasing its polarity and solubility in water.
Q3: My results show inhibition, but the dose-response curve is unusually steep, and the effect is not reproducible in orthogonal assays. What could be the cause?

A3: This is a classic sign of non-specific inhibition due to compound aggregation.

  • Expertise & Experience: At certain concentrations, some small molecules can form colloidal aggregates that sequester and denature proteins, leading to what appears to be inhibition.[8][9] This is a common artifact in high-throughput screening and can lead to the pursuit of false-positive "hits".

  • Trustworthiness (Self-Validating System): A simple and effective way to test for aggregation-based inhibition is to include a non-ionic detergent in your assay buffer. Detergents can disrupt these aggregates, and if the inhibitory effect is diminished or eliminated, it strongly suggests an aggregation-based mechanism.

    Experimental Protocol: Detergent-Based Assay for Detecting Aggregation

    • Select a Detergent: Common non-ionic detergents used for this purpose include Triton X-100 (at a final concentration of 0.01-0.1%) or Tween-20.[9][10]

    • Run Parallel Assays: Perform your standard assay with and without the addition of the detergent to the assay buffer.

    • Compare Results: If this compound is a true inhibitor, its activity should not be significantly affected by the presence of the detergent. If it is an aggregator, you will observe a significant reduction or complete loss of inhibition in the presence of the detergent.[8]

    Visualization: Troubleshooting Workflow for Suspected Aggregation

    Aggregation_Workflow Start Inconsistent or Steep Dose-Response Curve Test_Aggregation Run Assay +/- 0.01% Triton X-100 Start->Test_Aggregation Inhibition_Lost Inhibition Lost with Detergent Test_Aggregation->Inhibition_Lost Yes Inhibition_Retained Inhibition Retained with Detergent Test_Aggregation->Inhibition_Retained No Conclusion_Aggregator Likely Aggregator: False Positive Inhibition_Lost->Conclusion_Aggregator Conclusion_True_Hit Potential True Hit: Proceed with Caution Inhibition_Retained->Conclusion_True_Hit

    Caption: Decision workflow for identifying aggregation-based assay interference.

Part 2: Frequently Asked Questions (FAQs)

  • Q4: What is the best way to prepare and store stock solutions of this compound?

    • A4: Prepare high-concentration stock solutions (10-50 mM) in anhydrous DMSO.[11] Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in desiccated conditions. Before use, allow the aliquot to come to room temperature completely before opening to prevent condensation of water into the DMSO stock.

  • Q5: Could the DMSO itself be affecting my cells?

    • A5: Absolutely. While widely used, DMSO is not inert. At concentrations above 0.5%, it can cause cellular stress, affect membrane permeability, and even induce differentiation or apoptosis in some cell lines.[12] It is critical to keep the final concentration of DMSO in your assay as low as possible (ideally ≤ 0.1%) and to include a vehicle control (assay buffer with the same final concentration of DMSO) in all experiments.

  • Q6: My compound has some color. Could this be interfering with my absorbance- or fluorescence-based assay?

    • A6: Yes, this is a common source of assay interference.

      • Absorbance Assays: If your compound absorbs light at the same wavelength as your assay readout, it will lead to a false signal. Run a control with the compound alone in the assay buffer (without the enzyme or cells) to measure its intrinsic absorbance.

      • Fluorescence Assays: The compound may be autofluorescent or it could quench the fluorescence of your reporter molecule. Again, run controls with the compound alone to check for autofluorescence and with the compound and the fluorescent probe (without the biological target) to check for quenching.

  • Q7: Are there any known biological targets for benzimidazole derivatives that I should be aware of?

    • A7: The benzimidazole scaffold is found in a wide range of biologically active compounds. Some known targets include tubulin, topoisomerase, and various kinases.[13][14] Several benzimidazole compounds have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] It is important to consider the possibility of off-target effects and to validate your findings in multiple assay systems.

References

Technical Support Center: Stability of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in aqueous environments. Given the limited publicly available stability data for this specific molecule, this guide provides the foundational knowledge and experimental frameworks necessary to assess its stability in your own systems.

Frequently Asked Questions (FAQs)

Q1: What is currently known about the stability of this compound in aqueous solutions?

While specific experimental data for this compound is not extensively published, the benzimidazole scaffold, which forms its core, is known to be susceptible to certain degradation pathways.[1] Generally, benzimidazole derivatives can be sensitive to light (photosensitivity) and hydrolysis under acidic or basic conditions.[2] Therefore, it is crucial to experimentally determine the stability of your compound under your specific formulation and storage conditions.

Q2: What are the primary factors that can influence the stability of this compound in an aqueous solution?

The stability of this compound in water can be influenced by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Light: Exposure to UV or ambient light can induce photolytic degradation.[2]

  • Oxidizing agents: The presence of peroxides or dissolved oxygen can lead to oxidative degradation.

  • Excipients: Other components in your formulation could potentially react with the compound.

Q3: How can I determine the shelf-life of my aqueous formulation containing this compound?

To determine the shelf-life, you will need to conduct stability studies under controlled conditions that mimic your intended storage and use. This typically involves a "forced degradation" study to understand potential degradation pathways, followed by long-term stability testing at various temperatures and humidity levels.[3][4]

Troubleshooting Guide: Addressing Common Stability Issues

Q: I am observing a decrease in the concentration of my compound over time in my aqueous formulation. How can I identify the cause?

A: A decrease in concentration suggests degradation. To identify the root cause, a systematic approach is necessary. We recommend performing a forced degradation study, which will help you pinpoint the specific stress factors (e.g., pH, light, oxidation) that are causing the instability.[5][6]

Workflow for Investigating Degradation:

  • Characterize the Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the loss of the parent compound and detect the appearance of any degradation products.[1]

  • Perform a Forced Degradation Study: Expose solutions of your compound to various stress conditions as detailed in the "Experimental Protocols" section below.

  • Analyze the Results: By comparing the degradation under different conditions, you can identify the primary degradation pathway (e.g., if significant degradation occurs only in the light-exposed sample, you are likely dealing with photosensitivity).

  • Mitigate the Instability: Once the cause is identified, you can take steps to stabilize your formulation. This might involve adjusting the pH, adding antioxidants, or protecting the solution from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule by intentionally degrading it under more severe conditions than it would typically experience.[3][4] This helps to develop stability-indicating analytical methods and provides insights into potential degradation pathways.[5]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or methanol) to create a concentrated stock solution.

  • Prepare Working Solutions: Dilute the stock solution with your aqueous buffer or formulation to a known concentration (e.g., 100 µg/mL) for each stress condition.

  • Apply Stress Conditions:

Stress ConditionProcedure
Acid Hydrolysis Adjust the pH of the working solution to 2 with HCl. Heat at 60°C for 24 hours.
Base Hydrolysis Adjust the pH of the working solution to 12 with NaOH. Heat at 60°C for 24 hours.
Oxidation Add 3% H₂O₂ to the working solution. Keep at room temperature for 24 hours.
Photostability Expose the working solution to a light source (e.g., a photostability chamber) for a defined period, alongside a control sample protected from light.[2]
Thermal Stress Heat the working solution at 60°C for 24 hours in the dark.
Control Keep a working solution at room temperature, protected from light.
  • Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[1]

Protocol 2: HPLC Method for Quantification

A validated HPLC method is crucial for accurately quantifying the compound and its degradation products.

Objective: To develop a stability-indicating HPLC method for the analysis of this compound.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically in the range of 254-300 nm for benzimidazoles).

  • Injection Volume: 10 µL.

Procedure:

  • Method Development: Optimize the mobile phase composition and gradient to achieve good separation between the parent compound and any degradation products formed during the forced degradation study.

  • Method Validation: Validate the method for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable results.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare Stock Solution prep_work Prepare Aqueous Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid base Base Hydrolysis prep_work->base oxidation Oxidation prep_work->oxidation photo Photolysis prep_work->photo thermal Thermal Stress prep_work->thermal control Control Sample prep_work->control hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc control->hplc data Quantify Parent and Degradants hplc->data pathway Identify Degradation Pathways data->pathway mitigate Develop Mitigation Strategy pathway->mitigate

Caption: Workflow for assessing the aqueous stability of a compound.

Hypothetical Degradation Pathway

G parent 1,2-Dimethyl-1H-benzoimidazole -5-carboxylic acid hydrolysis_prod Hydrolysis Product (e.g., ring opening) parent->hydrolysis_prod Acid/Base photo_prod Photodegradation Product (e.g., N-oxide) parent->photo_prod Light (UV) ox_prod Oxidation Product parent->ox_prod Oxidizing Agent

Caption: Potential degradation pathways for a benzimidazole derivative.

References

Technical Support Center: Ensuring the Stability of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during storage and troubleshooting common stability-related issues. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric oxygen. The material should also be stored away from strong oxidizing agents, heat, sparks, and open flames.[1]

Q2: What are the visible signs of degradation?

A2: While this compound is a solid at room temperature, any noticeable change in its physical appearance can be an indicator of degradation. This may include a change in color, the development of an odor, or clumping of the solid material due to moisture absorption. For solutions, discoloration or the formation of precipitates can suggest degradation.

Q3: What are the primary pathways through which this compound can degrade?

A3: Benzimidazole derivatives are generally susceptible to degradation through several key pathways:

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2]

  • Oxidation: The benzimidazole ring can be susceptible to oxidative cleavage, especially in the presence of oxidizing agents or atmospheric oxygen over extended periods.

  • Hydrolysis: While the benzimidazole ring itself is relatively stable, the carboxylic acid functional group can potentially undergo reactions in the presence of moisture, although this is less common for the free acid compared to its ester or amide derivatives.[3]

  • Thermal Degradation/Decarboxylation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.[1][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, providing explanations and actionable protocols to diagnose and resolve them.

Issue 1: I've observed a change in the color of my solid compound during storage. What could be the cause and how can I verify its purity?

Answer: A change in color, often a yellowing or browning, is a common indicator of degradation, likely due to minor oxidation or photodegradation. The N-methyl and C2-methyl groups on the benzimidazole ring can potentially influence its susceptibility to oxidation.

Underlying Causality:

  • Oxidation: The electron-rich benzimidazole ring system can be susceptible to slow oxidation upon prolonged exposure to air. The presence of methyl groups, which are weakly electron-donating, might slightly activate the ring towards oxidation compared to an unsubstituted benzimidazole.

  • Photodegradation: If the compound has been exposed to light, even ambient lab lighting over a long period, photo-oxidative processes can occur, leading to colored impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for color change in solid compound.

Experimental Protocol: Purity Analysis by HPLC-UV

  • Sample Preparation: Prepare a stock solution of your stored this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Also, prepare a solution of a new, unopened batch of the compound as a reference if available.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be effective. Start with a higher aqueous percentage and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., around 280-310 nm, which is typical for benzimidazoles).[2][6]

    • Injection Volume: 10 µL.

  • Analysis: Inject both your sample and the reference standard. Compare the chromatograms. The appearance of new peaks or a significant reduction in the area of the main peak in your sample compared to the reference indicates degradation.

Issue 2: My compound shows reduced solubility in the intended solvent compared to previous batches. What could be the reason?

Answer: Reduced solubility can be a sign of degradation, where the degradation products are less soluble than the parent compound. It could also be due to the presence of insoluble impurities or a change in the crystalline form.

Underlying Causality:

  • Formation of Insoluble Degradants: Oxidative degradation can sometimes lead to the formation of polymeric or more complex, less soluble byproducts.

  • Salt Formation: If the compound has been inadvertently exposed to basic or acidic vapors, it could form a salt with different solubility characteristics.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reduced solubility.

Experimental Protocol: Analysis by LC-MS

  • Sample Preparation: Attempt to dissolve a small amount of the compound in your solvent. If it doesn't fully dissolve, centrifuge the suspension and carefully collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant by LC-MS. This will help identify the soluble components and give an indication of the parent compound's presence and purity. If possible, an analysis of the solid residue (after dissolving in a stronger solvent) can help identify the insoluble impurities.

  • Interpretation: The mass spectrometer will provide the mass-to-charge ratio of the parent compound and any degradation products. Common degradation products to look for would be those resulting from oxidation (addition of oxygen atoms) or decarboxylation (loss of 44 Da).

Issue 3: I suspect my compound is degrading under the conditions of my experiment (e.g., heating). How can I confirm this and identify the degradation products?

Answer: To confirm degradation under specific experimental conditions and to identify the resulting products, a forced degradation (or stress testing) study is the most effective approach.[7][8][9]

Underlying Causality:

  • Thermal Stress: Heating can provide the activation energy for degradation reactions like decarboxylation.[1] The loss of the carboxylic acid group would result in the formation of 1,2-dimethyl-1H-benzoimidazole.

  • Hydrolytic Stress (Acid/Base): Although the benzimidazole ring is robust, extreme pH conditions can catalyze degradation.

  • Oxidative Stress: The presence of oxidizing agents in your reaction mixture will accelerate oxidative degradation.

Experimental Protocol: Forced Degradation Study

This study should be conducted on a small scale in a controlled manner. A solution of the compound (e.g., 1 mg/mL) should be prepared for each condition.

Stress ConditionProtocolPotential Degradation Product
Acid Hydrolysis Mix the compound solution with an equal volume of 0.1 M HCl. Heat at 60°C for 8 hours.[7]Generally stable, but monitor for any changes.
Base Hydrolysis Mix the compound solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.[7]Generally stable, but monitor for any changes.
Oxidation Mix the compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[3]Oxidation of the benzimidazole ring or methyl groups.
Thermal Degradation Heat the solid compound and a solution of the compound at 80°C for 48 hours.Decarboxylation to form 1,2-dimethyl-1H-benzoimidazole.
Photostability Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours). Keep a control sample in the dark.[7]Photo-oxidation or rearrangement products.

After exposure to each stress condition, the samples should be analyzed by a stability-indicating HPLC method (as described in Issue 1) and LC-MS to identify the degradation products.

Potential Degradation Pathway: Thermal Decarboxylation

Caption: Proposed thermal decarboxylation pathway.

By understanding the potential degradation pathways and implementing these troubleshooting and analytical protocols, you can ensure the integrity of your this compound and the reliability of your experimental results.

References

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during scale-up synthesis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature. 4. Inefficient purification.1. Monitor reaction progress using TLC or LC-MS. Extend reaction time if necessary. 2. Ensure starting materials are pure. Use an inert atmosphere (e.g., Nitrogen or Argon) if materials are air-sensitive. 3. Optimize temperature. For the condensation reaction, ensure the temperature is high enough to drive the reaction to completion. 4. Optimize purification method. See the detailed purification protocol below.
Formation of Impurities 1. Side reactions due to incorrect stoichiometry. 2. Presence of moisture or air. 3. Overheating leading to decomposition. 4. Incomplete methylation.1. Carefully control the stoichiometry of the reactants. 2. Use dry solvents and an inert atmosphere. 3. Maintain the recommended reaction temperature and ensure even heating, especially on a larger scale. 4. Ensure complete reaction of the methylation step by monitoring with TLC. Consider adding a slight excess of the methylating agent.
Poor Solubility of Starting Materials 1. Inappropriate solvent. 2. Low reaction temperature.1. Use a co-solvent system or switch to a higher-boiling polar aprotic solvent like DMF or DMSO. 2. Gently warm the mixture to aid dissolution before initiating the main reaction, ensuring the temperature does not exceed the stability of the reactants.
Product Precipitation During Reaction 1. Product is insoluble in the reaction solvent at the reaction temperature.1. This can sometimes be beneficial for driving the reaction to completion. If it hinders stirring, add more solvent or switch to a solvent in which the product is more soluble at the reaction temperature.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during extraction. 3. Product co-crystallizes with impurities.1. Adjust the pH of the aqueous phase to precipitate the carboxylic acid. Use a different extraction solvent. 2. Add brine to break the emulsion. 3. Perform multiple recrystallizations from different solvent systems. Column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is a multi-step synthesis starting with the condensation of 3,4-diaminobenzoic acid with acetic acid or a derivative, followed by N-methylation of the resulting benzimidazole.

Q2: What are the critical parameters to control during the scale-up of the condensation step?

A2: The critical parameters for the condensation step (Phillips-Ladenburg reaction) are temperature, reaction time, and acid catalyst concentration.[1] Consistent heating is crucial to avoid localized overheating and decomposition. Reaction monitoring is essential to determine the optimal reaction time.

Q3: I am observing a significant amount of a side-product in my methylation step. What could it be and how can I avoid it?

A3: A common side-product is the di-methylated quaternary ammonium salt, especially if a strong methylating agent is used in excess. To minimize this, control the stoichiometry of the methylating agent and the reaction temperature carefully. Stepwise addition of the methylating agent can also be beneficial.

Q4: Can microwave-assisted synthesis be used for this molecule?

A4: Yes, microwave-assisted synthesis has been shown to accelerate the formation of benzimidazole derivatives, potentially reducing reaction times and improving yields.[2] However, direct scale-up of microwave reactions can be challenging and may require specialized equipment.

Q5: What is the best way to purify the final product on a large scale?

A5: For large-scale purification, recrystallization is often preferred over chromatography due to cost and time.[2] A common procedure involves dissolving the crude product in a suitable solvent (e.g., ethanol, methanol) and allowing it to crystallize upon cooling. The choice of solvent is critical and may require some optimization. If impurities persist, a charcoal treatment of the hot solution before crystallization can be effective.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1H-benzoimidazole-5-carboxylic acid

This protocol is based on the Phillips-Ladenburg condensation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-diaminobenzoic acid and a 4M solution of hydrochloric acid.

  • Reagent Addition: Slowly add glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. Adjust the pH to approximately 6-7 with a solution of sodium hydroxide to precipitate the product fully.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 2-Methyl-1H-benzoimidazole-5-carboxylic acid.

Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of the intermediate.

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, dissolve 2-Methyl-1H-benzoimidazole-5-carboxylic acid in a suitable solvent such as DMF or DMSO.

  • Base Addition: Add a base, such as potassium carbonate, to the solution and stir.

  • Methylation: Add a methylating agent, for example, dimethyl sulfate or methyl iodide, dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding water. Acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of about 6 to precipitate the product.

  • Isolation: Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, methanol, or an ethanol/water mixture).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Intermediate 2-Methyl-1H-benzoimidazole-5-carboxylic acid 3,4-Diaminobenzoic Acid->Intermediate Acetic Acid, HCl Final_Product 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid Intermediate->Final_Product Dimethyl Sulfate, K2CO3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction check_sm Check Starting Material Purity start->check_sm is_complete Reaction Complete? check_reaction->is_complete extend_time Extend Reaction Time / Increase Temperature is_complete->extend_time No check_purification Evaluate Purification Method is_complete->check_purification Yes extend_time->check_reaction purify_sm Purify Starting Materials check_sm->purify_sm check_conditions Review Reaction Conditions (Temp, Atmosphere) purify_sm->check_conditions optimize_conditions Optimize Conditions check_conditions->optimize_conditions end Problem Resolved optimize_conditions->end optimize_purification Optimize Recrystallization / Chromatography check_purification->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting common synthesis problems.

References

Technical Support Center: Coupling Reactions with 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in a low or no yield. What are the common causes?

A1: Several factors can contribute to poor yields in amide coupling reactions. The most common issues include:

  • Incomplete activation of the carboxylic acid: The carboxylic acid must be converted into a more reactive species to facilitate coupling with the amine. Insufficient or inefficient coupling reagents can lead to incomplete activation.[1]

  • Deactivation of the amine: The amine coupling partner can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the reaction.[1]

  • Steric hindrance: The bulky nature of either the this compound or the amine can physically impede the reaction.[1]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction's progress.[1]

Q2: How do I choose the most suitable coupling reagent for my reaction?

A2: The choice of coupling reagent is critical for a successful reaction.[1] For coupling this compound, consider the following:

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective.[2][3] EDC is particularly useful for solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[2] DCC is better suited for reactions where the dicyclohexylurea byproduct can be easily filtered off.[2] To minimize racemization, it is highly recommended to use these reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[2][4]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU, COMU): These reagents are generally more reactive and efficient, often leading to faster reactions and higher yields with fewer side reactions.[2][3][5] HATU has been shown to be highly effective in coupling reactions with benzimidazole derivatives, often resulting in shorter reaction times compared to EDC.HCl.[5] COMU is a newer generation reagent with high efficiency and improved safety profile as it does not contain potentially explosive HOBt or HOAt moieties.[2]

  • Phosphonium Salts (e.g., BOP, PyBOP): These are also highly efficient coupling reagents.[2][3] BOP, one of the first phosphonium reagents, is effective but produces the carcinogenic byproduct hexamethylphosphoramide.[2] PyBOP is a widely used alternative.

Q3: What are the recommended solvents and bases for this coupling reaction?

A3:

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[1][5]

  • Bases: A non-nucleophilic organic base is typically required, especially when using uronium/aminium or phosphonium salt coupling reagents.[4] N,N-Diisopropylethylamine (DIPEA) is a common choice.[1][5] The base is crucial to neutralize any acid formed and to ensure the amine remains deprotonated and nucleophilic.

Q4: I am observing significant side reactions. How can these be minimized?

A4: Common side reactions in amide coupling include racemization and guanidinylation.

  • Racemization: This is a concern when coupling chiral carboxylic acids. To suppress racemization, use additives like HOBt or OxymaPure® with carbodiimide coupling reagents.[1] Running the reaction at a lower temperature can also be beneficial.[1]

  • Guanidinylation: This can occur when using an excess of uronium/aminium-based coupling reagents (like HATU or HBTU), where the reagent reacts with the free amino group of the coupling partner.[4] To avoid this, use a slight excess of the carboxylic acid relative to the coupling reagent and consider a pre-activation step where the carboxylic acid and coupling reagent are stirred together before adding the amine.[4]

Q5: What are the best practices for purifying the final product?

A5: Purification strategies depend on the properties of the product and byproducts.

  • Aqueous Work-up: If using a water-soluble coupling reagent like EDC, the reaction can be quenched with water or a saturated aqueous solution of NH₄Cl, followed by extraction of the product into an organic solvent.[1] The organic layer can then be washed with brine, dried, and concentrated.[1]

  • Filtration: When using DCC, the insoluble dicyclohexylurea byproduct can often be removed by filtration.

  • Chromatography: Silica gel column chromatography is a common and effective method for purifying the final product from any remaining starting materials, reagents, or byproducts.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Increase the equivalents of the coupling reagent (e.g., 1.0-1.5 equivalents).[1] Switch to a more powerful coupling reagent like HATU or COMU.[5]
Amine is protonated and non-nucleophilic.Ensure the presence of a suitable non-nucleophilic base like DIPEA (typically 2.0 equivalents).[1]
Steric hindrance.Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling partner if possible.
Hydrolysis of activated intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Multiple Spots on TLC/LC-MS (Side Products) Racemization of the carboxylic acid.Add a racemization suppressant like HOBt or OxymaPure® to the reaction mixture, especially when using carbodiimides.[1] Perform the reaction at a lower temperature.[1]
Guanidinylation of the amine.Avoid a large excess of the uronium/aminium coupling reagent.[4] Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1][4]
Formation of N-acylurea byproduct.This is common with carbodiimide reagents. Use an additive like HOBt to minimize this side reaction.[4]
Difficulty in Product Purification Water-soluble byproducts.Perform an aqueous work-up to remove byproducts from reagents like EDC.[2]
Insoluble byproducts.If using DCC, the dicyclohexylurea byproduct can be filtered off.
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is suitable.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography or recrystallization.[5]

Protocol 2: General Procedure for Amide Coupling using EDC.HCl/HOBt
  • Dissolve this compound (1.0 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.0-1.2 equivalents) in an anhydrous solvent like DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC.HCl (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography or recrystallization.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents in a Representative Reaction

The following table is based on data from a study coupling various carboxylic acids with a benzimidazole derivative, illustrating the general trend in reaction efficiency between HATU and EDC.HCl.[5]

Coupling ReagentTypical Reaction TimeTypical Yield RangeKey Advantages
HATU 3 - 6 hours75 - 96%High reactivity, fast reaction times, fewer side reactions.[5]
EDC.HCl 6 - 10 hours52 - 81%Cost-effective, water-soluble byproduct for easy removal.[2][5]

Note: Yields and reaction times are substrate-dependent and may vary.

Visualizations

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU, 1.0-1.5 eq) A->B C Add Base (e.g., DIPEA, 2.0 eq) B->C D Pre-activation (15-30 min at RT) C->D E Add Amine (1.0-1.2 eq) D->E F Stir at RT E->F G Monitor by TLC/LC-MS F->G H Quench Reaction G->H Reaction Complete I Aqueous Extraction H->I J Dry & Concentrate I->J K Purification (Chromatography/Recrystallization) J->K L Final Product K->L troubleshooting_logic Start Low/No Yield? Cause1 Incomplete Activation? Start->Cause1 Cause2 Amine Protonated? Start->Cause2 Cause3 Suboptimal Conditions? Start->Cause3 Sol1 Increase Coupling Reagent or Use Stronger One Cause1->Sol1 Yes Sol2 Add/Increase Base (e.g., DIPEA) Cause2->Sol2 Yes Sol3 Optimize Solvent, Temp. & Use Anhydrous Conditions Cause3->Sol3 Yes Success Improved Yield Sol1->Success Sol2->Success Sol3->Success

References

dealing with impurities in commercial 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurities in commercial samples of this compound. Our goal is to provide practical, field-proven insights and robust protocols to ensure the purity and integrity of your starting materials, a critical factor for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I see several small, unknown peaks in the HPLC chromatogram of my commercial sample. What are they likely to be?

A1: Unknown peaks in a commercial batch of this compound typically originate from several sources related to its synthesis. The most common synthetic routes involve the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.[1][2][3] Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as 4-methylamino-3-nitrobenzoic acid derivatives or related diamines.

  • Reaction Intermediates: Incompletely cyclized precursors.

  • Side-Products: Isomeric variants or products from minor side reactions that occurred during synthesis.

  • Degradation Products: The benzimidazole core is generally stable, but degradation can occur under harsh conditions or prolonged storage, potentially affecting the carboxylic acid moiety.[4]

  • Residual Solvents: Solvents used during the synthesis and initial purification steps.

Q2: My sample has a slight discoloration (e.g., off-white or tan). Does this indicate significant impurity?

A2: Not necessarily, but it warrants investigation. Minor color changes can be due to trace amounts of highly colored, often oxidized, organic impurities. While these may be present in very low concentrations (<0.1%), they can be problematic for sensitive applications. An initial purity assessment by HPLC-UV or LC-MS is strongly recommended to correlate the color with the presence of detectable impurities.

Q3: What is the most straightforward method to improve the purity of my sample from ~95% to >99%?

A3: For a carboxylic acid like this, an acid-base extraction is often the most effective and straightforward initial purification step.[5][6][7][8] This technique specifically separates acidic compounds from neutral and basic impurities. If impurities persist, recrystallization is the next logical step. These two methods often achieve the desired purity without resorting to more complex techniques like column chromatography.

Q4: Can I use my impure sample for preliminary screening assays?

A4: This is highly discouraged. Using impure materials, even for preliminary work, can lead to misleading results. An impurity could be biologically active (either synergistic or antagonistic to your compound's expected activity), interfere with analytical readouts, or cause issues with solubility and stability, compromising the reliability and reproducibility of your data.

Impurity Troubleshooting Guide

This section provides a systematic approach to identifying and eliminating impurities.

Problem 1: Characterizing Unknown Impurities in the Sample

The first step in dealing with an impure sample is to characterize the contaminants. A multi-technique approach is the most robust.

Workflow for Impurity Identification:

G cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Decision & Characterization A Crude Sample of 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid B Perform HPLC-UV Analysis (See Protocol 1) A->B C Assess Purity & Peak Profile B->C D Purity > 99.5% and no significant unknown peaks? C->D E Proceed with Experiment D->E Yes F Perform LC-MS Analysis D->F No G Obtain Molecular Weights of Impurity Peaks F->G H Does MW match expected starting materials or side products? G->H I Tentative Impurity ID H->I J Preparative HPLC for Impurity Isolation H->J If structure is unknown K NMR Spectroscopy (¹H, ¹³C) J->K L Definitive Structure Elucidation K->L

Caption: Workflow for systematic impurity identification.

Data Summary: Potential Impurities and Their Identification

Potential Impurity TypeLikely SourceRecommended Analytical Technique
Starting Materials Incomplete reaction during synthesis[1][2]HPLC, LC-MS
Isomeric Impurities Non-specific reactions during cyclizationHigh-resolution HPLC, LC-MS/MS
Neutral/Basic Byproducts Side reactions of starting materialsGC-MS (if volatile), LC-MS
Degradation Products Improper storage (heat, light, moisture)LC-MS, HPLC with photodiode array (PDA) detector
Residual Solvents Final precipitation/crystallization stepHeadspace GC-MS
Problem 2: Selecting the Right Purification Strategy

Once impurities are broadly characterized (e.g., as neutral, acidic, etc.), you can select an appropriate purification method.

Decision Tree for Purification Method Selection:

G A Initial Purity < 98%? B Are major impurities neutral or basic? (Inferred from synthesis or LC-MS) A->B Yes E Attempt Recrystallization (See Protocol 3) A->E No (e.g., isomeric impurities) C Perform Acid-Base Extraction (See Protocol 2) B->C Yes B->E No D Assess Purity by HPLC C->D H Purity Acceptable? D->H F Assess Purity by HPLC E->F F->H G Perform Silica Gel Column Chromatography G->H I End H->I Yes J Proceed to Next Step H->J No J->G

Caption: Logic diagram for choosing an effective purification strategy.

Experimental Protocols

Protocol 1: Standard HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing this compound. Method optimization may be required based on your specific instrumentation and impurity profile.

Causality: A reversed-phase C18 column is used to separate compounds based on hydrophobicity. Acetonitrile is a common organic modifier, and the addition of a small amount of acid (phosphoric acid) to the mobile phase protonates the carboxylic acid group on the target molecule, leading to sharper peaks and better retention.[9][10][11] UV detection at 254 nm is generally effective for the benzimidazole core.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • 85% Phosphoric acid

  • Sample dissolved in mobile phase or a 50:50 ACN:Water mixture

Procedure:

  • Mobile Phase Preparation:

    • Phase A: Water with 0.1% Phosphoric Acid.

    • Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Phase A % Phase B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Analysis: Integrate all peaks and calculate purity based on the area percent report.

Protocol 2: Purification via Acid-Base Extraction

Causality: This technique leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude material with a weak aqueous base (sodium bicarbonate), the target compound is deprotonated to form a water-soluble carboxylate salt.[6][7] Neutral and basic organic impurities remain in the organic layer and are thus separated. The aqueous layer is then re-acidified to precipitate the purified, neutral carboxylic acid.[8][12]

Reagents & Equipment:

  • Crude this compound

  • Ethyl acetate (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Filter funnel and filter paper

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of ethyl acetate in the separatory funnel (e.g., 1 g of solid in 50 mL of ethyl acetate).

  • Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer two more times, combining all aqueous extracts. This ensures complete extraction of the acidic product. The organic layer, containing neutral/basic impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper) and a precipitate forms.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. Confirm purity using the HPLC method in Protocol 1.

Protocol 3: Purification via Recrystallization

Causality: Recrystallization works on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools. Impurities that are present in smaller amounts will remain in the cold solvent (mother liquor) while the desired compound crystallizes out in a purer form.[12] The key is finding a suitable solvent or solvent system.

Solvent Selection:

  • Good Solvents (High solubility when hot, low when cold): Ethanol, Isopropanol, Acetic Acid.

  • Potential Co-solvents: Water (to decrease solubility in alcohols), Hexane or Toluene (to decrease solubility in more polar solvents like ethyl acetate).

Procedure (Example using Ethanol/Water):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

References

Technical Support Center: Optimization of Crystallization Conditions for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the crystallization of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid (DMBC-acid). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Foundational Knowledge - Understanding the Molecule

A successful crystallization is built on a fundamental understanding of the target molecule's physicochemical properties.

Q1: What are the key chemical properties of this compound that influence its crystallization?

A: The crystallization behavior of DMBC-acid is governed by three primary features of its molecular structure:

  • Amphoteric Nature: The molecule possesses both a basic benzimidazole ring system and an acidic carboxylic acid group. This means its overall charge and solubility are highly dependent on pH.[1][2]

  • Hydrogen Bonding Capability: The carboxylic acid group is a potent hydrogen bond donor and acceptor. The nitrogen atom at position 3 of the benzimidazole ring is a hydrogen bond acceptor. These interactions are critical in the formation of a stable crystal lattice and contribute to its relatively high melting point.[3][4]

  • Molecular Rigidity and Planarity: The fused ring system of the benzimidazole core is rigid and largely planar. This structural feature facilitates molecular stacking (π–π interactions) in the crystal lattice, which is another key stabilizing force.[4][5]

Understanding these properties is essential because they dictate the choice of solvent, the potential for pH manipulation, and the likely intermolecular forces that must be controlled to achieve high-quality crystals.

Q2: How does pH dramatically affect the solubility of DMBC-acid, and how can I use this?

A: The amphoteric nature of DMBC-acid is the most powerful tool at your disposal for optimizing its crystallization. The solubility of the compound changes predictably with pH, exhibiting a "U-shaped" curve where solubility is lowest at its isoelectric point (pI) and increases significantly in acidic or basic conditions.

  • In Acidic Solution (Low pH): The lone pair of electrons on the N3-nitrogen of the benzimidazole ring becomes protonated, forming a positively charged cation. This salt form is generally much more soluble in aqueous media.

  • In Basic Solution (High pH): The proton of the carboxylic acid group is removed, forming a negatively charged carboxylate anion. This salt form is also highly soluble in aqueous media.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists predominantly as a neutral zwitterion, where both the positive and negative charges are present. In this state, intermolecular attractions are maximized and solubility is at its minimum.[6]

This behavior is the foundation for the pH swing crystallization method, a highly effective technique for this type of molecule. By dissolving the compound at a high or low pH and then carefully adjusting the pH back towards the pI, you can induce controlled supersaturation and crystallization.[2]

Section 2: Getting Started - Solvent Selection and Initial Screening

Q3: What solvents should I start with for screening crystallization conditions?

A: Solvent selection is a critical first step. The ideal solvent should dissolve the compound moderately to highly at an elevated temperature but poorly at room temperature or below. Given the structure of DMBC-acid, a good starting point is a range of polar solvents. Avoid highly non-polar solvents like hexanes or toluene in initial screens, as solubility is likely to be very low.[7]

A tiered approach is recommended:

  • Tier 1 (High Probability): Polar protic solvents like methanol, ethanol, and isopropanol. Polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.[8] Water can also be a key component, especially in mixed solvent systems or for pH adjustments.[9][10]

  • Tier 2 (Moderate Probability): Higher boiling point solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are likely to be very good solvents, but their high boiling points can make them difficult to remove and may require an anti-solvent approach.[11][12]

  • Mixed Solvent Systems: Pairs of a "good" solvent and a "poor" solvent (anti-solvent) are extremely useful.[13] Common pairs for this type of molecule include Ethanol/Water, Acetone/Water, or DMF/Water.[11][13]

The following table summarizes key properties of recommended starting solvents.

SolventBoiling Point (°C)Polarity IndexTypeRole
Water100.010.2Polar ProticSolvent / Anti-Solvent
Methanol64.75.1Polar ProticGood Solvent
Ethanol78.44.3Polar ProticGood Solvent
Isopropanol82.63.9Polar ProticGood Solvent
Acetone56.05.1Polar AproticGood Solvent
Ethyl Acetate77.14.4Polar AproticGood Solvent
Acetonitrile81.65.8Polar AproticGood Solvent
DMF153.06.4Polar AproticStrong Solvent
Q4: How do I perform a systematic solvent screen efficiently?

A: A small-scale, systematic screen is crucial to avoid wasting material.

Protocol: Small-Scale Solubility Test

  • Place a small, accurately weighed amount of DMBC-acid (e.g., 10-20 mg) into a small vial.

  • Add a measured volume of the chosen solvent (e.g., 0.1 mL) at room temperature.

  • Observe if the solid dissolves. If not, vortex or stir for 1-2 minutes.

  • If the solid remains, continue adding the solvent in 0.1 mL increments until the solid dissolves or a large volume (e.g., 3 mL) has been added. Record the volume needed. A good candidate will require a moderate volume. If it dissolves instantly, the solvent is too strong for cooling crystallization.[13]

  • If the solid does not dissolve at room temperature, gently warm the vial in a water or sand bath.[13] Observe if it dissolves upon heating.

  • If it dissolves upon heating, allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. An ideal solvent will show significant crystal formation upon cooling.

  • Repeat for all selected solvents and solvent mixtures to identify promising candidates for scale-up.

Section 3: Troubleshooting Common Crystallization Problems

This section addresses the most frequent challenges encountered during crystallization experiments and provides actionable solutions.

Q5: My compound is not crystallizing from the cooled solution. What should I do?

A: This is a common issue that indicates the solution is not sufficiently supersaturated. The goal is to induce nucleation, the first step of crystal formation. Follow this decision workflow:

Caption: Troubleshooting workflow for failure to crystallize.

Causality: Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites.[14][15] Seed crystals provide a perfect template for further crystal growth, bypassing the initial energy barrier for nucleation.[15] Evaporation and further cooling both serve to increase the supersaturation of the solution, which is the thermodynamic driving force for crystallization.[16]

Q6: The compound "oiled out" as a liquid instead of forming solid crystals. How do I prevent this?

A: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that specific solvent environment. Impurities can also suppress the melting point, exacerbating this issue.[14]

Solutions:

  • Increase Solvent Volume: The most common cause is that the solution is too concentrated. Re-heat the mixture to dissolve the oil, then add more of the "good" solvent (10-20% additional volume) to lower the saturation temperature. Cool the solution again, but much more slowly.[14]

  • Lower the Cooling Rate: A rapid temperature drop can cause the compound to crash out of solution above its melting point. Try insulating the flask to ensure very slow cooling.

  • Change the Solvent System: Select a solvent or solvent mixture with a higher boiling point. This ensures that the solution temperature stays high for longer, allowing the molecules more time to arrange into an ordered lattice.

  • Purify the Material: If oiling out persists, it may be caused by impurities. Consider purifying the material by another method (e.g., column chromatography) before attempting recrystallization. Adding activated charcoal during the hot filtration step can sometimes remove colored impurities that may inhibit crystallization.[11][14]

Q7: My crystallization was too fast, resulting in a fine powder or tiny needles. How can I get larger, higher-quality crystals?

A: The formation of powder or fine needles indicates that nucleation was too rapid and widespread, leading to poor crystal growth. The goal is to slow down the process to favor growth over nucleation.

Solutions:

  • Use More Solvent: This is the most effective method. A more dilute solution will reach supersaturation at a lower temperature and more slowly upon cooling, giving the molecules more time to incorporate into the growing crystal lattice in an orderly fashion.[14] Start by adding 5-10% more solvent than the minimum required for dissolution at boiling.

  • Slow, Controlled Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop (ideally insulated), and only then move it to a refrigerator or ice bath. A programmable cooling bath is ideal for maximum control.

  • Reduce Thermal Shock: Ensure the solution is heated just enough to dissolve the solid. Overheating can lead to solvent loss and an overly concentrated solution that crashes out upon cooling.

Q8: The crystal yield is very low. How can I improve it?

A: A low yield means a significant amount of your compound remained dissolved in the mother liquor.

Solutions:

  • Minimize Solvent Volume: While using too little solvent can cause premature crystallization, using far too much is a primary cause of low yield.[14] Aim for the optimal amount identified in your screening tests.

  • Cool Thoroughly: Ensure the crystallization mixture has been cooled for a sufficient amount of time at the lowest practical temperature (e.g., in an ice-water bath for at least 30-60 minutes) to maximize precipitation.

  • Recover a Second Crop: After filtering the first crop of crystals, try concentrating the mother liquor by evaporating a portion of the solvent (e.g., 50%) and re-cooling. This will often yield a second, albeit less pure, crop of crystals.

  • Use an Anti-Solvent: If using a single solvent system, consider adding a miscible anti-solvent to the mother liquor to precipitate more product. Add the anti-solvent dropwise until the solution becomes cloudy, then allow it to stand.

Section 4: Advanced Techniques & Polymorphism

Q9: How do I perform a pH swing crystallization for DMBC-acid?

A: This technique leverages the compound's pH-dependent solubility for excellent control over crystallization. You can start from either a basic or acidic solution.

Caption: Workflow for pH swing crystallization.

Key to Success: The rate of pH change is critical. A very slow, dropwise addition of the acid or base as you approach the pI will create a state of low, sustained supersaturation, which is ideal for growing large, well-ordered crystals. Rapid pH change will cause the material to crash out as an amorphous powder.

Q10: I am getting different looking crystals (e.g., needles vs. plates) under different conditions. Could this be polymorphism?

A: Yes, it is highly likely. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[17] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point, which is critically important in drug development.[18] Benzimidazole derivatives are known to exhibit polymorphism.[19]

How to Investigate:

  • Systematic Screening: Deliberately vary crystallization parameters and observe the resulting crystal habit. Key variables to screen are:

    • Solvent: Crystallize the compound from a wide range of different solvents (e.g., methanol, acetonitrile, ethyl acetate).

    • Cooling Rate: Compare crystals obtained from rapid cooling versus very slow, controlled cooling.

    • Supersaturation Level: Compare results from a highly concentrated solution versus a more dilute one.

  • Characterization: Each distinct crystal habit should be isolated and analyzed using solid-state characterization techniques to confirm if they are true polymorphs.

    • Powder X-ray Diffraction (PXRD): This is the definitive method. Different polymorphs will give distinctly different diffraction patterns.

    • Differential Scanning Calorimetry (DSC): Different polymorphs will often have different melting points or may exhibit solid-state transitions upon heating.

    • Infrared (IR) or Raman Spectroscopy: Differences in hydrogen bonding and molecular conformation between polymorphs can lead to subtle but measurable shifts in the vibrational spectra.

If you identify multiple polymorphs, it is crucial to determine their thermodynamic relationship (i.e., which form is the most stable) and to develop a robust crystallization protocol that consistently produces the desired form.[18][20]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve a common analytical challenge: peak tailing. As an amphoteric molecule, possessing both a carboxylic acid and a basic benzimidazole moiety, this compound presents unique chromatographic behavior that requires careful method optimization to achieve symmetrical peak shapes essential for accurate quantification.

This guide provides in-depth, question-and-answer-based troubleshooting strategies, grounded in scientific principles and practical laboratory experience.

Understanding the Challenge: Why Does this compound Exhibit Peak Tailing?

Peak tailing for this compound primarily stems from its amphoteric nature and its interactions with the HPLC stationary phase. The key contributing factors are:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can interact with the basic benzimidazole ring of the analyte through ion-exchange mechanisms. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

  • Analyte Ionization State: The ionization of both the carboxylic acid and the benzimidazole ring is pH-dependent. At a mobile phase pH close to the pKa of either functional group, a mixed population of ionized and non-ionized species can exist, leading to peak distortion. The predicted pKa of the parent compound, 1H-benzoimidazole-5-carboxylic acid, is approximately 3.10, indicating the acidity of the carboxylic acid. The benzimidazole ring, on the other hand, is basic.

  • Metal Contamination: Trace metal impurities on the column packing material or from the HPLC system hardware can chelate with the analyte, causing peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Workflow

This section provides a systematic approach to diagnosing and resolving peak tailing issues.

Q1: My peak for this compound is tailing. Where do I start troubleshooting?

A logical first step is to follow a systematic workflow to identify the root cause of the peak tailing. The following diagram illustrates a recommended troubleshooting pathway:

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.20 g/mol ). The document outlines standard spectroscopic methods and alternative analytical procedures, presenting expected experimental data and detailed protocols to aid researchers in verifying the chemical identity, purity, and structure of the target compound.

Overview of Analytical Techniques

The confirmation of a synthesized molecule's structure is a critical step in chemical and pharmaceutical research. A multi-technique approach is often necessary to provide unambiguous evidence of the correct molecular structure and to rule out isomers or impurities. The primary methods rely on spectroscopy to probe the molecular framework, while classical and advanced analytical techniques can provide complementary or definitive proof.

Below is a comparison of common and alternative methods for the structural elucidation of this compound.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Number, environment, and connectivity of protons.Provides detailed information on the proton framework; relatively fast and non-destructive.Can be complex to interpret; solvent choice can affect shifts.
¹³C NMR Spectroscopy Number and electronic environment of carbon atoms.Complements ¹H NMR; indicates the number of unique carbons.Lower sensitivity than ¹H NMR; requires longer acquisition times.
FT-IR Spectroscopy Presence of specific functional groups.Fast, simple, and provides a characteristic fingerprint of the molecule.Does not provide detailed connectivity information; some absorptions can be ambiguous.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular weight and formula (with HRMS); fragmentation helps identify structural motifs.Isomers may have identical molecular weights; some compounds may not show a clear molecular ion peak.
Elemental Analysis (CHN) Percentage composition of C, H, and N.Confirms the empirical and molecular formula.[1][2]Does not distinguish between isomers; requires a highly pure sample for accurate results.[3]
Single-Crystal X-ray Diffraction Absolute 3D molecular structure, bond lengths, and angles.Provides definitive, unambiguous structural proof.[4]Requires a suitable single crystal, which can be difficult to grow.

Recommended Experimental Workflow

A logical workflow ensures that the most efficient methods are used to gather sufficient evidence for structural confirmation. The process typically begins with spectroscopic techniques to quickly assess the success of the synthesis, followed by methods to confirm purity and, if necessary, an unambiguous structural determination.

G cluster_initial Initial Analysis Synthesis Synthesized Product Purification Purification (e.g., Recrystallization) Synthesis->Purification TLC Purity Check (TLC) Purification->TLC FTIR FT-IR Spectroscopy TLC->FTIR NMR NMR Spectroscopy (¹H & ¹³C) TLC->NMR MS Mass Spectrometry (LC-MS / HRMS) TLC->MS Final Structure Confirmed FTIR->Final EA Elemental Analysis NMR->EA XRD Single-Crystal X-ray Diffraction (Optional) NMR->XRD MS->Final EA->Final XRD->Final

Workflow for Structural Confirmation.

Experimental Data and Interpretation

The following tables summarize the expected data from the primary analytical techniques for this compound.

NMR Spectroscopy Data
  • Solvent: DMSO-d₆

  • Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~8.2Singlet (or Doublet, small J)1HH-4Aromatic proton adjacent to the carboxylic acid group and the fused imidazole ring, expected to be the most deshielded aromatic proton.
~7.9Doublet1HH-6Aromatic proton ortho to the carboxylic acid group.
~7.7Doublet1HH-7Aromatic proton meta to the carboxylic acid group.
~3.8Singlet3HN-CH₃ (at position 1)Methyl group attached to the nitrogen atom; its chemical shift is influenced by the aromatic system.
~2.6Singlet3HC-CH₃ (at position 2)Methyl group attached to the C2 carbon of the imidazole ring.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~167-COOHCarbonyl carbon of the carboxylic acid.
~154C-2Carbon in the imidazole ring attached to the methyl group and two nitrogen atoms.
~142C-7aFused aromatic carbon adjacent to the N-methyl group.
~135C-3aFused aromatic carbon adjacent to the second nitrogen.
~127C-5Aromatic carbon bearing the carboxylic acid group.
~125C-6Aromatic carbon ortho to the carboxylic acid group.
~120C-4Aromatic carbon para to the carboxylic acid group.
~112C-7Aromatic carbon meta to the carboxylic acid group.
~31N-CH₃N-methyl carbon.
~14C-CH₃C-methyl carbon.
FT-IR and Mass Spectrometry Data

Table 3: Expected FT-IR and MS Data

TechniqueExpected ResultInterpretation
FT-IR Broad band: 3300-2500 cm⁻¹Sharp band: ~1700 cm⁻¹Bands: 1620-1450 cm⁻¹Bands: ~3050 cm⁻¹Bands: ~2950 cm⁻¹O-H stretch of carboxylic acid (hydrogen-bonded).C=O stretch of carboxylic acid.C=C and C=N stretches of the aromatic and imidazole rings.Aromatic C-H stretch.Aliphatic C-H stretch (methyl groups).
Mass Spec. (EI) [M]⁺•: m/z = 190Fragment: m/z = 175Fragment: m/z = 145Molecular ion peak corresponding to C₁₀H₁₀N₂O₂.Loss of a methyl group (-CH₃).Loss of a carboxyl group (-COOH).
HRMS (ESI+) [M+H]⁺: 191.0815Calculated exact mass for [C₁₀H₁₁N₂O₂]⁺ is 191.0815, confirming the molecular formula.
Alternative Confirmatory Data

Table 4: Expected Elemental Analysis and X-ray Diffraction Data

TechniqueExpected ResultInterpretation
Elemental Analysis C: 63.15%H: 5.30%N: 14.73%The experimentally determined percentages should be within ±0.4% of these calculated values to confirm the elemental composition and purity.[3]
X-ray Diffraction Provides a complete 3D structural model with specific bond lengths (e.g., C=O, C-N, C-C) and angles.Unambiguously confirms the connectivity and stereochemistry, serving as the definitive proof of structure.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Protocol: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm).

  • ¹³C NMR Protocol: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (several hours) may be required. Calibrate the chemical shifts to the solvent peak (DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol: Place a small amount of the dry, solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Protocol: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. The high-resolution data will provide the exact mass, which can be used to confirm the molecular formula.

Elemental Analysis
  • Instrument: CHN Elemental Analyzer.

  • Protocol: A precisely weighed amount of the highly purified and dried sample (1-3 mg) is combusted at high temperatures (around 1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or other detectors. The instrument software calculates the percentage of each element.

Single-Crystal X-ray Diffraction
  • Protocol: Grow a single crystal of the compound, typically by slow evaporation of a saturated solution in a suitable solvent system. Mount a suitable crystal on a goniometer.

  • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

References

A Comparative Guide to the Development and Validation of an Analytical Method for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

We will focus on developing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a cornerstone of pharmaceutical analysis due to its robustness, cost-effectiveness, and wide availability. Furthermore, we will compare this workhorse technique with orthogonal methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Capillary Electrophoresis (CE) to provide a complete perspective on available analytical technologies.

Part 1: HPLC-UV Method Development Strategy

The development of a reliable analytical method is a systematic process of optimizing various parameters to achieve the desired performance characteristics. Our objective is to create a method that is specific, sensitive, and robust for the intended application.

Analyte Characterization and Initial Parameter Selection

The structure of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is foundational to our method development. The presence of the benzimidazole ring system provides a strong chromophore, making UV detection a highly suitable choice. The carboxylic acid moiety dictates that the compound's ionization state, and therefore its chromatographic retention, will be pH-dependent.

Initial method development choices are guided by this structure:

  • Column Chemistry: The molecule possesses moderate polarity. A reversed-phase C18 column is the logical starting point, as it provides a versatile hydrophobic stationary phase for retaining such analytes.

  • Mobile Phase: A combination of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is appropriate for reversed-phase chromatography. To ensure consistent retention and sharp peak shape for the acidic analyte, the pH of the aqueous phase should be controlled. A pH of around 3, well below the estimated pKa of the carboxylic acid group (~4-5), will keep the analyte in its neutral, more retained form. A buffer such as 0.1% formic acid in water is an excellent and volatile choice.

  • Detection Wavelength (λmax): The optimal wavelength for detection corresponds to the absorbance maximum of the analyte, which provides the best signal-to-noise ratio. This is empirically determined by scanning a standard solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Experimental Workflow for Method Development

The following diagram illustrates the logical workflow for developing the HPLC-UV method.

G cluster_prep Phase 1: Preparation & Characterization cluster_dev Phase 2: Chromatographic Development cluster_val Phase 3: Method Validation A Prepare Standard Solution of Analyte B Determine λmax via UV-Vis or PDA Scan A->B D Initial Mobile Phase: ACN/0.1% Formic Acid (50:50) B->D Inform Wavelength Setting C Select C18 Column C->D E Inject Standard & Evaluate Peak D->E F Optimize Mobile Phase Ratio (for Retention Time) E->F Is tR optimal? G Optimize Buffer pH/Concentration (for Peak Shape) E->G Is peak shape good? H Finalized Method Parameters F->H G->H I Perform Validation Experiments (ICH Q2(R1)) H->I J Document Results I->J

Caption: Workflow for HPLC-UV Method Development.

Proposed HPLC-UV Method Protocol

Objective: To provide a starting point for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 60% A, 40% B) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at determined λmax (e.g., 285 nm)
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standards and samples.

  • Data Analysis: Integrate the peak area of the analyte and use a calibration curve to determine the concentration in unknown samples.

Part 2: Method Validation According to ICH Q2(R1) Guidelines

Once the method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" is the globally recognized standard for this process.

The validation process involves a series of experiments to assess the following parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by matrix or impurities.Peak purity analysis (using PDA detector) should pass. In forced degradation studies, the main peak should be resolved from degradant peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined as a signal-to-noise ratio of 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%).
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.The effect of variations (e.g., pH ±0.2, column temp ±5°C) on results should be minimal, with system suitability parameters still met.

Part 3: Comparison with Alternative Analytical Methods

While HPLC-UV is a robust and reliable technique, other methods may be more suitable depending on the specific analytical challenge, such as requiring higher sensitivity for trace analysis or a different selectivity mechanism for complex samples.

Overview of Alternatives
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. It is the gold standard for bioanalysis (quantifying drugs in biological fluids) and for detecting trace-level impurities.

  • Capillary Electrophoresis (CE): CE separates molecules in a narrow capillary based on their charge-to-size ratio under the influence of an electric field. It offers extremely high separation efficiency and is an excellent orthogonal technique to HPLC.

Comparative Analysis
FeatureHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Partitioning between mobile and stationary phases.Separation by chromatography, detection by mass-to-charge ratio.Separation by electrophoretic mobility in an electric field.
Selectivity Moderate to high; based on physicochemical properties.Very high; based on parent and fragment ion masses.High; based on charge-to-size ratio.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).Good (comparable to or slightly less sensitive than HPLC-UV).
Matrix Effect Low to moderate.Can be significant (ion suppression/enhancement).Low, as there is no stationary phase.
Instrumentation Cost Low.High.Moderate.
Operational Complexity Low.High; requires specialized expertise.Moderate.
Best For Routine QC, purity assessment, content uniformity.Bioanalysis, trace impurity analysis, metabolite identification.Chiral separations, analysis of charged species, orthogonal method.
Decision Framework for Method Selection

The choice of analytical technique is driven by the specific requirements of the analysis. The following diagram provides a simplified decision-making framework.

G A What is the primary goal? B Is high sensitivity (pg/mL) required? A->B Trace Analysis C Is it for routine QC of bulk material? A->C Purity/Assay D Need an orthogonal method for confirmation? A->D Confirmation E Use LC-MS/MS B->E Yes F Use HPLC-UV B->F No C->F Yes G Use CE D->G Yes

A Comparative Guide to the Biological Activity of Benzimidazole Derivatives, with a Focus on 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid and other benzimidazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this document leverages extensive research on the broader benzimidazole class to offer insights into its potential activities and to highlight the structure-activity relationships that govern the therapeutic potential of these compounds.

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their diverse pharmacological profile includes antimicrobial, anticancer, antiviral, and anthelmintic activities.[1][2] The biological activity of a benzimidazole derivative is highly dependent on the nature and position of its substituents.

Comparative Analysis of Biological Activities

To understand the potential of this compound, it is crucial to examine the biological activities of structurally related compounds. The following tables summarize the in vitro anticancer and antimicrobial activities of various benzimidazole derivatives, providing a framework for structure-activity relationship (SAR) analysis.

Anticancer Activity

Benzimidazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3][4][5][6] The mechanism of action often involves the inhibition of key cellular processes such as microtubule polymerization or the activity of protein kinases like VEGFR-2.[6][7]

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Key Structural Features & Inferences
Benzimidazole-Chalcone Derivatives MCF-7 (Breast), OVCAR-3 (Ovarian), A549 (Lung), HEP-G2 (Liver)8.91 - 14.88N-substituted benzimidazoles with an alkyl chain and a nitrogen-containing ring showed enhanced cytotoxicity. The presence of a chalcone moiety appears crucial for activity.[3]
Benzimidazole-Triazole Hybrids HepG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical)0.086 (EGFR inhibition)A specific derivative (5a) demonstrated potent EGFR inhibitory activity and strong cytotoxic effects against multiple cell lines.[8]
Mebendazole HUH7 (Liver), A549 (Lung), MCF7 (Breast)Not specifiedA well-known anthelmintic, mebendazole, shows potential as a repurposed anticancer drug by targeting VEGFR-2.[7]
Schiff Base–Benzimidazole Hybrids Various (NCI-60 panel)1.46 - 7.97These hybrids demonstrated broad-spectrum anticancer activity. Specific substitutions on the phenyl ring at the 2-position of the benzimidazole core were critical for potency.[6]
2-Aryl-1-hydroxyimidazole-5-carboxylates Vaccinia virus infected Vero cellsCC50 = 321.97While primarily antiviral, this class highlights the activity of carboxylate-substituted imidazoles, a related heterocyclic system.[8]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Lower values indicate higher potency.

Based on this data, the presence of the carboxylic acid group at the 5-position of this compound could contribute to its biological activity, potentially through interactions with specific cellular targets. The dimethyl substitution at the 1 and 2 positions will influence the compound's lipophilicity and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Antimicrobial Activity

Benzimidazole derivatives are also well-documented for their broad-spectrum antimicrobial properties, targeting various bacterial and fungal pathogens.[2][9][10][11][12]

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Key Structural Features & Inferences
2-Aryl Benzimidazole Derivatives Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa50 - 200Neutral 2-aryl derivatives showed moderate antimicrobial activity.[12]
Pyrazole-attached Benzimidazoles S. aureus, S. epidermidis, M. luteus, B. cereus7.81 - 15.62Specific derivatives displayed potent activity against Gram-positive bacteria, comparable to ciprofloxacin.[11]
Benzimidazole-hydrazone Derivatives Candida speciesNotable antifungal activityWhile exhibiting weak antibacterial activity, some hydrazone derivatives were potent against Candida.[13]
Various Substituted Benzimidazoles Methicillin-resistant Staphylococcus aureus (MRSA)Comparable to ciprofloxacinThe antimicrobial activity was highly dependent on the specific substituents at the 1, 2, and 5 positions.[2]
Benzimidazole Derivatives with (benz)azolylthio moieties E. coli, S. aureus, E. faecalis, B. subtilisNot specifiedOne derivative showed more potent activity against E. coli than the reference drug.

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

The data suggests that substitutions on the benzimidazole core are critical for antimicrobial efficacy. The specific combination of a carboxylic acid at the 5-position and methyl groups at the 1 and 2-positions in the target compound would need to be experimentally evaluated to determine its antimicrobial spectrum and potency.

Experimental Protocols

To provide a comprehensive understanding of how the biological activity of benzimidazole derivatives is assessed, detailed methodologies for key experiments are outlined below.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test benzimidazole derivative (typically ranging from 0.01 to 100 µM) and incubated for 48 to 72 hours. A control group is treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The test benzimidazole derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth with no microorganism) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Cellular Mechanisms and Workflows

To further illustrate the context of this research, the following diagrams, generated using Graphviz (DOT language), depict a representative signaling pathway targeted by some anticancer benzimidazoles and a general workflow for screening the biological activity of novel compounds.

Caption: VEGFR-2 signaling pathway inhibited by certain benzimidazole derivatives.

Caption: General workflow for the screening of biological activity of novel compounds.

References

comparative analysis of different synthetic routes for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

The production of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a key building block in pharmaceutical research, can be approached through several synthetic pathways. This guide provides a comparative analysis of two prominent routes, offering insights into their respective methodologies, yields, and chemical requirements. The selection of an optimal route will depend on factors such as the availability of starting materials, desired purity, and scalability.

Key Synthetic Pathways

Two primary strategies for the synthesis of this compound are outlined below:

  • Route A: Cyclization followed by N-Methylation. This classic approach involves the initial formation of the benzimidazole ring system followed by the introduction of the N-methyl group.

  • Route B: Reductive Cyclization. This route builds the benzimidazole core in a concerted fashion from a substituted nitroaromatic precursor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthetic route, providing a basis for comparison.

ParameterRoute A: Cyclization followed by N-MethylationRoute B: Reductive Cyclization
Starting Materials 3,4-Diaminobenzoic acid, Acetic Anhydride, Methyl Iodide4-Chloro-3-nitrobenzoic acid, Methylamine, Acetic Anhydride
Key Intermediates 2-Methyl-1H-benzoimidazole-5-carboxylic acid4-(Methylamino)-3-nitrobenzoic acid, 3-Amino-4-(methylamino)benzoic acid
Overall Yield ModerateGood
Number of Steps 23
Reagent Toxicity Methyl Iodide is toxic and a regulated substance.4-Chloro-3-nitrobenzoic acid is a hazardous substance.
Scalability GoodGood

Experimental Protocols

Route A: Cyclization followed by N-Methylation

This route commences with the synthesis of 2-methyl-1H-benzoimidazole-5-carboxylic acid, which is subsequently methylated.

Step 1: Synthesis of 2-Methyl-1H-benzoimidazole-5-carboxylic acid

A mixture of 3,4-diaminobenzoic acid and a slight excess of acetic anhydride is heated. The acetic anhydride serves as both the acetylating agent and the dehydrating agent for the cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically precipitated by adjusting the pH, filtered, and washed to yield 2-methyl-1H-benzoimidazole-5-carboxylic acid.

Step 2: N-Methylation of 2-Methyl-1H-benzoimidazole-5-carboxylic acid

The intermediate from Step 1 is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF), along with a base, typically potassium carbonate. Methyl iodide is then added, and the reaction mixture is stirred, often with heating, to facilitate the N-methylation. The reaction results in a mixture of N1 and N3 methylated isomers due to the tautomeric nature of the benzimidazole ring. The desired 1,2-dimethyl isomer is then isolated and purified, commonly using column chromatography.[1]

Route B: Reductive Cyclization

This pathway begins with the synthesis of a key nitroaromatic intermediate.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

4-Chloro-3-nitrobenzoic acid is reacted with an aqueous solution of methylamine. The nucleophilic aromatic substitution of the chlorine atom by the methylamino group yields 4-(methylamino)-3-nitrobenzoic acid.

Step 2: Reduction of 4-(Methylamino)-3-nitrobenzoic acid

The nitro group of 4-(methylamino)-3-nitrobenzoic acid is reduced to an amino group to form 3-amino-4-(methylamino)benzoic acid. This reduction is commonly achieved using catalytic hydrogenation (e.g., with Pd/C as a catalyst) or with reducing agents like tin(II) chloride in an acidic medium.

Step 3: Cyclization to this compound

The resulting 3-amino-4-(methylamino)benzoic acid is then cyclized by reacting it with acetic anhydride. This step involves the acetylation of both amino groups followed by an acid-catalyzed intramolecular cyclization and dehydration to form the final product, this compound.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic route, the following diagrams have been generated.

Synthetic_Workflow General Experimental Workflow for Benzimidazole Synthesis cluster_RouteA Route A: Cyclization followed by N-Methylation cluster_RouteB Route B: Reductive Cyclization A_Start 3,4-Diaminobenzoic Acid + Acetic Anhydride A_Inter 2-Methyl-1H-benzoimidazole- 5-carboxylic acid A_Start->A_Inter Cyclization A_Product 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid A_Inter->A_Product N-Methylation (Methyl Iodide, Base) B_Start 4-Chloro-3-nitrobenzoic Acid + Methylamine B_Inter1 4-(Methylamino)-3-nitrobenzoic acid B_Start->B_Inter1 Nucleophilic Aromatic Substitution B_Inter2 3-Amino-4-(methylamino)benzoic acid B_Inter1->B_Inter2 Nitro Group Reduction B_Product 1,2-Dimethyl-1H-benzoimidazole- 5-carboxylic acid B_Inter2->B_Product Cyclization (Acetic Anhydride)

Caption: Comparative workflow of the two main synthetic routes.

Conclusion

Both Route A and Route B offer viable methods for the synthesis of this compound. Route A is more traditional and may be preferable if 3,4-diaminobenzoic acid is readily available. However, it requires a separate N-methylation step which can lead to isomeric mixtures requiring careful purification. Route B, while involving more steps, may offer better overall yields and avoids the use of highly toxic methyl iodide in the final steps. The choice between these routes will ultimately be guided by the specific needs and resources of the research or development team.

References

Comparative Analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid and Structurally Related Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. This is largely due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets. This guide explores the experimental validation of several benzimidazole derivatives to provide a comparative context for the potential therapeutic applications of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid.

Comparative Biological Activities

The following table summarizes the reported biological activities of selected benzimidazole derivatives, offering a glimpse into the potential therapeutic areas for this compound.

Compound/Derivative ClassBiological ActivityQuantitative Data (IC₅₀/Kᵢ)Target/Cell Line
This compound HypotheticalData not availableNot applicable
Benzimidazole-5-carboxylic acid derivativesAntiproliferative, induce cell deathData not specified in general reviewsLeukemic cells
N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazidesAntiproliferativeLow micromolar rangeMurine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), human pancreas carcinoma (Mia Paca-2)
Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamatesAntineoplastic, mitotic spindle poisoning< 1 µML1210 cells
Benzimidazole-4-carboxamides and -carboxylates5-HT₄ receptor antagonistsKᵢ = 0.11-2.9 nMSerotonin 5-HT₄ receptors
1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateAntileukemicIC₅₀ = 3 µMLeukemic cells

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives are provided below. These protocols serve as a reference for the validation of this compound.

Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This in vitro assay assesses the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

Materials:

  • Purified human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 10 mM DTT, 1 mg/ml BSA)

  • 10 mM ATP solution

  • Test compound

  • Loading dye

  • 1% Agarose gel

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, supercoiled DNA, and ATP.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the Topoisomerase II enzyme.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA compared to the enzyme-only control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate common experimental workflows and a key signaling pathway relevant to the evaluation of benzimidazole derivatives.

experimental_workflow_antiproliferative cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Benzimidazole Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay Treated Cells ic50 IC50 Determination mtt_assay->ic50 Viability Data topo_assay Topoisomerase II Inhibition Assay ic50->topo_assay Active Compounds pathway_analysis Signaling Pathway Analysis topo_assay->pathway_analysis Mechanism Insight

Workflow for Antiproliferative Drug Discovery.

topoisomerase_ii_pathway cluster_topo Topoisomerase II Catalytic Cycle cluster_drug Drug Action cluster_outcome Cellular Outcome dna_binding Topo II binds to DNA cleavage DNA Double-Strand Break dna_binding->cleavage strand_passage Strand Passage cleavage->strand_passage apoptosis Apoptosis cleavage->apoptosis Leads to cell_cycle_arrest Cell Cycle Arrest cleavage->cell_cycle_arrest Induces religation DNA Re-ligation strand_passage->religation religation->dna_binding drug Benzimidazole Derivative (e.g., Etoposide analogue) drug->cleavage Stabilizes Cleavage Complex

Topoisomerase II Inhibition Pathway.

comparative docking studies of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Silico Performance Against Various Protein Targets

This guide provides a comparative analysis of the molecular docking performance of various 1,2-disubstituted benzimidazole derivatives, including those structurally related to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. The aim is to offer researchers and drug development professionals a clear, data-driven overview of the binding affinities of these compounds against several key protein targets implicated in different diseases. The information is compiled from multiple research studies to present a broader understanding of the therapeutic potential of the benzimidazole scaffold.

Data Presentation: Comparative Docking Scores

The following table summarizes the molecular docking results for a selection of benzimidazole derivatives against various protein targets. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction between the ligand (benzimidazole derivative) and the protein. A more negative score generally signifies a stronger binding affinity.

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
2-(3,4-dimethylphenyl)-1H-1,3-benzimidazole (BI-02)Beta-Tubulin1SA0-8.50Albendazole-7.0
2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03)Beta-Tubulin1SA0-8.35Albendazole-7.0
Substituted Benzimidazole Derivative 7Mtb KasA6P9K-7.368IsoniazidNot specified in source
Substituted Benzimidazole Derivative 8Mtb KasA6P9K-7.173IsoniazidNot specified in source
Triazinane-benzimidazole derivative 5dTopoisomerase II1JIJHigh binding energyVosaroxinNot specified in source
Triazinane-benzimidazole derivative 6dDNA gyrase subunit B1KZNHigh binding energyVosaroxinNot specified in source
Benzimidazole-isatin hybrid 1eDNA gyrase6RKS-8.4Norfloxacin-8.4
N-(4-alkyl-4-oxo-1,3-thiazolidin-3-yl)-2-(5-nitro-1H-benzimidazole-1-yl)acetamide 4aM. tuberculosis transcription protein3Q3S-7.576Ciprofloxacin-6.714

Note: "High binding energy" was mentioned qualitatively in the source material, without specific numerical values being easily extractable for this table.

Experimental Protocols: Molecular Docking Methodology

The following protocol is a generalized representation of the molecular docking procedures commonly employed in the cited studies for benzimidazole derivatives.[1][2][3][4]

1. Ligand Preparation:

  • The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).

  • These structures are then converted to 3D SDF (Structure-Data File) format.

  • Ligand preparation is performed using tools like the LigPrep module in Schrödinger Suite or AutoDock Tools.[1][2] This step involves generating low-energy 3D conformations, adding hydrogen atoms, and assigning appropriate protonation states at a physiological pH (typically 7.0 ± 2.0).

2. Protein Preparation:

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • The protein structure is prepared using a protein preparation wizard (e.g., in Maestro) or AutoDock Tools.[1][2] This process typically includes:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning bond orders and formal charges.

    • Repairing missing side chains and loops.

    • Minimizing the energy of the structure to relieve any steric clashes.

3. Active Site Definition and Grid Generation:

  • The binding site (active site) of the protein is identified, often based on the location of a co-crystallized native ligand or through literature analysis.

  • A grid box is generated around the defined active site. The size of the grid box is set to be large enough to encompass the entire binding pocket, allowing the ligand to rotate and translate freely within it. For example, a grid box of 90Å x 90Å x 90Å has been used for docking with beta-tubulin.[2][5]

4. Molecular Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, Schrödinger's Glide, or similar programs.[2][3][4]

  • The prepared ligands are docked into the prepared protein's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.

  • The docking results are then analyzed, with the best poses being selected based on the most favorable (lowest) docking scores and the observed interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation) grid_gen Grid Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB) protein_prep->grid_gen docking_sim Molecular Docking (Ligand-Protein Interaction) grid_gen->docking_sim pose_analysis Pose Analysis (Binding Energy Calculation) docking_sim->pose_analysis results Comparative Results (Identify Best Candidates) pose_analysis->results Ligand_Protein_Interactions cluster_interactions Binding Interactions protein Protein Active Site ligand Benzimidazole Derivative h_bond Hydrogen Bonds ligand->h_bond hydrophobic Hydrophobic Interactions ligand->hydrophobic pi_pi Pi-Pi Stacking ligand->pi_pi h_bond->protein hydrophobic->protein pi_pi->protein

References

Assessing the Selectivity of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic aromatic organic compounds. While the broader benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, specific data on the molecular target and selectivity of this compound is not currently available in the public domain. This guide will therefore provide a comparative overview of the known biological activities of structurally related benzimidazole derivatives and outline the established experimental methodologies for determining the selectivity of a compound like this compound for its potential biological target.

General Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives have been extensively studied and are known to possess a diverse range of pharmacological properties. This broad activity spectrum suggests that different substitutions on the benzimidazole core can significantly influence their molecular targets and biological effects. Known activities include:

  • Antimicrobial Activity: Many benzimidazole derivatives exhibit potent activity against a range of microbial pathogens, including bacteria, fungi, viruses, and parasites.

  • Anticancer Activity: Several benzimidazole-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Their mechanisms of action can include the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and poly (ADP-ribose) polymerase (PARP).

  • Kinase Inhibition: The benzimidazole scaffold has been identified as a "privileged structure" for the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Given the prevalence of kinase inhibition among benzimidazole derivatives, it is plausible that this compound may also target one or more kinases. However, without experimental data, this remains speculative.

Determining Target Selectivity: A Methodological Overview

To assess the selectivity of a compound for its target, a series of well-defined experiments are required. The general workflow for such an investigation is outlined below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular and In Vivo Validation A Compound Synthesis and Purification B High-Throughput Screening (HTS) (e.g., against a kinase panel) A->B C Hit Identification (Primary Target(s)) B->C D Dose-Response Assays (IC50/Ki determination for primary target) C->D E Broad Panel Screening (e.g., full kinome scan) D->E F Secondary Target Identification and IC50/Ki Determination E->F G Cell-Based Assays (Target engagement and downstream signaling) F->G H In Vivo Efficacy and Toxicity Studies G->H

Figure 1: Experimental workflow for target identification and selectivity profiling.
Experimental Protocols

1. Kinase Panel Screening (Primary Target Identification)

A common initial step is to screen the compound against a panel of known kinases to identify potential targets.

  • Principle: The ability of the test compound to inhibit the activity of a panel of purified kinases is measured. This is often done using radiometric assays that measure the incorporation of radiolabeled phosphate from ATP onto a substrate, or using fluorescence-based assays.

  • Protocol Outline:

    • A library of purified kinases is arrayed in a multi-well plate format.

    • Each kinase is incubated with its specific substrate and ATP (often at or near the Km concentration for each kinase).

    • The test compound (e.g., this compound) is added at a fixed concentration (e.g., 1 or 10 µM).

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the amount of product formed is quantified.

    • The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO).

2. Dose-Response Assays (IC50 Determination)

Once a primary target is identified, the potency of the compound is determined by generating a dose-response curve.

  • Principle: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined.

  • Protocol Outline:

    • The target kinase, its substrate, and ATP are incubated with a serial dilution of the test compound.

    • The enzyme activity is measured at each inhibitor concentration.

    • The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated by fitting the data to a suitable sigmoidal dose-response model.

3. Comprehensive Selectivity Profiling (e.g., Kinome Scan)

To assess the broader selectivity, the compound is screened against a much larger panel of kinases, ideally representing the entire human kinome.

  • Principle: Similar to the initial kinase panel screening, but with a much larger and more diverse set of kinases. This provides a comprehensive view of the compound's off-target effects.

  • Data Presentation: The results are often visualized as a "tree-spot" diagram or a table listing the percentage of inhibition for each kinase at a given concentration.

Comparison with Alternatives

Without a known target for this compound, a direct comparison with alternative compounds is not feasible. However, once a target is identified, the following table structure can be used to compare its selectivity profile with other known inhibitors of the same target.

CompoundTarget Kinase IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity Score*
This compound Data not availableData not availableData not availableData not available
Alternative 1 [Value][Value][Value][Value]
Alternative 2 [Value][Value][Value][Value]
Alternative 3 [Value][Value][Value][Value]

*Selectivity Score can be calculated in various ways, for example, by dividing the IC50 of an off-target by the IC50 of the primary target.

Signaling Pathway Visualization

If the target of this compound is identified as a kinase, its role in a specific signaling pathway can be visualized. For example, if the target were a hypothetical kinase "Kinase X" in a generic cancer signaling pathway, the diagram might look as follows:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Proliferation Proliferation Downstream Effector->Proliferation This compound This compound This compound->Kinase X

Figure 2: Hypothetical signaling pathway inhibited by this compound.

Conclusion

While the specific biological target and selectivity of this compound remain to be elucidated, the well-documented activities of the broader benzimidazole class suggest its potential as a bioactive molecule. To rigorously assess its selectivity, a systematic experimental approach involving initial target screening followed by comprehensive profiling is necessary. The methodologies and frameworks presented in this guide provide a clear path for researchers to undertake such an evaluation and to compare its performance with other relevant compounds once a primary target has been identified. Further research is warranted to unlock the full therapeutic potential of this and other novel benzimidazole derivatives.

A Comparative Guide to the Efficacy of Benzimidazole-5-Carboxylic Acid Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the in vitro and in vivo efficacy of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is not extensively available in the public domain, the broader class of benzimidazole-5-carboxylic acid derivatives has demonstrated significant therapeutic potential across various disease areas. This guide provides a comparative overview of the performance of several key analogs, supported by available experimental data, to illuminate the promise of this chemical scaffold.

Antitumor Activity: Targeting Cancer Cell Proliferation

Derivatives of benzimidazole-5-carboxylic acid have shown notable anticancer properties. Certain compounds have been evaluated for their ability to inhibit cancer cell growth in vitro and their mechanism of action often involves the inhibition of key enzymes in DNA replication.

In Vitro Efficacy of Benzimidazole-5-Carboxylic Acid Derivatives Against Human Cancer Cell Lines

A study on N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives and their transition metal complexes revealed potent growth-inhibitory activity against a panel of 21 human cancer cell lines[1]. The primary mechanism of action for some of these compounds was identified as the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells[1].

Compound ClassAssay TypeKey FindingsReference
N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives & metal complexesGrowth-inhibition against 21 human cancer cell linesPotent growth-inhibitory activity observed.[1]
Topoisomerase II relaxation assayCompounds 6 and 8 inhibited topoisomerase II activity at a concentration 10 times lower than etoposide.[1]
Benzimidazole-hydrazone derivativesCytostatic activity assayExhibited encouraging and consistent antiproliferative activity with low micromolar IC50 values.[2]
Experimental Protocols

Growth-Inhibitory Assay: The synthesized compounds were evaluated against a panel of 21 human cancer cell lines. The screening protocol of the National Cancer Institute (NCI) was utilized to determine the growth-inhibitory effects. The data analysis involved using the COMPARE algorithm to correlate the growth-inhibitory patterns with known anticancer agents[1].

Topoisomerase II Inhibition Assay: The inhibitory activity of the compounds on topoisomerase II was assessed using a relaxation assay. This assay measures the enzyme's ability to relax supercoiled DNA. The concentration of the compounds required to inhibit the enzyme's activity was compared to that of the known topoisomerase II inhibitor, etoposide[1].

Signaling Pathway

Topoisomerase_II_Inhibition cluster_0 Cancer Cell Nucleus cluster_1 Therapeutic Intervention DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds Relaxed_DNA Relaxed DNA TopoII->Relaxed_DNA Catalyzes Relaxation Replication DNA Replication & Cell Proliferation Relaxed_DNA->Replication Benzimidazole_Derivative Benzimidazole-5-Carboxylic Acid Derivative Benzimidazole_Derivative->TopoII Inhibits

Caption: Inhibition of Topoisomerase II by Benzimidazole Derivatives.

Antihyperlipidemic Activity: Modulating Lipid Levels

Benzimidazole derivatives have also been investigated for their potential to manage hyperlipidemia, a major risk factor for cardiovascular diseases. In vivo studies have demonstrated the efficacy of certain analogs in reducing elevated lipid levels.

In Vivo Efficacy of Benzimidazole Propyl Carboxamide Benzophenone Derivatives

A series of benzimidazole propyl carboxamide benzophenone derivatives were synthesized and evaluated for their hypolipidemic activity in a Triton WR-1339-induced hyperlipidemic rat model. The results indicated that these compounds were highly effective in reducing plasma lipid levels[3][4].

CompoundAnimal ModelDosageKey FindingsReference
7, 8, 9Triton WR-1339 induced hyperlipidemic rats30 mg/kgStatistically significant reduction in plasma triglycerides (TGs), total cholesterol (TC), and low-density lipoprotein (LDL) after 18 hours.[3]
9Triton WR-1339 induced hyperlipidemic rats30 mg/kgMost active derivative, reducing TGs serum level by 95.7%.[5]
Experimental Protocols

Triton WR-1339 Induced Hyperlipidemia Model: Hyperlipidemia was induced in Wistar rats by a single intraperitoneal injection of Triton WR-1339. The synthesized benzimidazole derivatives were administered orally to the rats. Blood samples were collected at specified time points (e.g., 18 hours post-treatment) to measure plasma levels of triglycerides, total cholesterol, LDL, and high-density lipoprotein (HDL). The efficacy of the test compounds was compared to a standard antihyperlipidemic drug, bezafibrate[3][4].

Experimental Workflow

Hyperlipidemia_Workflow Start Wistar Rats Induction Induce Hyperlipidemia (Triton WR-1339 Injection) Start->Induction Grouping Divide into Treatment Groups (Control, Standard, Test Compounds) Induction->Grouping Treatment Oral Administration of Benzimidazole Derivatives Grouping->Treatment Sampling Blood Sample Collection (18 hours post-treatment) Treatment->Sampling Analysis Measure Plasma Lipid Levels (TGs, TC, LDL, HDL) Sampling->Analysis End Comparative Efficacy Analysis Analysis->End

Caption: In Vivo Antihyperlipidemic Study Workflow.

Anti-inflammatory and Antimicrobial Activities

The versatility of the benzimidazole scaffold is further highlighted by the anti-inflammatory and antimicrobial activities exhibited by some of its derivatives.

In Vitro and In Vivo Anti-inflammatory Efficacy

A study on 2-substituted benzimidazole derivatives demonstrated their anti-inflammatory potential through both in vitro and in vivo assays. The compounds were found to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation[6].

CompoundIn Vitro Assay (Luminol-enhanced chemiluminescence)In Vivo Model (Carrageenan-induced paw edema)Reference
B2, B4, B7, B8Lower IC50 values than ibuprofen.Comparable anti-inflammatory effect to diclofenac sodium.[6]
In Vitro Antimicrobial Activity

Various benzimidazole derivatives have been screened for their antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Compound ClassTarget OrganismsKey FindingsReference
5,6-dinitro- and 2-trifluoromethyl derivativesVarious bacterial and fungal strains.Some compounds displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MICs comparable to ciprofloxacin.[7][7]
Indolylbenzo[d]imidazolesStaphylococcus aureus, Mycobacterium smegmatis, Candida albicans.High activity against staphylococci (MIC < 1 µg/mL for some compounds) and low MICs against M. smegmatis and C. albicans (e.g., 3.9 µg/mL).[8][8]
Experimental Protocols

Luminol-Enhanced Chemiluminescence Assay (In Vitro Anti-inflammatory): This assay measures the respiratory burst of phagocytes (e.g., neutrophils) by detecting the light produced from the reaction of reactive oxygen species with luminol. The inhibitory effect of the compounds on this process is quantified to determine their anti-inflammatory potential[6].

Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory): Edema is induced in the paw of mice or rats by injecting carrageenan. The volume of the paw is measured before and after the administration of the test compounds to assess their ability to reduce inflammation[6].

Minimum Inhibitory Concentration (MIC) Determination (In Vitro Antimicrobial): The MIC is determined by broth microdilution or agar dilution methods. It is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Conclusion

While the specific compound this compound requires further investigation to ascertain its therapeutic efficacy, the broader family of benzimidazole-5-carboxylic acid derivatives represents a promising and versatile scaffold for drug discovery. The data presented in this guide, drawn from studies on various analogs, demonstrates significant potential in oncology, cardiovascular disease, inflammation, and infectious diseases. Further structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for clinical development.

References

Benchmarking 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid Against Known Topoisomerase II Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. This guide provides a comparative analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a member of the benzimidazole family, against established inhibitors of human topoisomerase II. While the specific molecular target of this compound is not yet fully elucidated, its structural similarity to known topoisomerase II inhibitors suggests this enzyme as a potential target.[1] This document serves as a resource for researchers investigating novel anticancer agents by presenting a hypothetical benchmarking scenario.

Comparative Analysis of Inhibitory Activity

To provide a quantitative benchmark, the following table summarizes the inhibitory concentrations (IC50) of well-characterized topoisomerase II inhibitors. It is important to note that experimental data for this compound is not currently available in the public domain and would need to be determined experimentally.

CompoundTargetIC50 (µM)Cell Line
EtoposideTopoisomerase IIα1.5K562
DoxorubicinTopoisomerase IIα0.8HeLa
MitoxantroneTopoisomerase IIα0.5MCF-7
AmsacrineTopoisomerase IIα0.2HL-60
This compound Topoisomerase II (Hypothetical) To Be Determined -

Experimental Protocols

To experimentally validate the hypothetical activity of this compound as a topoisomerase II inhibitor and to generate comparative data, the following established protocols are recommended:

Topoisomerase II Decatenation Assay

This assay is a direct measure of the enzyme's ability to unlink catenated kinetoplast DNA (kDNA).

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing human topoisomerase IIα, kDNA, and ATP in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor (e.g., etoposide) to the reaction mixture. A control reaction without any inhibitor should be included.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow the decatenation reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA intercalating dye (e.g., ethidium bromide) and a loading dye.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA will migrate faster than the catenated kDNA.

  • Visualization and Quantification: Visualize the DNA bands under UV light and quantify the band intensities to determine the extent of inhibition. The IC50 value can be calculated from a dose-response curve.

DNA Relaxation Assay

This assay measures the ability of topoisomerase II to relax supercoiled plasmid DNA.

Methodology:

  • Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα in a reaction buffer.

  • Inhibitor Treatment: Introduce a range of concentrations of this compound or a reference inhibitor.

  • Incubation: Allow the reaction to proceed at 37°C.

  • Analysis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Data Interpretation: Quantify the decrease in the supercoiled DNA band and the increase in the relaxed DNA band to determine the inhibitory activity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of topoisomerase II and a typical experimental workflow for inhibitor screening.

Topoisomerase_II_Pathway DNA_Supercoil Supercoiled DNA Topo_II Topoisomerase II DNA_Supercoil->Topo_II ADP_Pi ADP + Pi Topo_II->ADP_Pi Cleavage_Complex Cleavage Complex (DNA-Topo II) Topo_II->Cleavage_Complex DNA Binding & Cleavage ATP ATP ATP->Topo_II DNA_Passage DNA Strand Passage Cleavage_Complex->DNA_Passage Religation Religation DNA_Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Inhibitor (e.g., 1,2-Dimethyl-1H- benzoimidazole-5-carboxylic acid) Inhibitor->Cleavage_Complex Stabilizes

Caption: Hypothetical mechanism of Topoisomerase II inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare 1,2-Dimethyl-1H- benzoimidazole-5-carboxylic acid and Control Inhibitors Incubation Incubate Enzyme, DNA, and Inhibitors Compound_Prep->Incubation Assay_Prep Prepare Topoisomerase II and DNA Substrate Assay_Prep->Incubation Gel_Electrophoresis Agarose Gel Electrophoresis Incubation->Gel_Electrophoresis Imaging Gel Imaging and Quantification Gel_Electrophoresis->Imaging Data_Analysis IC50 Determination Imaging->Data_Analysis

Caption: Workflow for Topoisomerase II inhibitor screening.

Conclusion

This guide provides a framework for benchmarking this compound against known topoisomerase II inhibitors. The proposed experimental protocols will enable the generation of crucial data to ascertain its potential as a novel anticancer agent. Further studies, including cell-based assays and structural biology approaches, would be necessary to fully characterize its mechanism of action and validate its therapeutic potential. The benzimidazole core remains a promising starting point for the development of new and effective enzyme inhibitors.[2][3][4]

References

alternative compounds to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid for research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, the benzimidazole scaffold represents a privileged structure due to its wide-ranging biological activities. This guide provides a comprehensive comparison of alternative compounds to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, focusing on derivatives with demonstrated anticancer and antimicrobial properties. The information presented is supported by experimental data and detailed methodologies to facilitate further research.

Anticancer Benzimidazole Derivatives: A Comparative Analysis

Benzimidazole derivatives have emerged as a significant class of compounds in oncology research, exhibiting diverse mechanisms of action that target various hallmarks of cancer. This section compares several key classes of benzimidazole-based compounds with potent antiproliferative activities.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzimidazole derivatives against various cancer cell lines.

Compound ClassRepresentative Compound(s)Target/Mechanism of ActionCell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors Fenbendazole, Mebendazole, AlbendazoleDisruption of microtubule polymerization by binding to β-tubulin.[1]Various0.1 - 10[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Microtubule inhibitor, induces mitosis and mitochondria-dependent apoptosis.[2]Breast Cancer Cells, Cervical Cancer CellsNot Specified[2]
Topoisomerase Inhibitors Benzimidazole-acridine derivatives (e.g., compound 8I)Topoisomerase I (Topo I) inhibitor, induces apoptosis.[2]K562 (Leukemia), HepG-2 (Hepatocellular Carcinoma)2.68, 8.11[2]
Kinase Inhibitors Benzimidazole-based dual EGFR/BRAFV600E inhibitors (e.g., compound 4c)Dual inhibition of EGFR and BRAFV600E kinases.[3]Various (NCI-60 panel)GI50 < 10 (for several cell lines)[3]
2-Aryl benzimidazole derivatives (e.g., 2-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazol-5-yl)acetamide)EGFR kinase inhibitor.[4]HepG-2Not Specified[4]
Wnt/β-catenin Signaling Inhibitors Novel benzimidazole inhibitors (e.g., SRI33576, SRI35889)Inhibition of Wnt/β-catenin signaling pathway.[5][6]Triple-Negative Breast Cancer (TNBC) cellsNot Specified[5][6]
STAT3 Signaling Inhibitors Dihalogenated derivatives of condensed benzimidazole dionesInhibition of STAT3 signaling and key glycolytic enzymes.[7][8]Various tumor cell linesNot Specified[7][8]

Antimicrobial Benzimidazole Derivatives: A Comparative Analysis

The benzimidazole scaffold is also a cornerstone in the development of new antimicrobial agents, with derivatives showing efficacy against a range of bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of selected benzimidazole derivatives.

Compound ClassRepresentative Compound(s)Target Organism(s)MIC (µg/mL)Reference
N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamidines 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine (Compound 59)S. aureus, MRSA, E. coli, E. faecalis, C. albicans3.12[9]
Thieno[2,3-d]pyrimidine-benzimidazole hybrids 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamideGram-positive and Gram-negative bacteria, C. albicansNot Specified[10]
Bis-benzimidazole derivatives N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f)E. coli, S. aureus, K. pneumoniae, P. aeruginosaGood activity[11]
2-Substituted-1H-benzimidazole derivatives Various derivatives with cyclohexylethyl, cyclohexylpropyl, and phenylpropyl moieties at C-2Gram-positive bacteria (S. aureus, S. epidermidis, M. luteus)15.6 (strong activity)[12]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Topoisomerase I DNA Relaxation Assay

This assay is used to identify inhibitors of topoisomerase I by measuring their ability to prevent the enzyme from relaxing supercoiled DNA.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose

  • Ethidium bromide

  • TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

  • Prepare a reaction mixture containing 10x Assay Buffer, supercoiled plasmid DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.

  • Dilute the Topoisomerase I enzyme in Dilution Buffer.

  • Initiate the reaction by adding the diluted enzyme to all tubes except the no-enzyme control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel in TAE buffer containing ethidium bromide.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA.

  • Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.[2][13]

EGFR Kinase Assay (Luminescence-based)

This assay measures the activity of the Epidermal Growth Factor Receptor (EGFR) kinase and is used to screen for its inhibitors.

Materials:

  • Recombinant human EGFR kinase

  • Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Poly(Glu, Tyr) substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white, non-binding surface microtiter plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the diluted EGFR enzyme.

  • Add the test compound dilutions to the wells. Include a no-inhibitor control and a no-enzyme (blank) control.

  • Pre-incubate the enzyme and inhibitors at room temperature for a specified time (e.g., 30 minutes).

  • Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.

  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[14][15][16]

Western Blot Analysis for p53 and Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as the tumor suppressor p53 and the apoptosis-regulating Bcl-2 family proteins, in cells treated with test compounds.

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against p53, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound for a specified duration. Include an untreated control.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[17][18][19][20]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways targeted by benzimidazole derivatives and typical experimental workflows are provided below using the DOT language for Graphviz.

Inhibition of Microtubule Polymerization

Microtubule_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition αβ-Tubulin_Dimers αβ-Tubulin_Dimers Microtubule Microtubule αβ-Tubulin_Dimers->Microtubule Polymerization Polymerization_Inhibition Inhibition of Polymerization Microtubule->αβ-Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic_Arrest Microtubule->Mitotic_Arrest Disruption leads to Benzimidazole_Derivative Benzimidazole_Derivative Benzimidazole_Derivative->αβ-Tubulin_Dimers Binds to β-tubulin Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization by benzimidazole derivatives.

EGFR Signaling Pathway Inhibition

EGFR_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Benzimidazole_Inhibitor Benzimidazole_Inhibitor Benzimidazole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

Wnt/β-catenin Signaling Pathway Inhibition

Wnt_Pathway_Inhibition Wnt Wnt Frizzled_LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5/6 Dishevelled Dishevelled Frizzled_LRP5/6->Dishevelled Destruction_Complex GSK3β/APC/Axin Dishevelled->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Degrades TCF/LEF TCF/LEF beta_Catenin->TCF/LEF Activates Benzimidazole_Inhibitor Benzimidazole_Inhibitor Benzimidazole_Inhibitor->Dishevelled Inhibits Gene_Transcription Gene_Transcription TCF/LEF->Gene_Transcription

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: General workflow for Western blot analysis.

References

Head-to-Head Comparison of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid and its structural analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This document summarizes available quantitative data, details experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their versatile biological activities, including antimicrobial, antiviral, and anticancer properties, have driven extensive research into the synthesis and evaluation of novel analogs. This compound serves as a key scaffold, and understanding the impact of structural modifications on its biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide aims to provide a head-to-head comparison of this lead compound with its analogs, supported by available experimental data.

Physicochemical Properties and Synthesis

This compound (CAS 90915-18-7) is a heterocyclic compound with the molecular formula C10H10N2O2.[1][2][3][4][5] The synthesis of benzimidazole carboxylic acids and their derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[6][7] One common synthetic route involves the reaction of an appropriately substituted diamine with an acid chloride, followed by cyclization. Variations in this method allow for the introduction of different substituents on the benzimidazole core and the carboxylic acid moiety.

Comparative Biological Activity

While direct head-to-head studies comparing this compound with a systematic series of its close analogs are limited in the public domain, the broader benzimidazole literature provides valuable insights into structure-activity relationships (SAR). The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

For instance, studies on various benzimidazole-5-carboxylic acid derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[8][9] The substitution pattern on the benzimidazole ring, including the presence and position of methyl groups, can significantly influence the potency and selectivity of these compounds.

To illustrate the potential for comparative analysis, the following table summarizes hypothetical data based on common findings in benzimidazole research. Note: This data is for illustrative purposes and is not derived from a single direct comparative study.

Compound/AnalogModification from Lead CompoundTarget/AssayIC50 (µM)
This compound (Lead) -Anticancer (MCF-7)15.2
Analog A1-Methyl-1H-benzoimidazole-5-carboxylic acidAnticancer (MCF-7)25.8
Analog B2-Methyl-1H-benzoimidazole-5-carboxylic acidAnticancer (MCF-7)18.5
Analog C1,2-Dimethyl-1H-benzoimidazole-6-carboxylic acidAnticancer (MCF-7)32.1

This hypothetical data suggests that the presence of both methyl groups at positions 1 and 2, and the carboxylic acid at position 5, are important for cytotoxic activity against the MCF-7 breast cancer cell line.

Experimental Protocols

To ensure reproducibility and facilitate further studies, detailed experimental protocols for key biological assays are provided below.

Antiproliferative Activity Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (Neuraminidase Inhibition Assay)

This protocol can be adapted to assess the inhibitory activity of benzimidazole derivatives against specific enzymes.[5]

Materials:

  • Purified enzyme (e.g., Neuraminidase)

  • Substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid)

  • Assay buffer (e.g., MES buffer)

  • Test compounds dissolved in a suitable solvent

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Stop Reaction: Stop the reaction by adding a suitable stop solution (e.g., glycine-NaOH buffer).

  • Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (o-phenylenediamine, carboxylic acid) synthesis Chemical Synthesis (e.g., Condensation) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization treatment Compound Treatment characterization->treatment Test Compounds cell_culture Cell Culture (e.g., MCF-7) cell_culture->treatment assay Biological Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis

Figure 1. A generalized workflow for the synthesis and biological evaluation of benzimidazole analogs.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis cell_cycle Cell Cycle Progression transcription_factor->cell_cycle cell_cycle->apoptosis Inhibition leads to benzimidazole Benzimidazole Derivative benzimidazole->kinase_cascade Inhibition

Figure 2. A potential mechanism of action for anticancer benzimidazole derivatives involving the inhibition of a kinase signaling pathway.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. While direct comparative data is not always available, the existing body of research on benzimidazoles provides a strong foundation for understanding their structure-activity relationships. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel benzimidazole-based therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, ensuring compliance with safety regulations and promoting a secure working environment.

Chemical Safety Profile:

Before handling, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, this compound presents the following risks:

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity 3 (Oral)GHS06 (Skull and Crossbones)DangerToxic if swallowed, Causes serious eye irritation.[1]
Eye Irritation 2AGHS07 (Exclamation Mark)WarningCauses serious eye irritation.

Due to its hazardous nature, this compound must be disposed of as chemical waste through an approved waste disposal plant.[1] Improper disposal, such as discarding it in the regular trash or washing it down the sink, is strictly prohibited and can lead to environmental contamination and potential health risks.

Experimental Protocol: Waste Segregation and Collection

The following protocol outlines the necessary steps for segregating and collecting this compound waste in a laboratory setting.

Materials Required:

  • Properly labeled hazardous waste container (compatible with chemical solids)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Chemical fume hood

  • Spatula or scoop

  • Waste manifest or logbook

Procedure:

  • Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of solid this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Label the Container: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (skull and crossbones).

  • Transfer Waste: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust during the transfer.

  • Secure the Container: Tightly seal the lid of the waste container after each addition of waste to prevent spills and the release of vapors.

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Log the Waste: Record the amount of waste added to the container in a waste manifest or logbook as required by your institution's environmental health and safety (EHS) department.

  • Arrange for Disposal: Once the container is full, or in accordance with your laboratory's waste disposal schedule, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal of Contaminated Materials:

Any materials, such as gloves, weighing paper, or pipette tips, that come into direct contact with this compound should also be disposed of as hazardous waste. These items should be placed in the same designated solid waste container.

Empty Container Disposal:

Empty containers that previously held this compound must be managed as hazardous waste unless they are triple-rinsed. The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[2]

Emergency Procedures:

In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container.[3][4] Avoid creating dust. For large spills, or if you feel it is unsafe to handle, contact your institution's EHS department for assistance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation waste_generation Generate Waste (e.g., residual solid, contaminated items) ventilation->waste_generation solid_waste Solid Waste Generated waste_generation->solid_waste Yes empty_container Empty Container waste_generation->empty_container No collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid triple_rinse Triple Rinse Container? empty_container->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste triple_rinse->collect_solid No collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container Dispose of Rinsed Container as Non-Hazardous Waste collect_rinsate->dispose_container contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as acutely toxic if swallowed and can cause serious eye irritation.[1] It may also lead to skin and respiratory irritation.[2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment (PPE)
Oral Toxicity Acute Toxicity 3, Oral (H301)[1]- Do not eat, drink, or smoke in laboratory areas.- Wash hands thoroughly with soap and water after handling.[2]
Eye Irritation Eye Irritation 2 (H319)[1]- Wear chemical safety goggles that meet ANSI Z.87.1 standards.- A face shield is recommended if there is a risk of splashing.[4]
Skin Irritation Not classified, but precautionary- Wear a chemical-resistant lab coat, fully buttoned.- Use chemical-resistant gloves (e.g., disposable nitrile gloves).[5][6]- Inspect gloves before use and change them immediately upon contamination.
Respiratory Irritation Not classified, but precautionary- Handle in a well-ventilated area, preferably within a certified chemical fume hood, to prevent dust formation.[5][6]- If engineering controls are insufficient, a NIOSH-approved respirator is required.
General Handling -- Wear fully enclosed shoes.[4]

Operational and Disposal Plan

A strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Preparation and Handling Protocol:

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a chemical fume hood to control dust.[5][6]

  • Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriate waste containers, before handling the chemical.

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling: Avoid creating dust.[3][7] Do not breathe in the dust.[7] Prevent contact with skin, eyes, and clothing.[7]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[2][7] Clean any contaminated surfaces.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[8] Slightly moistening the material with water can help prevent it from becoming airborne.

  • Collection: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container.[8]

  • Decontamination: Thoroughly clean the spill area.

  • Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Storage and Disposal Protocol:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][7] The storage area should be locked and accessible only to authorized personnel.[2]

  • Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh paper) must be placed in a dedicated and clearly labeled hazardous waste container.[5]

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[2] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of it down the drain.[6]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Designate Handling Area (Fume Hood) prep2 Verify Fume Hood Function prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Don Required PPE prep3->prep4 handle1 Weigh/Transfer Compound prep4->handle1 handle2 Perform Experiment handle1->handle2 post1 Clean Work Area handle2->post1 disp1 Segregate Contaminated Waste handle2->disp1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Store in Labeled Hazardous Waste Container post3->disp2 disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.